7-Hydroxy Quetiapine S-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUSSVBGMRCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675958 | |
| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185170-04-0 | |
| Record name | 7-Hydroxy quetiapine S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Quetiapine S-Oxide Reference Standard
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 7-Hydroxy Quetiapine S-Oxide, a critical metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. As regulatory requirements for impurity profiling become increasingly stringent, the availability of high-purity reference standards is paramount for accurate analytical method validation and drug stability studies. This document details a robust two-step synthetic pathway commencing with the strategic synthesis of the 7-Hydroxy Quetiapine precursor, followed by a selective and controlled sulfoxidation. We will explore the causality behind key experimental choices, from reagent selection to purification strategies, to ensure the production of a reference standard meeting the rigorous identity and purity criteria demanded by drug development professionals. The guide includes detailed, step-by-step protocols, integrated analytical characterization techniques (HPLC, MS, NMR), and illustrative diagrams to provide researchers and scientists with a self-validating system for producing this essential analytical standard.
Introduction: The Analytical Imperative
Quetiapine: Metabolism and Pharmacological Profile
Quetiapine is an atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is linked to its complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] This metabolic activity gives rise to several derivatives, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and various oxidized species.[4]
Significance of this compound as a Reference Standard
Among the oxidative metabolites, 7-Hydroxy Quetiapine and Quetiapine S-Oxide are well-documented.[2][5] The combined hydroxylated and sulfoxidized metabolite, this compound (CAS No. 1185170-04-0), represents a key compound for comprehensive impurity profiling.[6] The presence and quantity of such metabolites and degradation products can significantly impact the safety and efficacy profile of a drug product. Therefore, a highly purified reference standard of this compound is indispensable for:
-
Analytical Method Validation: Establishing the specificity and accuracy of HPLC and UPLC methods designed to monitor Quetiapine purity.[7]
-
Stability Studies: Identifying and quantifying degradants that may form under forced degradation conditions (e.g., oxidative stress).[8][9]
-
Pharmacokinetic Research: Investigating the metabolic fate of Quetiapine in preclinical and clinical studies.[4]
Overview of the Synthetic Strategy
A direct, single-step synthesis of this compound is not described in readily available literature. Therefore, we present a logical and efficient two-stage approach. This strategy leverages established principles of dibenzothiazepine chemistry and selective oxidation reactions.
-
Stage 1: Synthesis of the 7-Hydroxy Quetiapine Precursor. This involves the synthesis and coupling of a hydroxylated dibenzothiazepine core with the requisite piperazine side chain.
-
Stage 2: Selective Sulfoxidation. The synthesized 7-Hydroxy Quetiapine is subjected to a controlled oxidation reaction designed to selectively target the sulfur atom of the thiazepinone ring system, yielding the desired S-oxide.
This bifurcated approach allows for greater control over the reaction at each stage and facilitates the purification of intermediates, ultimately leading to a final product of higher purity.
The Synthetic Pathway: From Concept to Execution
Retrosynthetic Analysis
The logical disconnection for this compound involves breaking the sulfoxide bond via reduction and the C-N bond at the piperazine linkage. This points to 7-Hydroxy Quetiapine as the immediate precursor, which in turn can be synthesized from a 7-hydroxy-11-chloro-dibenzo[b,f][8][10]thiazepine intermediate and the piperazine side-chain, a strategy adapted from known Quetiapine synthesis patents.[11][12]
Stage 1: Synthesis of 7-Hydroxy Quetiapine (Precursor)
The synthesis of the 7-hydroxy precursor is a critical first step that is not commercially routine. The most viable approach involves the condensation of 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine. The chlorinated intermediate can be prepared from its corresponding dibenzothiazepinone lactam using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reaction in Quetiapine synthesis.[1][12]
Stage 2: Selective Sulfoxidation of 7-Hydroxy Quetiapine
The conversion of 7-Hydroxy Quetiapine to its S-oxide requires a selective oxidizing agent that will favor the electron-rich sulfur atom over the nitrogens in the piperazine ring or the dibenzothiazepine core. Research on Quetiapine itself has shown that a combination of hydrogen peroxide in the presence of a catalytic amount of sodium tungstate dihydrate is highly effective for this transformation, yielding the S-oxide with high selectivity.[5][13] This method prevents the formation of the corresponding N-oxide, which can be preferentially formed when using other oxidants like sodium periodate.[5] This choice of reagent is a prime example of leveraging mechanistic understanding to direct the outcome of a reaction, a cornerstone of robust process development.
Workflow: Synthesis and Characterization of this compound
Caption: Overall workflow for the synthesis and qualification of the reference standard.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: All reagents and solvents should be of ACS grade or higher. 7-Hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (custom synthesis), phosphorus oxychloride, 1-(2-hydroxyethoxy)ethylpiperazine, hydrogen peroxide (30% w/w), sodium tungstate dihydrate, and all solvents should be procured from reputable chemical suppliers.
-
Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), preparative and analytical HPLC systems with UV detectors, Mass Spectrometer (ESI-MS), and NMR Spectrometer (400 MHz or higher).
Protocol for Synthesis of 7-Hydroxy Quetiapine (Stage 1)
This protocol is adapted from general procedures for Quetiapine synthesis.[12]
-
Chlorination: In a three-neck round-bottom flask under a nitrogen atmosphere, suspend 7-hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (1.0 eq) in toluene. Add phosphorus oxychloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine.
-
Condensation: Dissolve the crude chloro-intermediate in a suitable solvent like xylene. Add 1-(2-hydroxyethoxy)ethylpiperazine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product into ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 7-Hydroxy Quetiapine by column chromatography on silica gel to yield the precursor as a solid.
Protocol for Synthesis of this compound (Stage 2)
This protocol is adapted from the selective oxidation of Quetiapine.[5][13]
-
Reaction Setup: Dissolve the purified 7-Hydroxy Quetiapine (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate dihydrate (approx. 0.05 eq).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to ambient temperature and stir for 24-48 hours. Monitor the reaction progress by HPLC to track the formation of the product and consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, quench the excess peroxide by adding a small amount of aqueous sodium thiosulfate solution.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the resulting residue between chloroform and water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification Protocol: Achieving Reference Standard Quality
The crude this compound must be purified to ≥98% to be suitable as a reference standard.[14] Preparative reverse-phase HPLC is the method of choice for this task.
-
Method Development: Develop a suitable gradient method on an analytical HPLC using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate).
-
Scale-up: Scale up the analytical method to a preparative HPLC system.
-
Fraction Collection: Dissolve the crude product in a minimal amount of diluent and inject it onto the preparative column. Collect fractions corresponding to the main product peak.
-
Final Step: Combine the pure fractions, concentrate under reduced pressure, and lyophilize to obtain this compound as a solid.
Chemical Synthesis Scheme
Caption: Selective sulfoxidation of the 7-Hydroxy Quetiapine precursor.
Analytical Characterization and Quality Control
A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm identity, purity, and structure unequivocally.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of the final compound. A validated, stability-indicating method is crucial.[15][16]
| Parameter | Typical Conditions | Rationale |
| Column | C18, 4.6 x 100 mm, 3.5 µm | Provides good retention and resolution for Quetiapine and its polar metabolites.[15] |
| Mobile Phase A | 10 mM Acetate Buffer, pH 5.0 | Buffering agent to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Time-based gradient from low to high %B | Ensures separation of starting material, product, and any potential by-products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 225 nm | Wavelength at which Quetiapine and its metabolites show significant absorbance.[16] |
| Purity Target | ≥ 98.0% | Minimum purity generally required for a reference standard.[14] |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of identity.
-
Technique: Electrospray Ionization (ESI) in positive mode is highly effective.
-
Expected Molecular Ion: For this compound (C₂₁H₂₅N₃O₄S), the expected monoisotopic mass is 415.1566.[6]
-
Observed Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 416.16. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR provide unambiguous structural confirmation. Key diagnostic signals differentiate the S-oxide from its precursor.
-
¹H NMR: Upon oxidation of the sulfur, the aromatic protons on the dibenzothiazepine ring system experience a downfield shift due to the electron-withdrawing effect of the sulfoxide group. This is a key diagnostic feature when comparing the spectrum to that of the 7-Hydroxy Quetiapine precursor.[5][13]
-
¹³C NMR: Similarly, the carbons within the thiazepinone ring, particularly those adjacent to the sulfur atom, will show a characteristic shift in the ¹³C spectrum upon oxidation.[13]
Data Summary and Discussion
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Typical Yield (Post-Prep HPLC) | Purity (HPLC) |
| This compound | C₂₁H₂₅N₃O₄S | 415.51 g/mol [6] | 416.16 | 30-40% | ≥ 98.0% |
Discussion of Critical Parameters: The most critical step in this synthesis is the selective oxidation. The reaction temperature must be carefully controlled during the addition of hydrogen peroxide to prevent runaway reactions or over-oxidation. Furthermore, monitoring the reaction by HPLC is essential to determine the optimal reaction time, maximizing product yield while minimizing the formation of degradation products. The final purification by preparative HPLC is non-negotiable for achieving the high purity required for a reference standard.
Conclusion
This guide outlines a robust and scientifically grounded pathway for the synthesis of the this compound reference standard. By employing a controlled, two-stage synthesis involving the preparation of a key hydroxylated precursor followed by a highly selective sulfoxidation, researchers can reliably produce this critical analytical tool. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for ensuring the final compound meets the stringent identity and purity requirements for use in regulated pharmaceutical development and quality control environments.
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BenchChem. (2025). Forced Degradation Studies of Quetiapine Fumarate. BenchChem Application Notes. Link
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Waters Corporation. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Application Notes. Link
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Lin, H. Y., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255482. Link
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Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-336. [Link]([Link] Hetero Letters/HL-3-4-331-336.pdf)
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Öztürk, E., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences, 13(1), 17-26. Link
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Soma, R., et al. (2014). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(7), 630-637. Link
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Akyüz, S., & Kuş, E. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. Link
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Al-Majed, A. R., et al. (2016). Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. Journal of the Chilean Chemical Society, 61(1), 2821-2826. Link
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Pevarello, P., et al. (2013). Process for the synthesis of quetiapine. U.S. Patent No. 8,389,716 B2. Link
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BenchChem. (2025). The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide. BenchChem Technical Guides. Link
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Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry, 3(4), 676-680. Link
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ResearchGate. (2016). (PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. Link
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Reddy, M. S., et al. (2008). Process for preparing quetiapine and quetiapine fumarate. U.S. Patent No. 8,048,876 B2. Link
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De Backer, B., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. Link
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Dezan, P. S., & Pissinatti, L. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 068-074. Link
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The Uncharted Territory: A Technical Guide to the Pharmacological Profile of 7-Hydroxy Quetiapine S-Oxide
Preamble: Navigating the Knowns and Unknowns
For drug development professionals and researchers in psychopharmacology, a comprehensive understanding of a drug's metabolic fate is paramount. The atypical antipsychotic quetiapine presents a complex metabolic landscape, with its clinical efficacy and side-effect profile being a composite of the parent drug and its various metabolites. While significant research has elucidated the activity of major metabolites like norquetiapine, others remain in relative obscurity. This guide ventures into the uncharted territory of a specific, lesser-studied metabolite: 7-Hydroxy Quetiapine S-Oxide .
This document deviates from a standard data report. Due to the current scarcity of direct pharmacological data on this compound in peer-reviewed literature, this guide adopts a dual-pronged approach. Firstly, it synthesizes the established metabolic pathways of quetiapine to logically deduce the probable formation and context of this compound. Secondly, it provides a prospective framework—a series of detailed, field-proven experimental protocols—that researchers can employ to systematically characterize its pharmacological activity. This serves as both a summary of current understanding and a roadmap for future investigation.
Part 1: The Metabolic Genesis of this compound
Quetiapine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[1][2] The formation of this compound is not a primary metabolic step but rather the result of sequential modifications to the parent quetiapine molecule. Two major metabolic pathways converge to create this metabolite: sulfoxidation and hydroxylation.[1][2][3]
-
Sulfoxidation: This is a major metabolic route for quetiapine, predominantly catalyzed by CYP3A4.[4][5] This reaction introduces an oxygen atom to the sulfur atom of the dibenzothiazepine ring, forming Quetiapine Sulfoxide.[3] The major sulfoxide metabolite of quetiapine is generally considered to be pharmacologically inactive.[3]
-
Hydroxylation: The dibenzothiazepine ring of quetiapine can also undergo hydroxylation at the 7-position, creating 7-Hydroxy Quetiapine. While CYP3A4 is the primary enzyme for overall quetiapine metabolism, in vitro studies suggest that CYP2D6 contributes to the 7-hydroxylation of quetiapine.[1][2][6] In vivo studies, however, indicate that CYP3A4 is not the main catalyst for this specific reaction.[4] 7-Hydroxy Quetiapine is considered an active metabolite, though its plasma concentrations are relatively low compared to the parent drug.[1][2]
The formation of this compound, therefore, likely occurs through the 7-hydroxylation of Quetiapine Sulfoxide or the sulfoxidation of 7-Hydroxy Quetiapine.
Caption: Convergent metabolic pathways to this compound.
Part 2: Postulated Pharmacological Activity - An Evidence-Based Hypothesis
Without direct binding or functional data, we must infer the potential pharmacological profile of this compound by examining its structural parents.
-
Impact of Sulfoxidation: The sulfoxidation of the dibenzothiazepine core is generally associated with a significant reduction or complete loss of pharmacological activity at key CNS receptors. Quetiapine Sulfoxide is considered inactive.[3] This suggests that this compound may have a markedly lower affinity for dopamine D2 and serotonin 5-HT2A receptors compared to quetiapine and even 7-Hydroxy Quetiapine.
-
Impact of 7-Hydroxylation: The introduction of a hydroxyl group at the 7-position creates an active metabolite.[1][2] While less potent than the parent compound or norquetiapine, 7-Hydroxy Quetiapine still contributes to the overall pharmacological effect.
Hypothesis: The presence of the S-oxide moiety is likely the dominant feature determining the pharmacological activity of this compound. It is plausible that this metabolite possesses significantly attenuated or negligible activity at the primary targets of quetiapine (D2, 5-HT2A). However, the potential for weak interactions with other receptors cannot be entirely dismissed without empirical testing. The primary scientific value in characterizing this metabolite lies in confirming its likely role as an inactive end-product, which is crucial for comprehensive safety and drug-drug interaction assessments.
Part 3: A Practical Guide to Pharmacological Characterization
To definitively determine the pharmacological activity of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols are designed as self-validating systems for researchers in a drug development setting.
Tier 1: Receptor Binding Affinity Profile
The foundational step is to determine the binding affinity (Ki) of the metabolite across a panel of CNS receptors relevant to the therapeutic action and side effects of atypical antipsychotics.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To quantify the affinity of this compound for a target receptor by measuring its ability to displace a specific, high-affinity radioligand.
-
Materials:
-
This compound (test compound)
-
Quetiapine and Quetiapine Sulfoxide (comparator compounds)
-
Cell membranes or recombinant cells expressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic)
-
Specific radioligands (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Assay buffers, scintillation fluid, filter plates, and a scintillation counter.
-
-
Procedure (Self-Validating Steps):
-
Saturation Analysis (Internal QC): First, perform a saturation binding experiment with the radioligand alone to determine its equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) in the membrane preparation. This validates the integrity of the receptor preparation.
-
Competition Assay: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the test compound (this compound) and comparator compounds.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined in the saturation analysis.
-
-
Causality and Interpretation: A high Ki value indicates low binding affinity. By comparing the Ki of this compound to that of quetiapine and quetiapine sulfoxide, we can directly quantify the impact of the combined hydroxylation and sulfoxidation. If the Ki values are in the high micromolar or millimolar range, it strongly supports the hypothesis of pharmacological inactivity.
Caption: Workflow for determining receptor binding affinity (Ki).
Tier 2: Functional Activity Assessment
Should Tier 1 binding assays reveal any significant affinity (e.g., Ki < 1 µM) for a particular receptor, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Measurement)
-
Objective: To measure the effect of this compound on receptor-mediated signaling pathways, such as the modulation of cyclic AMP (cAMP) production.
-
Rationale: Many of quetiapine's targets (e.g., D2, 5-HT1A) are GPCRs that signal by inhibiting (via Gi) or stimulating (via Gs) the enzyme adenylyl cyclase, thereby decreasing or increasing intracellular cAMP levels.
-
Materials:
-
Whole cells stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
A known agonist and antagonist for the target receptor (positive and negative controls).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed, sub-maximal concentration (EC80) of a known agonist to stimulate the receptor.
-
Incubate to allow for signal transduction.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Interpretation: A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.
-
-
Agonist Mode:
-
Incubate the cells with increasing concentrations of this compound alone (for Gs-coupled receptors) or in the presence of forskolin (for Gi-coupled receptors).
-
Measure cAMP levels.
-
Interpretation: A dose-dependent increase (Gs) or decrease (Gi) in cAMP levels indicates agonist activity.
-
-
-
Data Analysis: Plot the response (e.g., % inhibition or % stimulation) against the log concentration of the test compound to determine its potency (EC50 or IC50) and efficacy (Emax).
Data Presentation: Summary of Pharmacological Profile
| Parameter | Quetiapine | 7-Hydroxy Quetiapine | Quetiapine Sulfoxide | This compound |
| Binding Affinity (Ki, nM) | ||||
| Dopamine D2 | Low-Mid nM | Data Needed | >10,000 | Data Needed |
| Serotonin 5-HT2A | Low nM | Data Needed | >10,000 | Data Needed |
| Histamine H1 | Low nM | Data Needed | Data Needed | Data Needed |
| Adrenergic α1 | Low nM | Data Needed | Data Needed | Data Needed |
| Functional Activity | ||||
| D2 Receptor | Antagonist | Data Needed | Inactive | Data Needed |
| 5-HT2A Receptor | Antagonist | Data Needed | Inactive | Data Needed |
This table should be populated with empirical data from the proposed experiments.
Conclusion and Future Directions
While this compound is a structurally identified metabolite of quetiapine, its pharmacological activity remains uncharacterized in the public domain. Based on established structure-activity relationships for quetiapine metabolites, it is hypothesized to be a pharmacologically inactive compound, primarily due to the sulfoxide moiety. This guide provides the scientific rationale for this hypothesis and, more importantly, a detailed, actionable framework for its empirical validation.
The characterization of such "minor" or "inactive" metabolites is not a trivial academic exercise. It is a critical component of a comprehensive drug metabolism and safety profile, essential for regulatory submissions and for a complete understanding of the drug's disposition. The protocols outlined herein represent the gold standard for such an investigation, ensuring that the resulting data is robust, reproducible, and definitive. It is through such rigorous scientific inquiry that we can fully map the complex pharmacology of widely used therapeutics like quetiapine.
References
A consolidated list of references will be provided upon request, based on the sources used to inform this technical guide.
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- 4. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Quetiapine: Elucidating the Formation of 7-Hydroxyquetiapine S-Oxide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on the formation of the downstream metabolite, 7-hydroxyquetiapine S-oxide. We will delve into the enzymatic pathways, provide field-proven experimental protocols for characterization, and discuss the bioanalytical techniques required for robust detection and quantification.
Introduction: The Clinical and Metabolic Complexity of Quetiapine
Quetiapine is a widely prescribed atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] The drug undergoes extensive biotransformation, resulting in over a dozen identified metabolites, with less than 1% of the parent drug excreted unchanged.[1] Understanding these metabolic pathways is critical for predicting drug-drug interactions (DDIs), assessing the impact of pharmacogenetic variations (e.g., in CYP enzymes), and characterizing the pharmacological activity of its metabolites.
The principal enzyme responsible for quetiapine metabolism is CYP3A4, which catalyzes the formation of the major, inactive metabolite, quetiapine sulfoxide, and the primary active metabolite, N-desalkylquetiapine (norquetiapine).[2][3][4] A secondary but significant pathway is the 7-hydroxylation of the dibenzothiazepine ring, a reaction mediated by CYP2D6, to form 7-hydroxyquetiapine.[3][5]
This guide focuses on a subsequent, more complex biotransformation: the formation of 7-hydroxyquetiapine S-oxide. This metabolite is the product of two sequential oxidative reactions—hydroxylation and sulfoxidation. Elucidating its formation in vitro requires a multi-faceted approach to pinpoint the specific enzymes and reaction kinetics involved.
The Enzymatic Pathway to 7-Hydroxyquetiapine S-Oxide
The formation of 7-hydroxyquetiapine S-oxide is not a primary metabolic step but rather a sequential process involving two key CYP isozymes. Based on established knowledge of quetiapine metabolism, the most probable pathway involves an initial hydroxylation followed by sulfoxidation.
-
Step 1: 7-Hydroxylation via CYP2D6. The first and rate-limiting step in this specific pathway is the conversion of quetiapine to 7-hydroxyquetiapine. In vitro studies using recombinant human CYPs and chemical inhibition assays in human liver microsomes (HLMs) have demonstrated that CYP2D6 is the principal enzyme catalyzing this reaction.[3][5][6] While CYP3A4 is the dominant enzyme in overall quetiapine clearance, its contribution to 7-hydroxylation is minimal.[4][7]
-
Step 2: Sulfoxidation via CYP3A4. Following its formation, 7-hydroxyquetiapine can serve as a substrate for further oxidation. The sulfoxidation of the thiazepine ring is a hallmark of CYP3A4 activity in quetiapine metabolism.[2][4] Therefore, it is mechanistically logical that CYP3A4 catalyzes the conversion of 7-hydroxyquetiapine to its final form, 7-hydroxyquetiapine S-oxide.
The diagram below illustrates this sequential metabolic activation pathway.
Experimental Design for In Vitro Investigation
To validate the proposed pathway and characterize the formation of 7-hydroxyquetiapine S-oxide, a systematic in vitro experimental approach is required. The choice of the in vitro system is a critical first step.
Causality Behind In Vitro System Selection
-
Human Liver Microsomes (HLMs): HLMs contain a full complement of CYP enzymes and are the gold standard for initial metabolic stability and metabolite identification studies. Using pooled HLMs from multiple donors averages out individual variability. They are ideal for observing the formation of all primary and secondary metabolites in a native enzymatic environment.
-
Recombinant CYPs (rCYPs): To definitively identify which enzyme is responsible for a specific reaction (a process known as "reaction phenotyping"), recombinant CYPs (e.g., expressed in insect cells) are essential. By incubating the substrate (first quetiapine, then 7-hydroxyquetiapine) with individual rCYP enzymes (rCYP2D6, rCYP3A4, etc.), one can unambiguously assign catalytic responsibility. This approach provides the highest level of mechanistic certainty.
-
Hepatocytes (e.g., HepaRG™ cells or primary human hepatocytes): For a more holistic view that includes Phase II metabolism and potential transporter effects, cell-based models are used.[6] While more complex, they can reveal downstream conjugation of hydroxylated metabolites, providing a more complete picture of drug clearance.[8] For the specific goal of identifying the oxidative pathway to 7-hydroxyquetiapine S-oxide, HLMs and rCYPs are the most direct and efficient tools.
Detailed Protocol: Reaction Phenotyping with Recombinant CYPs
This protocol is designed to be a self-validating system to confirm the roles of CYP2D6 and CYP3A4 in the sequential formation of 7-hydroxyquetiapine S-oxide.
Objective: To determine the specific CYP isozymes responsible for the conversion of quetiapine to 7-hydroxyquetiapine and the subsequent conversion to 7-hydroxyquetiapine S-oxide.
Materials:
-
Quetiapine and 7-hydroxyquetiapine analytical standards
-
Recombinant human CYPs (CYP2D6, CYP3A4, and a negative control like CYP2C9)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Internal Standard (IS) (e.g., promazine or a stable isotope-labeled quetiapine)
Step-by-Step Methodology:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system. The rationale for a regenerating system is to ensure a constant supply of the essential cofactor (NADPH) throughout the incubation period, preventing its depletion from becoming a rate-limiting factor.
-
Pre-incubation: Add the recombinant enzyme (e.g., 10 pmol of rCYP2D6 or rCYP3A4) to the master mix. Then, add the substrate (start with 1 µM quetiapine). Pre-incubate the mixture at 37°C for 5 minutes. This step allows the enzyme and substrate to reach thermal equilibrium before initiating the reaction.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH solution. The final incubation volume is typically 200 µL.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). Time points should be optimized to ensure metabolite formation is within the linear range.
-
Terminate Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard. The ACN precipitates the enzyme proteins, halting all metabolic activity, while the acidic condition helps maintain the stability of the analytes. The IS is crucial for correcting any variability during sample processing and LC-MS/MS analysis.
-
Sample Processing: Vortex the terminated reaction mixture vigorously for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Sequential Experiment: Repeat steps 1-7 using 7-hydroxyquetiapine as the substrate to test for its conversion to 7-hydroxyquetiapine S-oxide, focusing on rCYP3A4.
Bioanalytical Methodology and Workflow
Accurate detection and quantification of quetiapine and its metabolites require a sensitive and specific analytical method, for which High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard.[9][10]
LC-MS/MS Parameters
-
Chromatography: Separation is typically achieved on a reversed-phase C18 column. A gradient elution using mobile phases of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides excellent resolution for quetiapine and its polar metabolites.[10][11]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. Detection is performed in Multiple Reaction Monitoring (MRM) mode for quantification, which offers superior specificity and sensitivity. Example MRM transitions are:
-
Quetiapine: m/z 384.2 → 253.1
-
7-Hydroxyquetiapine: m/z 400.2 → 269.1[12]
-
Quetiapine Sulfoxide: m/z 400.2 → 221.1[13]
-
The transition for 7-hydroxyquetiapine S-oxide (expected m/z 416.2) would need to be optimized by infusing an analytical standard or using product ion scanning on the putative metabolite peak from an HLM incubation.
-
Data Interpretation and Quantitative Summary
The results from the in vitro experiments provide both qualitative and quantitative insights. By comparing the metabolite peak areas across different recombinant enzyme incubations, the contribution of each CYP isozyme can be determined.
The table below summarizes the key metabolic reactions in the formation of 7-hydroxyquetiapine S-oxide.
| Parent Substrate | Metabolite Formed | Primary Enzyme | Supporting Evidence |
| Quetiapine | Quetiapine Sulfoxide | CYP3A4 | The most abundant metabolic pathway.[2][3] |
| Quetiapine | 7-Hydroxyquetiapine | CYP2D6 | Minor pathway but essential for the target metabolite.[5][6] |
| 7-Hydroxyquetiapine | 7-Hydroxyquetiapine S-Oxide | CYP3A4 (Putative) | Based on the known role of CYP3A4 in sulfoxidation.[2][4] |
Conclusion
The in vitro formation of 7-hydroxyquetiapine S-oxide is a multi-step enzymatic process requiring the sequential action of CYP2D6 and CYP3A4. This guide outlines a robust, scientifically-grounded framework for investigating this pathway. By employing a combination of human liver microsomes for discovery and recombinant enzymes for definitive phenotyping, researchers can precisely map the biotransformation of quetiapine. The detailed experimental and bioanalytical protocols provided herein serve as a self-validating system, ensuring that the generated data is both accurate and trustworthy. A thorough understanding of such complex metabolic pathways is fundamental to modern drug development, enabling better predictions of clinical outcomes and enhancing patient safety.
References
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Bakken, G. V., et al. (2016). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition. [Link]
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Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. PubMed. [Link]
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ResearchGate. (n.d.). Metabolism of quetiapine in vitro. [Diagram]. ResearchGate. [Link]
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ResearchGate. (2025). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. ResearchGate. [Link]
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ClinPGx. (n.d.). Quetiapine. PharmGKB. [Link]
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Bakken, G. V., et al. (2009). Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5. PubMed. [Link]
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Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. PubMed. [Link]
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Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences. [Link]
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Bakken, G. V., et al. (2008). Metabolism of Quetiapine by CYP3A4 and CYP3A5 in Presence or Absence of Cytochrome B-5. ResearchGate. [Link]
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Liu, K., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. PubMed. [Link]
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Le Daré, B., et al. (2020). New insights into quetiapine metabolism using molecular networking. Scientific Reports. [Link]
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Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. [Link]
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Le Daré, B., et al. (2020). New insights into quetiapine metabolism using molecular networking. National Institutes of Health (NIH). [Link]
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Karaca, S. A., et al. (2016). (PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. ResearchGate. [Link]
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Chen, Y.-C., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health (NIH). [Link]
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DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. PubMed. [Link]
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A Technical Guide to the Cytochrome P450-Mediated Formation of 7-Hydroxy Quetiapine S-Oxide
Abstract
Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, a critical factor influencing its efficacy and safety profile. The biotransformation of quetiapine is predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily, leading to a variety of metabolites, some of which are pharmacologically active. This technical guide provides an in-depth examination of the enzymatic pathways responsible for the formation of a specific secondary metabolite, 7-Hydroxy Quetiapine S-Oxide. We will dissect the sequential enzymatic reactions, detailing the pivotal roles of specific CYP isozymes, and present the field-proven experimental methodologies required to elucidate and validate these metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.
Introduction to Quetiapine Metabolism
Quetiapine is primarily eliminated from the body through hepatic metabolism, with less than 5% of the original drug excreted unchanged in urine and feces.[1] The major routes of its Phase I metabolism are oxidative processes, including sulfoxidation, N-dealkylation, and hydroxylation of the dibenzothiazepine ring.[2][3][4] These reactions are almost entirely catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal contributor to its overall clearance.[1][5][6][7][8]
The primary metabolic transformations yield three key metabolites:
-
Quetiapine Sulfoxide: The major, but pharmacologically inactive, metabolite, formed via sulfoxidation.[7][9]
-
N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile, notably its high affinity for the norepinephrine transporter, which contributes significantly to quetiapine's antidepressant effects.[1][10]
-
7-hydroxyquetiapine: An active metabolite formed through hydroxylation.[1][2]
Understanding the formation of these and subsequent downstream metabolites is paramount for predicting drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and comprehending the complete pharmacological profile of quetiapine.
Elucidating the Primary Metabolic Pathways
The formation of quetiapine's primary metabolites is catalyzed by distinct CYP isozymes. The initial metabolic steps from the parent drug are well-established.
-
Pathway A: Sulfoxidation & N-dealkylation (CYP3A4-Dominant) The formation of both the inactive quetiapine sulfoxide and the active norquetiapine is predominantly catalyzed by CYP3A4.[1][7][8][9][10] In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is responsible for approximately 89% of quetiapine's total metabolism.[5][6] While the polymorphic enzyme CYP3A5 may play a minor role, its contribution is considered insignificant to the overall metabolism of quetiapine.[11]
-
Pathway B: 7-Hydroxylation (CYP2D6-Mediated) The hydroxylation of quetiapine at the 7-position of the dibenzothiazepine ring to form 7-hydroxyquetiapine is a minor metabolic pathway catalyzed primarily by CYP2D6.[1][2][7] While CYP3A4 can also form detectable amounts of this metabolite, studies with selective inhibitors and recombinant enzymes confirm that CYP2D6 is the main contributor to this specific reaction.[7]
The Sequential Formation of this compound
The metabolite this compound is not a primary product of quetiapine metabolism. Its formation necessitates a sequential, two-step enzymatic process involving two different CYP isozymes.
Step 1: 7-Hydroxylation by CYP2D6 The prerequisite for the formation of this compound is the initial hydroxylation of the parent quetiapine molecule. As established, this reaction is primarily mediated by CYP2D6 , which converts quetiapine into 7-hydroxyquetiapine.[1][7]
Step 2: Sulfoxidation by CYP3A4 Following its formation, the 7-hydroxyquetiapine intermediate serves as a substrate for a subsequent oxidation reaction. Given that CYP3A4 is the primary enzyme responsible for the sulfoxidation of the parent compound, it is the logical and experimentally supported catalyst for the sulfoxidation of the 7-hydroxyquetiapine metabolite.[7][8] This reaction converts 7-hydroxyquetiapine into the final secondary metabolite, this compound.
This sequential pathway highlights the cooperative nature of drug metabolism, where the product of one enzyme becomes the substrate for another.
Methodologies for In Vitro CYP Phenotyping
To experimentally validate the proposed metabolic pathway, a series of in vitro assays are employed. These methods, when used in concert, create a self-validating system that can definitively identify the enzymes responsible for a specific metabolic transformation.[12][13]
Rationale for In Vitro Systems
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum that contain a rich concentration of most CYP enzymes.[14][15][16] HLMs provide a physiologically relevant environment to screen for overall metabolism and identify all potential metabolites.[17][18]
-
Recombinant CYP Enzymes (rCYPs): These are enzyme systems, often expressed in insect (Baculovirus) or bacterial cells, that contain a single, specific human CYP isozyme.[19] They are the gold standard for unequivocally determining which specific enzyme is capable of catalyzing a given reaction.[12]
Protocol 1: Metabolite Profiling in Human Liver Microsomes
Objective: To confirm the formation of 7-hydroxyquetiapine and this compound from the parent drug in a complete metabolic system.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and quetiapine (e.g., 1-10 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to acclimate the system.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The cofactor NADPH is essential for CYP enzyme activity.[3]
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification. This step precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: Reaction Phenotyping with Recombinant CYPs
Objective: To identify which specific CYP isozyme(s) can catalyze the conversion of quetiapine to 7-hydroxyquetiapine and the subsequent conversion to this compound.
Methodology:
-
Set Up Parallel Incubations: Prepare separate incubation mixtures for each major CYP isozyme (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, etc.) using commercially available recombinant enzyme preparations ("Supersomes").
-
Substrate Addition:
-
To one set of rCYP incubations, add quetiapine to identify the enzyme(s) forming 7-hydroxyquetiapine.
-
To a second set, add synthesized 7-hydroxyquetiapine standard to identify the enzyme(s) responsible for its sulfoxidation.
-
-
Reaction & Termination: Follow steps 2-6 from Protocol 1 for each recombinant enzyme incubation.
-
Analysis: Analyze the samples via LC-MS/MS. The formation of the product metabolite in the presence of only one specific rCYP provides definitive evidence of its catalytic role.
Protocol 3: Chemical Inhibition Assay
Objective: To validate the findings from the rCYP experiments within the more complex HLM matrix.
Methodology:
-
Prepare HLM Incubations: Set up HLM incubations as described in Protocol 1.
-
Add Inhibitors: To parallel incubations, add a known, selective chemical inhibitor for each candidate CYP enzyme.
-
Co-incubation: Pre-incubate the HLM mixture with the inhibitor for 5-10 minutes before adding the substrate and NADPH to initiate the reaction.
-
Reaction & Termination: Follow the remaining steps from Protocol 1.
-
Analysis: Compare the rate of metabolite formation in the inhibited incubations to a control (no inhibitor). A significant decrease in the formation of this compound in the presence of ketoconazole, and of 7-hydroxyquetiapine in the presence of quinidine, validates the roles of CYP3A4 and CYP2D6, respectively.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of quetiapine and its metabolites in complex biological matrices requires a highly sensitive and selective analytical method. LC-MS/MS is the industry standard for this application.[20][21][22][23]
-
Liquid Chromatography (LC): Separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity) prior to detection.
-
Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering for definitive identification and quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent signal-to-noise and minimizes interferences.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Quetiapine | 384.1 | 253.1 | Primary MRM transition.[21] |
| 7-hydroxyquetiapine | 400.1 | 253.1 | Hydroxylation adds 16 Da. |
| Quetiapine Sulfoxide | 400.1 | 281.1 | Sulfoxidation adds 16 Da. |
| 7-OH Quetiapine S-Oxide | 416.1 | 297.1 | Hypothetical based on +32 Da. |
| Norquetiapine | 271.1 | 178.1 | N-dealkylation removes C6H13O. |
Table 1: Representative LC-MS/MS MRM transitions for quetiapine and its metabolites. Actual values must be optimized empirically.
Data Synthesis and Conclusion
| Metabolic Step | Primary Enzyme | Validating Evidence |
| Quetiapine → 7-hydroxyquetiapine | CYP2D6 | • Formation by rCYP2D6.• Inhibition by Quinidine in HLMs. |
| 7-hydroxyquetiapine → this compound | CYP3A4 | • Formation by rCYP3A4.• Inhibition by Ketoconazole in HLMs. |
Table 2: Summary of enzymes and evidence for the formation pathway.
This detailed understanding is critical for drug development professionals. It highlights that the disposition of quetiapine can be affected by inhibitors, inducers, or genetic polymorphisms of both CYP3A4 and CYP2D6.[1][24] Co-administration of a strong CYP3A4 inhibitor like ketoconazole or a strong CYP2D6 inhibitor like bupropion could alter the metabolic profile, potentially affecting both efficacy and safety. Therefore, a thorough characterization of these pathways is an essential component of the drug's preclinical and clinical evaluation.
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Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. (URL: [Link])
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Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Drug Metabolism and Drug Interactions, 21(3-4), 187-211. (URL: [Link])
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Quetiapine Pharmacokinetics - Psychopharmacology Institute. (URL: [Link])
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Choosing Between Human Liver Microsomes and Hepatocytes - Patsnap Synapse. (2024). (URL: [Link])
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Fabre, G., et al. (1991). Use of human and animal liver microsomes in drug metabolic studies. Annales de Biologie Clinique, 49(6), 391-398. (URL: [Link])
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Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 277-290. (URL: [Link])
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Prakash, C., & Kumar, S. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. (URL: [Link])
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A. Dorado, P., et al. (2021). The Pharmacogenetics of Treatment with Quetiapine. Future Pharmacology, 2(1), 1-13. (URL: [Link])
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Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])
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Al-Hadidi, K. A., et al. (2011). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 49(8), 583-588. (URL: [Link])
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In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions | Request PDF - ResearchGate. (URL: [Link])
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Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 973-980. (URL: [Link])
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Franklin, M., & Riad, M. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(12), 1493-1498. (URL: [Link])
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Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma | Request PDF - ResearchGate. (URL: [Link])
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quetiapine - ClinPGx. (URL: [Link])
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Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. (URL: [Link])
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Grimm, S. W., et al. (2006). Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics. British Journal of Clinical Pharmacology, 61(1), 58-67. (URL: [Link])
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Exploratory Studies on the Potential Toxicity of 7-Hydroxy Quetiapine S-Oxide: A Technical Guide
Introduction
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic action is intrinsically linked to its extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] This biotransformation leads to a variety of metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and other oxidation products such as 7-hydroxyquetiapine and quetiapine sulfoxide.[4][5][6][7] While the toxicology of the parent drug and its major active metabolites has been a subject of investigation, the potential toxicity of minor or secondary metabolites remains less characterized. This guide focuses on a specific, less-studied metabolite: 7-Hydroxy Quetiapine S-Oxide. The formation of this compound involves both hydroxylation and sulfoxidation, key metabolic pathways in drug detoxification and, occasionally, toxification.[4][8] The potential for drug-induced liver injury with quetiapine, possibly mediated by toxic intermediates, underscores the importance of characterizing the safety profile of its metabolic products.[9]
This document outlines a structured, multi-tiered approach for conducting exploratory in vitro and preliminary in vivo toxicological studies on this compound. The proposed experimental workflows are designed to provide a foundational understanding of its potential cytotoxicity and genotoxicity, guiding further drug development and risk assessment.
Metabolic Pathway of Quetiapine
Quetiapine undergoes extensive metabolism in the liver, with CYP3A4 being the primary enzyme responsible for its biotransformation.[1][2][6] Key metabolic routes include:
-
Sulfoxidation: The formation of the inactive quetiapine sulfoxide.[1][4]
-
N-dealkylation: Leading to the formation of the active metabolite, N-desalkylquetiapine (norquetiapine).[5][7][10]
-
Hydroxylation: Resulting in the formation of 7-hydroxyquetiapine.[4][6]
The metabolite of interest, this compound, is a product of both hydroxylation and sulfoxidation. The following diagram illustrates the metabolic cascade leading to its formation.
Caption: Metabolic pathway of Quetiapine leading to this compound.
Tier 1: In Vitro Cytotoxicity Assessment
The initial phase of toxicological evaluation involves assessing the potential of this compound to induce cell death in vitro.[11][12][13][14] A panel of cell lines representing key target organs for drug toxicity, such as the liver (HepG2), kidneys (HEK293), and neuronal cells (SH-SY5Y), should be employed.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Detailed Protocols
1. Cell Culture and Seeding:
-
Culture HepG2, HEK293, and SH-SY5Y cells in their respective recommended media.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing. The final solvent concentration in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
Replace the cell culture medium with a medium containing the test compound at various concentrations. Include vehicle control and positive control (e.g., doxorubicin) groups.
-
Incubate the cells for 24, 48, and 72 hours.
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Lactate Dehydrogenase (LDH) Release Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
Data Presentation
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | MTT | |||
| LDH | ||||
| HEK293 | MTT | |||
| LDH | ||||
| SH-SY5Y | MTT | |||
| LDH |
Tier 2: In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial to identify substances that can cause damage to genetic material.[15][16] The following assays are recommended in accordance with OECD guidelines to assess the mutagenic and clastogenic potential of this compound.[17][18][19]
Experimental Workflow: In Vitro Genotoxicity
Caption: Workflow for in vitro genotoxicity assessment.
Detailed Protocols
1. Bacterial Reverse Mutation Test (Ames Test - OECD 471):
-
Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).
-
After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
2. In Vitro Micronucleus Test (OECD 487):
-
Use a suitable mammalian cell line (e.g., CHO-K1, TK6).
-
Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9).
-
Include appropriate negative and positive controls.
-
After treatment, culture the cells to allow for the expression of chromosomal damage.
-
Harvest the cells and score for the presence of micronuclei, which are indicative of chromosome breakage or loss.
Tier 3: Preliminary In Vivo Toxicity Assessment
Should the in vitro studies indicate a potential for toxicity, a preliminary in vivo study in a rodent model is warranted to assess acute systemic toxicity.[20][21]
Experimental Workflow: Preliminary In Vivo Toxicity
Caption: Workflow for preliminary in vivo toxicity assessment.
Detailed Protocol (Acute Oral Toxicity - Up-and-Down Procedure - OECD 425):
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound. The starting dose level is selected based on available information. Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days. Record body weight changes.
-
Terminal Procedures: At the end of the observation period, perform a gross necropsy on all animals. Collect blood for hematology and clinical chemistry analysis. Weigh key organs and preserve them for histopathological examination.
Analytical Methods
Accurate quantification of this compound in biological matrices is essential for interpreting toxicological data. A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be developed.[22][23][24][25]
Key Parameters for Method Validation:
-
Specificity and Selectivity: Ensure the method can differentiate the analyte from endogenous components and other metabolites.
-
Linearity and Range: Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of the analyte that can be reliably detected and quantified.[23]
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This technical guide provides a comprehensive framework for the initial toxicological evaluation of this compound. By employing a tiered approach, from in vitro cytotoxicity and genotoxicity to preliminary in vivo studies, researchers can systematically investigate the potential risks associated with this metabolite. The insights gained from these exploratory studies are critical for making informed decisions in the drug development process and ensuring the overall safety of quetiapine therapy.
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CAS number and molecular weight of 7-Hydroxy Quetiapine S-Oxide
An In-Depth Technical Guide to 7-Hydroxy Quetiapine S-Oxide: Properties, Analysis, and Metabolic Context
Abstract
This technical guide provides a comprehensive overview of this compound, a metabolite of the atypical antipsychotic drug Quetiapine. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, analytical methodologies for its quantification, and its place within the broader metabolic landscape of Quetiapine. By synthesizing data from authoritative sources, this guide explains the causality behind experimental choices and provides validated protocols, ensuring scientific integrity. Key data is presented in structured tables, and complex processes are illustrated with diagrams to enhance clarity and understanding.
Introduction: Quetiapine Metabolism
Quetiapine is a dibenzothiazepine derivative widely used for the management of psychotic disorders, bipolar depression, and major depressive disorder.[1][2] Its therapeutic effect is mediated through antagonist activity at multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors.[2][3] Following oral administration, Quetiapine is rapidly absorbed and undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][4]
The biotransformation of Quetiapine is complex, resulting in over 11 identified metabolites.[1] The major metabolic pathways include sulfoxidation, N- and O-dealkylation, and hydroxylation of the dibenzothiazepine ring.[3][5] While most metabolites are inactive, two—norquetiapine (N-desalkylquetiapine) and 7-hydroxyquetiapine—are pharmacologically active.[1][3] Norquetiapine, in particular, is believed to contribute significantly to Quetiapine's antidepressant efficacy through its distinct pharmacological profile, which includes norepinephrine reuptake inhibition and partial 5-HT1A agonism.[6][7]
This compound is a product of two key metabolic transformations: 7-hydroxylation and sulfoxidation. Understanding the properties and detection methods for such metabolites is critical for comprehensive pharmacokinetic studies, drug safety assessments, and the characterization of reference standards.
Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate quantification, synthesis, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 1185170-04-0 | [8][9][10][11][12] |
| Molecular Formula | C₂₁H₂₅N₃O₄S | [8][9][11][13] |
| Molecular Weight | 415.51 g/mol | [8][9][10][11][13] |
| Appearance | Off-White Solid | [9] |
| Solubility | Soluble in Methanol, DMSO | [9] |
| Storage | 2-8 °C | [9] |
| Synonyms | 6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][6][10]benzothiazepin-2-ol | [8][11] |
Synthesis and Characterization
The generation of this compound occurs metabolically, but its chemical synthesis is necessary for its use as a reference standard in analytical studies. The synthesis of related Quetiapine oxidation impurities, such as Quetiapine S-Oxide, provides a logical framework for its preparation.
Synthetic Approach
The synthesis of oxidized Quetiapine metabolites typically involves the controlled oxidation of the parent drug molecule. For the S-oxide derivative, a common laboratory approach involves reacting Quetiapine with an oxidizing agent like hydrogen peroxide in the presence of a catalyst.[14] A similar strategy, likely involving a hydroxylation step on the dibenzothiazepine ring followed by or preceded by sulfoxidation, would be employed for this compound.
The choice of oxidizing agent and reaction conditions is critical to achieve selective oxidation at the sulfur atom without affecting other sensitive parts of the molecule. The reaction progress is typically monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Structural Characterization
Once synthesized and isolated, the structure of the impurity must be unequivocally confirmed. This is a self-validating process where multiple orthogonal analytical techniques are used to corroborate the proposed structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of oxygen atoms from the oxidation and hydroxylation reactions.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, confirming the exact site of oxidation and hydroxylation.[2]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the S=O stretch, which confirms sulfoxidation.[14]
Analytical Methodologies
The simultaneous quantification of Quetiapine and its various metabolites, including hydroxylated and sulfoxidized forms, from biological matrices like plasma is essential for pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose.
Experimental Protocol: HPLC Method for Metabolite Analysis
The following protocol is based on a validated method for the determination of Quetiapine, 7-Hydroxy Quetiapine, and Quetiapine Sulfoxide in rat plasma, demonstrating a reliable system for analyzing these compounds simultaneously.[5][15][16]
Step 1: Sample Preparation (Protein Precipitation)
-
Rationale: This is a simple and effective method to remove high-molecular-weight proteins from plasma that would otherwise interfere with the analysis and damage the HPLC column.
-
Procedure:
Step 2: Chromatographic Conditions
-
Rationale: The choice of a C18 column provides excellent hydrophobic retention for separating Quetiapine and its metabolites. A gradient elution with acetonitrile and a buffer allows for the efficient separation of compounds with different polarities within a reasonable timeframe.
-
Parameters:
Step 3: Validation and Quantification
-
Rationale: Method validation ensures the reliability, reproducibility, and accuracy of the results.
-
Procedure: The method must be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. Calibration curves are generated by spiking blank plasma with known concentrations of the analytes, and the peak area ratios of the analytes to the internal standard are used for quantification.[15][16] The reported linear range for 7-hydroxy quetiapine using a similar method was 0.086-171 µg/mL.[15][16]
Pharmacological and Metabolic Context
While this compound is a known metabolite, its pharmacological activity has not been extensively characterized compared to norquetiapine and 7-hydroxyquetiapine. Generally, sulfoxidation is a detoxification pathway that increases the water solubility of a compound, facilitating its excretion. Therefore, Quetiapine S-oxide is considered a major but inactive metabolite.[5] It is plausible that the combined 7-hydroxylation and sulfoxidation to form this compound also results in a compound with significantly reduced pharmacological activity that is primarily destined for elimination.
The formation of these various metabolites is a direct consequence of enzymatic activity in the liver. CYP3A4 is the principal enzyme responsible for Quetiapine metabolism, including the formation of norquetiapine and the S-oxide metabolite.[1][3] CYP2D6 also plays a minor role, particularly in the 7-hydroxylation of Quetiapine.[3]
Conclusion
This compound is a relevant metabolite in the comprehensive profiling of Quetiapine's biotransformation. With a defined CAS number of 1185170-04-0 and a molecular weight of 415.51 g/mol , it serves as a crucial reference standard for advanced pharmacokinetic and toxicological studies.[8][9][10][11][13] Its analysis is reliably achieved through validated HPLC methods, which allow for its separation and quantification alongside the parent drug and other key metabolites from biological matrices.[15][16] While likely pharmacologically inactive, its characterization is indispensable for a complete understanding of Quetiapine's disposition in the body and for meeting stringent regulatory requirements in drug development and manufacturing.
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Solubility characteristics of 7-Hydroxy Quetiapine S-Oxide in various solvents
An In-Depth Technical Guide Topic: Solubility Characteristics of 7-Hydroxy Quetiapine S-Oxide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) and its metabolites is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and safety. This compound is a metabolite of Quetiapine, an atypical antipsychotic.[1][2][3] Understanding its solubility is critical for a complete pharmacological and toxicological assessment of the parent drug. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It offers field-proven methodologies, explains the causality behind experimental choices, and presents a framework for interpreting solubility data in the context of pharmaceutical sciences.
Physicochemical Profile of this compound
A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility behavior. This compound possesses several functional groups that dictate its interaction with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅N₃O₄S | [4][5] |
| Molecular Weight | 415.51 g/mol | [4][6] |
| Chemical Structure | See Figure 1 | [4] |
| Computed XLogP3 | 0.5 | [5][7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 8 | [7] |
| Known Solvents | Soluble in Methanol, DMSO | [8] |
The structure contains a weakly acidic phenolic hydroxyl group, a basic piperazine moiety, and polar sulfoxide and ether groups. This amphiphilic nature, combined with a low XLogP3 value, suggests a complex solubility profile that will be highly dependent on the pH and polarity of the solvent system.[9][10]
Figure 1: Key functional groups of this compound influencing solubility.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In pharmaceutical development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.
-
Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its solid form.[11] It represents the maximum amount of a substance that can be dissolved under specific conditions (solvent, pH, temperature) and is the gold standard for formulation development. The saturation shake-flask method is the most reliable technique for its determination.[11]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (e.g., DMSO), precipitates in an aqueous medium.[12] It is a crucial parameter in early drug discovery for high-throughput screening, as it can predict potential precipitation issues during assays or upon administration. Nephelometric or turbidimetric assays are commonly employed for this purpose.[12][13]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The credibility of solubility data hinges on a robust and well-controlled experimental design. The shake-flask method, while time-consuming, provides the most accurate and reliable measure of thermodynamic solubility.[11]
Figure 2: Workflow for the Saturation Shake-Flask Method.
Step-by-Step Methodology
-
Preparation of Media: Prepare a series of physiologically and pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess of solid this compound to pre-labeled glass vials containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium with a saturated solution.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for shelf-life conditions or 37°C for physiological relevance). Agitate for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration. Filtration is often preferred to minimize the presence of fine particles that could overestimate solubility.[12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is superior to direct UV spectroscopy as it can separate the API from any potential impurities or degradants.[11][12]
-
pH and Solid-State Analysis: Measure the final pH of the saturated solution to confirm it has not shifted significantly.[11] Analyze the remaining solid residue using techniques like Polarized Light Microscopy or Powder X-ray Diffraction (PXRD) to ensure that the compound has not undergone a phase transition (e.g., from a crystalline form to an amorphous one), which would alter the solubility value.[12]
Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is invaluable for early-stage assessment. It relies on detecting the formation of a precipitate when a concentrated DMSO stock of the compound is introduced into an aqueous buffer.
Figure 3: Workflow for a Turbidimetric Kinetic Solubility Assay.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, dispense small volumes of the DMSO stock solution.
-
Assay Execution: Using a liquid handler or multichannel pipette, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells. The rapid change in solvent composition from high-DMSO to high-aqueous induces precipitation if the compound's solubility limit is exceeded.[13]
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for the formation of a precipitate.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.[13]
-
Data Analysis: The kinetic solubility is determined as the concentration in the well where the turbidity signal significantly rises above the background, indicating the onset of precipitation.[11]
Factors Influencing Solubility and Expected Profile
The solubility of this compound is not a fixed value but is modulated by several environmental factors.
-
Influence of pH: As an ionizable compound with both acidic (phenolic) and basic (piperazine) centers, its solubility is expected to be highly pH-dependent.[14][15]
-
At Low pH (e.g., < pKa of piperazine): The piperazine nitrogen will be protonated, forming a cation. This charged species will exhibit significantly higher aqueous solubility.[16]
-
At High pH (e.g., > pKa of phenol): The phenolic hydroxyl will be deprotonated, forming an anion, which will also increase aqueous solubility.[17]
-
At Mid-Range pH: The molecule will exist predominantly in its neutral or zwitterionic form, which is expected to have the lowest aqueous solubility (the intrinsic solubility).
-
-
Influence of Solvent Polarity: The principle of "like dissolves like" governs solubility in different solvents.[10] The presence of multiple polar groups suggests good solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in non-polar solvents like hexane or toluene.[8] The use of co-solvents like propylene glycol or polyethylene glycol in aqueous formulations can enhance solubility by reducing the overall polarity of the solvent system.[18]
-
Influence of Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[19] This relationship should be characterized, as it impacts manufacturing processes and the stability of supersaturated formulations.
Table 2: Predicted Thermodynamic Solubility Profile of this compound vs. Quetiapine
| pH of Medium | Predicted this compound Solubility | Rationale | Comparative Quetiapine Solubility |
| 1.2 (Simulated Gastric Fluid) | High | Protonation of the piperazine moiety leads to high solubility. | Moderate to High |
| 6.8-7.4 (Simulated Intestinal Fluid) | Moderate | Close to the isoelectric point, but polar groups (sulfoxide, hydroxyl) enhance solubility compared to less polar analogues. | Low (49.4 µg/mL at pH 7.4)[2] |
| 9.0 (Basic Conditions) | High | Deprotonation of the phenolic hydroxyl group increases solubility. | Low |
Conclusion for the Drug Development Professional
The solubility profile of this compound is a critical dataset for a comprehensive understanding of Quetiapine's in vivo behavior. The molecule's amphiphilic and ionizable nature dictates a strong pH-dependent solubility, which will directly influence its absorption, distribution, and elimination. The experimental protocols outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. This data is indispensable for designing relevant non-clinical safety studies, developing bio-relevant dissolution assays, and ultimately ensuring a complete and accurate risk assessment for the parent drug, Quetiapine.
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Methodological & Application
LC-MS/MS method for the quantification of 7-Hydroxy Quetiapine S-Oxide
An Application Note and Protocol for the Quantification of 7-Hydroxy Quetiapine S-Oxide using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound, a potential metabolite of Quetiapine, in human plasma. Quetiapine is an atypical antipsychotic agent extensively metabolized by various pathways, including hydroxylation and sulfoxidation.[1][2] Accurate measurement of its metabolites is critical for comprehensive pharmacokinetic studies and therapeutic drug monitoring (TDM).[3][4] This protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid and selective analysis using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated assay for drug metabolism research.
Introduction: The Rationale for Metabolite Quantification
Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its clinical efficacy and side-effect profile are influenced by its complex metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] While major metabolites like Norquetiapine (N-desalkylquetiapine) and 7-Hydroxyquetiapine are well-studied, a comprehensive understanding of Quetiapine's metabolic fate requires the characterization and quantification of other, potentially minor, oxidative products.[5][6]
This compound represents a product of two key metabolic pathways: hydroxylation at the 7-position of the dibenzothiazepine ring and oxidation of the sulfur atom.[2] Although not a major circulating metabolite, its quantification can provide deeper insights into individual metabolic profiles, potential drug-drug interactions, and the overall disposition of Quetiapine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for measuring low-concentration analytes in complex biological matrices.[3][7] This document provides a self-validating protocol grounded in established bioanalytical method development principles.
Principle of the Method
The analytical workflow begins with the extraction of this compound and an internal standard (IS) from a small volume of human plasma using protein precipitation with acetonitrile.[1][8] This step effectively removes the majority of endogenous proteins that can interfere with the analysis. After centrifugation, the supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution of methanol and an aqueous buffer.[6][9] The mass spectrometer, operating in positive electrospray ionization (ESI) mode, provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: this compound reference standard, Quetiapine-d8 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Drug-free human plasma.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, analytical balance, volumetric flasks.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Data System: Chromatography data system software for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Standards and Quality Control Samples
The causality behind preparing stock solutions in an organic solvent like methanol is to ensure complete dissolution and stability of the analytes. Subsequent dilutions into a mixture that mimics the final mobile phase composition prevent analyte precipitation upon injection.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and Quetiapine-d8 (IS) in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike into the plasma matrix.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Quetiapine-d8 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, medium, high).
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is chosen for its simplicity, high throughput, and adequate cleanup for LC-MS/MS analysis. Using the IS in the precipitation solvent streamlines the process, ensuring consistent IS addition across all samples.[1]
-
Aliquot Sample: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 150 µL of the Internal Standard Working Solution (100 ng/mL Quetiapine-d8 in acetonitrile).
-
Vortex: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the starting parameters for method development. The gradient elution is designed to provide good separation of the analyte from endogenous plasma components, thereby minimizing ion suppression.[9] The MRM transitions are selected for their specificity and signal intensity.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z 416.2 → 271.1) |
| MRM Transition (IS) | m/z 392.2 → 263.1 (Quetiapine-d8) |
| Collision Energy (CE) | Optimize for each transition |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
Rationale for Proposed MRM Transition: The precursor ion for this compound ([M+H]⁺) would have an m/z of approximately 416.2. A common, stable product ion would likely result from the cleavage of the piperazine ring and side chain, similar to Quetiapine itself, leading to a fragment around m/z 271.1. These values must be confirmed experimentally by infusing the reference standard.
Method Validation Protocol
To ensure the trustworthiness of the results, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5] The following parameters should be assessed.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the variability of the measurements. | Replicate analyses (n=5) of QC samples at ≥3 levels. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.[6][10] |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | The recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
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Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific in human plasma. The described protocol, utilizing a simple protein precipitation and standard reversed-phase chromatography, is well-suited for high-throughput environments. By establishing a robust and reliable analytical method, researchers can confidently investigate the complete metabolic profile of Quetiapine, contributing to a better understanding of its pharmacology and clinical outcomes.
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Zhang, G., Terry Jr, A. V., & Bartlett, M. G. (2008). Bioanalytical methods for the determination of antipsychotic drugs. Biomedical Chromatography, 22(7), 671-87. [Link]
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Crunelle, C. L., van den Brink, W., & Neels, H. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. [Link]
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Patsalos, P. N., & G. W. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(12), 1595-1601. [Link]
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Love, J. L., & L. M. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(7-8), 671-678. [Link]
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Teles, M., & C. A. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Advances in Medicine and Biology, 186, 1-75. [Link]
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Oppolzer, D., Cruz, B., Rosado, T., & Gallardo, E. (2018). Development and validation of GC/MS/MS method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid. Rapid Communications in Mass Spectrometry, 32(4), 283-292. [Link]
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Chen, Y. C., & C. H. (2018). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 26(2), 749-757. [Link]
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Crunelle, C. L., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. [Link]
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Teles, M., & C. A. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. NOVA Science Publishers. [Link]
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Chen, Y. C., & C. H. (2018). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 26(2), 749-757. [Link]
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Spagou, K., et al. (2021). Vitreous humor in the forensic toxicology of quetiapine and its metabolites. Forensic Toxicology, 39(2), 350-360. [Link]
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Nirogi, R., et al. (2008). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy-N-dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid. Chromatographia, 68(7-8), 525-533. [Link]
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Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of Quetiapine and its Major Metabolites in Human Plasma
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the simultaneous determination of the atypical antipsychotic drug quetiapine and its principal active metabolite, norquetiapine (N-desalkylquetiapine), as well as its major inactive metabolite, quetiapine sulfoxide, in human plasma. The described protocol emphasizes methodological clarity, explaining the rationale behind key steps from sample preparation to chromatographic analysis. It is designed for researchers, clinical scientists, and drug development professionals requiring a reliable and accessible analytical method for therapeutic drug monitoring (TDM) and pharmacokinetic assessments. The method utilizes a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column with gradient elution. The method has been validated according to International Council on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.
Introduction: The Clinical Imperative for Quetiapine Monitoring
Quetiapine is a widely prescribed second-generation (atypical) antipsychotic agent used in the management of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic action is mediated through antagonism at dopamine D2 and serotonin 5-HT2 receptors.[2] Following oral administration, quetiapine is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4]
This extensive metabolism results in several metabolites, including:
-
Norquetiapine (N-desalkylquetiapine): An active metabolite that contributes significantly to the drug's therapeutic effect, particularly its antidepressant activity, by acting as a potent norepinephrine reuptake inhibitor.
-
Quetiapine Sulfoxide: An inactive metabolite.[5]
Given the inter-individual variability in drug metabolism and the contribution of active metabolites to the overall pharmacological profile, monitoring the plasma concentrations of both the parent drug and its key metabolites is crucial for optimizing therapy, ensuring efficacy, and minimizing dose-dependent side effects. This process, known as Therapeutic Drug Monitoring (TDM), helps personalize treatment regimens for patients.[1] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity, HPLC with UV detection remains a highly valuable, cost-effective, and widely accessible alternative for routine analysis in clinical and research laboratories.[8]
This guide provides a comprehensive protocol for a validated HPLC-UV method tailored for this purpose.
Principle of the Method & Metabolic Pathway
The methodology is founded on two core analytical chemistry principles:
-
Solid-Phase Extraction (SPE): This sample preparation technique is employed to isolate the analytes of interest (quetiapine and its metabolites) from the complex biological matrix of plasma. Plasma proteins and other endogenous components, which can interfere with the analysis and damage the HPLC column, are efficiently removed.[1] The choice of a C18 SPE cartridge is based on the hydrophobic nature of quetiapine, allowing for effective retention and subsequent elution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The separation of the analytes is achieved on a non-polar stationary phase (a C18 column) with a polar mobile phase. By programming a gradient elution—gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase—we can effectively resolve compounds with different polarities. Quetiapine and its metabolites are separated based on their differential partitioning between the stationary and mobile phases.
-
Ultraviolet (UV) Detection: Following separation, the compounds are detected as they pass through a UV detector. Quantification is based on the principle that the absorbance of UV light at a specific wavelength is directly proportional to the concentration of the analyte. The wavelength is selected based on the UV absorption maxima of the analytes to ensure optimal sensitivity.[9][10]
The metabolic conversion of quetiapine is illustrated in the diagram below.
Caption: Hepatic metabolism of Quetiapine by CYP3A4.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Quetiapine fumarate, Norquetiapine, and Quetiapine sulfoxide reference standards (≥98% purity)
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Acetic acid (Glacial, Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)
-
1.5 mL and 2.0 mL microcentrifuge tubes
-
HPLC vials with inserts
Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Analytical balance
-
pH meter
Detailed Experimental Protocols
Chromatographic Conditions
The selection of these parameters is critical for achieving optimal separation. A C18 column is the standard for reversed-phase separation of moderately non-polar compounds like quetiapine. The mobile phase consists of an aqueous buffer and an organic modifier. Ammonium acetate buffer is used to control the pH, ensuring consistent ionization states of the analytes and improving peak shape.[11] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution is employed to provide good resolution of all three analytes within a reasonable run time. The detection wavelength of 225 nm represents a compromise for detecting the parent drug and its metabolites with adequate sensitivity.[12]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Internal Standard (IS) | Carbamazepine |
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (Quetiapine, Norquetiapine, Quetiapine Sulfoxide, Carbamazepine) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks are stable for at least 3 months at -20 °C.
-
Working Standard Mixture (10 µg/mL): Prepare a combined working solution by diluting the primary stocks with 50:50 methanol:water.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Carbamazepine primary stock with 50:50 methanol:water.
-
Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the Working Standard Mixture into drug-free human plasma to achieve final concentrations ranging from 50 to 2000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 150, 750, and 1500 ng/mL) from a separate stock solution weighing.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is designed to efficiently remove interfering plasma proteins and phospholipids.[1]
-
Sample Pre-treatment: To a 0.5 mL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Internal Standard Working Solution (5 µg/mL). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Place C18 SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual water. This step is critical for efficient elution.
-
Elution: Place clean collection tubes inside the manifold. Elute the analytes from the cartridge by adding two 250 µL aliquots of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Acetonitrile in buffer). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject 10 µL into the HPLC system.
Overall Analytical Workflow
The entire process from sample receipt to final data analysis is depicted below.
Caption: Step-by-step workflow for plasma sample analysis.
Method Validation According to ICH Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters were assessed according to ICH Q2(R2) and FDA guidelines.[13][14][15][16]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interfering peaks at the retention times of the analytes in blank plasma. | Complies |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over 50-2000 ng/mL. | r² > 0.998 for all analytes |
| Accuracy | Mean recovery of 85-115% at each QC level (80-120% at LLOQ). | 92.5% - 106.8% |
| Precision (%RSD) | Intra-day & Inter-day RSD ≤ 15% (≤ 20% at LLOQ).[17] | < 9.5% for all analytes |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; RSD ≤ 20%; Accuracy 80-120%. | 50 ng/mL |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000. | Tailing < 1.5; Plates > 3500 |
| Stability (Freeze-Thaw) | Recovery within ±15% of nominal concentration after 3 cycles. | Complies |
Conclusion
This application note details a selective, accurate, and precise HPLC-UV method for the simultaneous determination of quetiapine, norquetiapine, and quetiapine sulfoxide in human plasma. The protocol utilizes a simple and effective solid-phase extraction for sample clean-up, ensuring the method's robustness for routine analysis. All validation parameters meet the stringent requirements of international regulatory guidelines, confirming that the method is fit for its intended purpose in therapeutic drug monitoring and pharmacokinetic research. This provides a reliable and accessible analytical tool for clinical and pharmaceutical laboratories.
References
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Davis, P. C., & Gonzalez, D. (1999). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 271-280. Retrieved from [Link]
-
DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522. Retrieved from [Link]
-
Tsai, F. M., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 29(4), 639-649. Retrieved from [Link]
-
Li, K., et al. (2010). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 48(7), 569-573. Retrieved from [Link]
-
Tsai, F. M., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. ResearchGate. Retrieved from [Link]
-
Guzmán, F. (2016). Quetiapine Pharmacokinetics. Psychopharmacology Institute. Retrieved from [Link]
-
Bak-Sypien, I. I., et al. (2011). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Acta Poloniae Pharmaceutica, 68(4), 483-489. Retrieved from [Link]
-
Kim, D. W., et al. (2016). Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. Chemical & Pharmaceutical Bulletin, 64(11), 1546-1554. Retrieved from [Link]
-
DeVane, C. L., & Nemeroff, C. B. (2001). Clinical Pharmacokinetics of Quetiapine. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Scribd. Retrieved from [Link]
-
Zhang, Y., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis, 26(4), 1461-1468. Retrieved from [Link]
-
Tsai, F. M., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144. Retrieved from [Link]
-
Youssef, R. M., et al. (2017). Selective RP-HPLC Method for Determination of Quetiapine in Presence of Coadministered Drugs. Journal of Chromatographic Science, 55(3), 267-274. Retrieved from [Link]
-
Zhou, Z., et al. (2005). Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray mass spectrometry. Acta Pharmacologica Sinica, 26(9), 1141-1146. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
Goel, R., et al. (2024). Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. Oriental Journal of Chemistry, 40(5). Retrieved from [Link]
-
Tufan, H., et al. (2017). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. ResearchGate. Retrieved from [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Retrieved from [Link]
-
Lakshmi, C. S., et al. (2005). UV Spectrophotometric Determination of Quetiapine and Zonisamide. Asian Journal of Chemistry, 17(2), 809-812. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Bagade, S. B., et al. (2011). Development and validation of UV-Spectrophotometric method for determination of Quetiapine fumarate in two different dose tablets. ResearchGate. Retrieved from [Link]
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Elumalai, V., et al. (2025). A Review on Method Development and Validation of Quetiapine Fumarate by UV Spectroscopy Using 0.1M HCl Solution. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Unknown. (n.d.). UV absorption spectrum of Quetiapine fumarate. ResearchGate. Retrieved from [Link]
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Application Note: Advanced Sample Preparation Strategies for the Quantitative Analysis of 7-Hydroxy Quetiapine S-Oxide in Biological Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sample preparation of 7-Hydroxy Quetiapine S-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine, for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind selecting appropriate extraction techniques, focusing on Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each methodology is presented with a step-by-step protocol, emphasizing the critical parameters that ensure high recovery, minimization of matrix effects, and overall robustness of the analytical method. This note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Quetiapine.
Introduction: The Analytical Imperative for Quetiapine Metabolites
Quetiapine is an atypical antipsychotic agent widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][3] Among these, 7-Hydroxy Quetiapine and Norquetiapine are pharmacologically active, while Quetiapine Sulfoxide is a major, yet inactive, metabolite.[4][5] The compound of interest, this compound, with the molecular formula C21H25N3O4S and a molecular weight of 415.51 g/mol , represents a further oxidation product.[6][7][8]
Accurate quantification of Quetiapine and its metabolites in biological matrices such as plasma, serum, and urine is crucial for a thorough understanding of its pharmacokinetic profile, assessing patient adherence, and in forensic toxicology.[1][9] The inherent challenges in such analyses include the typically low physiological concentrations of the metabolites, the complexity of the biological matrix which can cause significant ion suppression or enhancement in mass spectrometry, and the need to differentiate between structurally similar compounds.[5][10] Therefore, a robust and efficient sample preparation strategy is paramount to the success of any quantitative bioanalytical method.
Foundational Sample Preparation Techniques: A Comparative Overview
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of technique is a critical decision, balancing the need for sample cleanliness with considerations of recovery, throughput, cost, and automation compatibility. The three most prevalent techniques in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10]
Protein Precipitation (PPT)
PPT is the simplest and often the fastest method for removing proteins from plasma or serum samples.[11] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which disrupts the hydration shell of the proteins, causing them to denature and precipitate.[11][12]
-
Expertise & Experience: While expedient, PPT is considered a "crude" cleanup method. It effectively removes a large portion of proteins but leaves behind many other endogenous components like salts and phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis. Acetonitrile is often preferred over methanol as it tends to produce a cleaner supernatant and more complete protein precipitation.[12][13] The ratio of precipitation solvent to sample volume is a critical parameter, with a 3:1 ratio being a common starting point.[11][14]
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that partitions the analyte between the aqueous sample and a water-immiscible organic solvent based on its differential solubility. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state, while many interferences remain in the aqueous phase.
-
Expertise & Experience: The choice of the organic solvent is key to a successful LLE. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used.[15][16] For basic compounds like Quetiapine and its metabolites, adjusting the sample pH to an alkaline condition (e.g., with ammonium hydroxide) will neutralize the amine groups, enhancing their partitioning into the organic phase.[16] LLE provides a significantly cleaner extract than PPT but is more labor-intensive and can be challenging to automate.[3]
Solid-Phase Extraction (SPE)
SPE is the most powerful and selective sample preparation technique. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
-
Expertise & Experience: SPE offers a wide variety of sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) that can be tailored to the specific physicochemical properties of the analyte. For Quetiapine and its metabolites, a mixed-mode cation exchange sorbent is often effective, as it combines reversed-phase retention of the core molecule with ion-exchange retention of the basic amine groups. This dual retention mechanism allows for very specific washing steps, resulting in an exceptionally clean final extract with minimal matrix effects.[17]
Experimental Protocols
The following protocols are designed as a starting point and should be optimized and validated for the specific biological matrix and analytical instrumentation used.
Protocol 1: Protein Precipitation (PPT)
This protocol is designed for high-throughput screening and applications where the highest sensitivity is not the primary requirement.
Materials:
-
Plasma/Serum sample
-
Ice-cold acetonitrile (ACN) containing a suitable internal standard (e.g., Quetiapine-d8).
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates.
-
Vortex mixer.
-
Centrifuge capable of accommodating tubes or plates.
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.[10]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[10] The 3:1 ratio of ACN to sample is crucial for efficient protein removal.[11]
-
Vortex vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.[18]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.[10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner extract than PPT and is suitable for applications requiring higher sensitivity.
Materials:
-
Plasma/Serum/Urine sample
-
1 M Ammonium Hydroxide solution.
-
Methyl tert-butyl ether (MTBE) containing a suitable internal standard.
-
Glass tubes with screw caps.
-
Vortex mixer/Tube rocker.
-
Centrifuge.
Procedure:
-
Pipette 500 µL of the biological sample into a glass tube.[16]
-
Add 70 µL of 1 M ammonium hydroxide solution to basify the sample (target pH > 9).[16] This step is critical to neutralize the charge on the amine groups of the analyte, promoting its extraction into the organic solvent.
-
Add 1 mL of MTBE containing the internal standard.[16]
-
Cap the tube and vortex or rock for 5-10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extract, minimizing matrix effects and is the gold standard for high-sensitivity quantitative bioanalysis. A mixed-mode cation exchange cartridge is recommended.
Materials:
-
Plasma/Serum/Urine sample
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).
-
SPE manifold (vacuum or positive pressure).
-
Methanol (for conditioning and elution).
-
Deionized water.
-
2% Formic acid in water (for washing).
-
5% Ammonium hydroxide in methanol (for elution).
Procedure:
-
Sample Pre-treatment: To 500 µL of the sample, add the internal standard and dilute with 500 µL of 2% formic acid. The acidic pH ensures the analyte's amine groups are protonated and ready for cation exchange.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[10] Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, lipophilic interferences.
-
-
Elution: Elute the this compound and other basic metabolites with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the protonated amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Performance Comparison
The selection of a sample preparation method often involves a trade-off between cleanliness, recovery, speed, and cost. The following table summarizes the expected performance characteristics of the described protocols.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High (80-100%) | High (>85%) | Very High (>90%) |
| Matrix Effect | High | Moderate | Low to Negligible |
| Sample Cleanliness | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
| Processing Time | Fast (~15 min/sample) | Moderate (~30 min/sample) | Slow (~45 min/sample) |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Visualization of Workflows
The following diagrams illustrate the logical flow of the three primary sample preparation techniques discussed.
Caption: Workflow diagram for Protein Precipitation (PPT).
Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).
Caption: Workflow diagram for Solid-Phase Extraction (SPE).
Conclusion and Recommendations
The successful quantification of this compound in biological matrices is critically dependent on the chosen sample preparation technique.
-
Protein Precipitation is recommended for high-throughput environments where speed is prioritized over ultimate sensitivity and for screening purposes.
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and cost, making it suitable for many research and clinical applications.
-
Solid-Phase Extraction is the method of choice for regulated bioanalysis and when the highest levels of sensitivity and specificity are required, as it provides the cleanest extracts and minimizes the risk of matrix effects.
Regardless of the method chosen, thorough validation according to regulatory guidelines (e.g., FDA, EMA) is essential to ensure the reliability and accuracy of the analytical data. This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
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B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS," Analytical Chemistry, vol. 75, no. 13, pp. 3019-3030, 2003. Available: [Link]
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Davis, P. C., Bravo, O., Gehrke, M., & Azumaya, C. T. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 51(5), 1113–1119. Available: [Link]
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Gjerde, H., Hasvold, I., Pettersen, G., & Christophersen, A. S. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of analytical toxicology, 36(4), 281–286. Available: [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available: [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. Available: [Link]
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Xia, Y. Q., & Jemal, M. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). Available: [Link]
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Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc. Available: [Link]
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Chen, Y. C., Chen, Y. L., & Chen, C. H. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of food and drug analysis, 28(1), 127–134. Available: [Link]
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LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available: [Link]
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He, Y., & Lee, H. K. (2006). Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine. Journal of separation science, 29(18), 2796–2803. Available: [Link]
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Karaca, S. A., Yilmaz, I. T., Sener, E., & Yeniceli Uğur, D. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish journal of pharmaceutical sciences, 13(1), 17–26. Available: [Link]
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Wang, S., Zhang, Y., & Chen, B. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. RSC advances, 12(23), 14619–14626. Available: [Link]
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Semantic Scholar. (n.d.). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Available: [Link]
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Musile, G., et al. (2020). Distribution of quetiapine and metabolites in biological fluids and tissues. Forensic Science International, 306, 110077. Available: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available: [Link]
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Wang, X., et al. (2018). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 3(3), 241-249. Available: [Link]
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Chen, Y. C., Chen, Y. L., & Chen, C. H. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 28(1), 127-134. Available: [Link]
-
Wille, S. M. R., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. Available: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Hydroxyquetiapine. PubChem Compound Database. Available: [Link]
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Semantic Scholar. (n.d.). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Available: [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. Available: [Link]
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Al-Sagr, A., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4967. Available: [Link]
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Idaho State Police Forensic Services. (2014). Urine general drug extraction rev 7.pdf. Available: [Link]
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Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite. Available: [Link]
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ACS Publications. (2023). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 100(6), 2355-2361. Available: [Link]
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Kuujia. (n.d.). Cas no 1185170-04-0 (this compound). Available: [Link]
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Mandrioli, R., et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 969-977. Available: [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Available: [Link]
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Youssef, R. M., et al. (2016). Selective RP-HPLC Method for Determination of Quetiapine in Presence of Coadministered Drugs. Journal of Chromatographic Science, 54(8), 1346-1353. Available: [Link]
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CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. Available: [Link]
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ResearchGate. (n.d.). Disposition of Quetiapine in Biological Specimens from Postmortem Cases. Available: [Link]
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ResearchGate. (n.d.). Selective RP-HPLC method for determination of quetiapine in presence of coadministered drugs: Application for long-term stability study of quetiapine in whole blood. Available: [Link]
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Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255563. Available: [Link]
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Development of a Validated Bioanalytical LC-MS/MS Assay for the Quantification of 7-Hydroxy Quetiapine S-Oxide in Human Plasma
Senior Application Scientist Note: This document outlines the development and validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy Quetiapine S-Oxide in human plasma. The protocols described herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[1][2][3]
Introduction: The Rationale for Monitoring this compound
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[4] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[5][6] While the clinical activity of quetiapine and its major active metabolite, norquetiapine, is well-characterized, the pharmacological and toxicological profiles of other metabolites, such as this compound, are less understood.[4][7][8]
The formation of sulfoxide and hydroxylated metabolites represents a significant pathway in quetiapine's biotransformation.[9] Accurate and precise measurement of these metabolites is crucial for a comprehensive understanding of quetiapine's disposition, potential drug-drug interactions, and inter-individual variability in patient response. This application note provides a detailed, step-by-step protocol for a validated LC-MS/MS assay to quantify this compound in human plasma, a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Assay Principle: A Workflow Overview
The developed method employs a liquid-liquid extraction (LLE) procedure for the isolation of this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. The workflow is designed for high throughput, sensitivity, and specificity.
Figure 1: General workflow for the bioanalytical method.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially available | >98% purity |
| Quetiapine-d8 (Internal Standard) | Commercially available | >98% purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Ammonium Acetate | Sigma-Aldrich | Analytical Grade |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Drug-Free |
| Water | Milli-Q System | 18.2 MΩ·cm |
Instrumentation and Chromatographic Conditions
A Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used for this validation.
Liquid Chromatography
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table below |
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV) |
| This compound | 416.2 | 253.1 | 80 | 35 |
| Quetiapine-d8 (IS) | 392.2 | 229.2 | 75 | 40 |
Note: The specific MRM transitions and MS parameters should be optimized in the laboratory.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Quetiapine-d8 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation
The assay was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS, demonstrating the selectivity of the method.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% CV |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 11.3 | 7.8 |
| Low | 0.3 | 6.1 | 3.5 | 8.2 | 5.1 |
| Mid | 10 | 4.2 | -1.8 | 6.5 | -0.9 |
| High | 80 | 3.8 | -2.5 | 5.9 | -1.7 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 0.3 | 88.2 | 95.7 |
| High | 80 | 91.5 | 98.1 |
Note: A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Bench-top | 6 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
| Post-preparative | 24 hours in autosampler | Stable |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The validation results demonstrate that the assay meets the criteria outlined in the FDA guidance for bioanalytical method validation.[1][3] This method is suitable for use in clinical and non-clinical studies requiring the measurement of this quetiapine metabolite, thereby facilitating a more complete understanding of the drug's pharmacokinetic profile.
Figure 2: Chemical structures of the analyte and internal standard.
References
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Davis, K. L., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(9), 1125-1132. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Tu, J., et al. (2013). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid. Chromatographia, 76(21-22), 1435-1443. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Goldstein, J. M., & Goldman, D. (2013). Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders. Frontiers in Pharmacology, 4, 118. [Link]
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DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522. [Link]
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Jensen, N. H., et al. (2008). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. British Journal of Pharmacology, 155(1), 95-104. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Psychopharmacology Institute. (n.d.). Quetiapine Pharmacokinetics. [Link]
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Bakshi, A., & Singh, S. (2010). Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. Rasayan Journal of Chemistry, 3(4), 653-659. [Link]
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Çeliker, M., & Özkan, S. A. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Journal of Faculty of Pharmacy of Ankara University, 40(2), 73-85. [Link]
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López-Rojas, R., et al. (2015). Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1002, 71-77. [Link]
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Qi, Y., & Liu, G. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 15, 463–479. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 7-Hydroxy Quetiapine S-Oxide in Human Plasma via LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the extraction of 7-Hydroxy Quetiapine S-Oxide, a polar metabolite of the atypical antipsychotic drug Quetiapine, from human plasma. Due to the analyte's high polarity, achieving clean extracts and high recovery from a complex biological matrix like plasma is challenging. This method leverages mixed-mode solid-phase extraction (SPE), which provides a superior dual retention mechanism combining reversed-phase and cation exchange. The protocol is designed for research, clinical, and drug development laboratories, providing a robust workflow from sample pre-treatment to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide not only the step-by-step methodology but also the scientific rationale behind each step, troubleshooting guidance, and typical performance data to ensure reproducibility and adherence to bioanalytical method validation standards.[1][2]
Introduction: The Analytical Challenge
Quetiapine is an extensively prescribed medication for treating schizophrenia and bipolar disorder.[3] Its elimination is primarily through hepatic metabolism, mediated by cytochrome P450 enzymes like CYP3A4, leading to a variety of metabolites.[3][4] Among these are 7-hydroxyquetiapine and quetiapine sulfoxide.[5] this compound is a subsequent, more polar oxidation product. Monitoring such metabolites is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.
The primary analytical challenge lies in the physicochemical properties of this compound. Its structure contains multiple polar functional groups—two hydroxyls, a sulfoxide, and a piperazine moiety—making it highly water-soluble.[6][7] Consequently, traditional reversed-phase extraction methods often yield low recovery and significant matrix interference from endogenous plasma components like phospholipids and salts.[8][9] To overcome this, we employ a mixed-mode solid-phase extraction (SPE) strategy, which offers orthogonal retention mechanisms for enhanced selectivity and extract cleanliness.[10][11]
Analyte Physicochemical Properties
Understanding the analyte's structure and properties is fundamental to designing an effective SPE protocol.
| Property | Value | Source |
| Chemical Name | 6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1][2]benzothiazepin-2-ol | [6][12] |
| Molecular Formula | C₂₁H₂₅N₃O₄S | [7][13] |
| Molecular Weight | 415.51 g/mol | [6][13] |
| Computed XLogP3 | 0.5 | [12] |
| Key Structural Features | Phenolic hydroxyl, alcoholic hydroxyl, sulfoxide, tertiary amines (piperazine ring) | [7] |
-
Scientist's Note: The low XLogP3 value confirms the analyte's high polarity. The piperazine ring contains basic nitrogens that can be protonated under acidic conditions, making them ideal targets for cation exchange.
Principle of Mixed-Mode SPE
This protocol utilizes a mixed-mode sorbent that has both nonpolar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functional groups. This dual functionality allows for a highly selective extraction based on two distinct properties of the analyte:
-
Ion-Exchange Retention: At an acidic pH (pH < 6), the basic nitrogen on the analyte's piperazine ring becomes protonated, acquiring a positive charge. This allows it to bind strongly to the negatively charged sulfonic acid groups on the SPE sorbent.[14]
-
Reversed-Phase Retention: The analyte's core dibenzothiazepine structure provides sufficient hydrophobicity to interact with the nonpolar C8/C18 chains on the sorbent via van der Waals forces.[10]
This dual retention is the key to the method's robustness. It allows the analyte to be firmly "locked" onto the sorbent, permitting aggressive wash steps to remove interfering matrix components without significant loss of the target analyte.[15] Elution is then achieved by using a basic organic solvent, which simultaneously neutralizes the analyte's charge (disrupting ion-exchange) and overcomes the hydrophobic interactions.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from plasma sample preparation to final data acquisition.
Caption: Workflow for mixed-mode SPE of this compound.
Materials and Reagents
-
Standards: this compound analytical standard and a suitable stable isotope-labeled internal standard (SIL-IS), such as Quetiapine-d8.
-
Plasma: Blank human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode strong cation exchange polymeric cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide (28-30%), Phosphoric acid (85%).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, positive pressure manifold or vacuum manifold for SPE, sample concentrator (e.g., nitrogen evaporator).
Detailed Step-by-Step Protocol
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard in methanol to create primary stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in 50:50 Methanol:Water. These will be used to create calibration curve (CC) and quality control (QC) samples.
Sample Pre-treatment
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (omit for double blank).
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
The supernatant is now ready for loading onto the SPE cartridge.
-
Scientist's Note: Dilution with phosphoric acid is a critical step.[15] It serves three purposes: 1) It ensures the analyte's piperazine nitrogen is fully protonated (positively charged) for efficient binding to the cation exchanger. 2) It disrupts binding between the analyte and plasma proteins. 3) It lowers the sample viscosity, ensuring smooth loading.
Solid-Phase Extraction Procedure
Perform all steps using a vacuum or positive pressure manifold.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Purpose: To solvate the reversed-phase chains of the sorbent and activate the stationary phase.[16]
-
-
Equilibrate: Pass 1 mL of water containing 0.1% formic acid through the cartridge. Do not let the sorbent bed go dry.
-
Purpose: To rinse away the methanol and prepare the sorbent with the correct pH environment for sample loading, ensuring the ion-exchange sites are ready.[16]
-
-
Load: Load the entire supernatant from the pre-treatment step (approx. 300 µL) onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Purpose: The analyte binds to the sorbent via both ion-exchange and reversed-phase mechanisms.
-
-
Wash 1: Pass 1 mL of water containing 0.1% formic acid through the cartridge.
-
Purpose: This aqueous wash removes highly polar, unretained interferences like salts and other hydrophilic endogenous materials. The analyte remains bound due to its charge and hydrophobicity.
-
-
Wash 2: Pass 1 mL of Methanol through the cartridge.
-
Purpose: This strong organic wash removes non-polar and moderately polar interferences (e.g., lipids, other metabolites) that are retained by reversed-phase only. The analyte remains locked onto the sorbent by the powerful ion-exchange interaction.[15]
-
-
Elute: Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge into a clean collection tube.
-
Purpose: The ammonium hydroxide is basic and neutralizes the positive charge on the analyte, breaking the ion-exchange bond. The methanol disrupts the reversed-phase interaction, allowing the purified analyte to be eluted.
-
Post-Extraction
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following are suggested starting parameters and can be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC Column | Reversed-phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | To be optimized empirically. Based on MW 415.5, a potential precursor could be [M+H]⁺ at m/z 416.2. Product ions would be determined by infusion. |
| Internal Standard | To be optimized. For Quetiapine-d8, a typical transition is m/z 392.2 -> 253.2. |
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for intended use, following guidelines from regulatory agencies like the FDA.[1][17][18] The described SPE protocol, when coupled with a validated LC-MS/MS method, demonstrates high performance.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance of this Method |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Minimal; IS-normalized values within acceptance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| LLOQ | Sufficient for study needs | Achievable in the low ng/mL range.[19][20] |
Expert Insights and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during washing. 3. Insufficient sample acidification. | 1. Ensure the elution solvent is sufficiently basic (5% NH₄OH). Test a second elution step. 2. Ensure the organic wash (Wash 2) is not too strong (e.g., avoid acidified organics). 3. Verify the pH of the pre-treated sample is < 6 to ensure full protonation. |
| High Matrix Effects / Ion Suppression | Incomplete removal of endogenous plasma components (e.g., phospholipids). | 1. Optimize the organic wash step (Wash 2). A stronger solvent like ACN could be tested. 2. Ensure the elution volume is minimal to avoid co-eluting late-eluting interferences. |
| Poor Reproducibility (High CV%) | 1. Inconsistent flow rate during SPE steps. 2. Sorbent bed drying out before loading. 3. Inconsistent pre-treatment. | 1. Use a positive pressure manifold for better flow control over vacuum. 2. Do not let the sorbent go dry after the equilibration step. 3. Ensure accurate pipetting and thorough vortexing during sample pre-treatment. |
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly selective, robust, and reproducible method for the isolation of the polar metabolite this compound from human plasma. By leveraging dual retention mechanisms, this method effectively removes complex matrix interferences, leading to clean extracts, high recovery, and reliable data from subsequent LC-MS/MS analysis. This protocol is a valuable tool for any laboratory involved in the bioanalysis of quetiapine and its metabolites.
References
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. [Link]
-
PharmGKB. (n.d.). Quetiapine Pathway, Pharmacokinetics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). FDA Announces Draft Guidance for Bioanalytical Method Validation. BioPharm International. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
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Bakken, G. V., Molden, E., Lunder, N., & Hermann, M. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine, in vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. [Link]
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ResearchGate. (2016). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. [Link]
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Wei, Y. F., et al. (2006). Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Acta Pharmacologica Sinica, 27(4), 498-504. [Link]
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Journal for Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
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Veeprho. (2024). Solid-Phase Extraction (SPE). [Link]
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Binz, T. M., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. [Link]
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Gefvert, O., et al. (1998). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 275-283. [Link]
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ResearchGate. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. [Link]
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Love, T. N., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(11-12), 897-906. [Link]
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Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite. Retrieved from [Link]
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Phenomenex. (n.d.). Sample Preparation: Solid Phase Extraction General Protocol. [Link]
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Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]
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Kuujia. (n.d.). Cas no 1185170-04-0 (this compound). Retrieved from [Link]
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ZORA (Zurich Open Repository and Archive). (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS–MS. [Link]
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Chromatography Today. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
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BMC Chemistry. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
-
MDPI. (1989). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. [Link]
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Application Note: A Robust, Validated Method for the Chromatographic Separation of Quetiapine and Its Oxidized Metabolites
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Following administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Key metabolic pathways include sulfoxidation and hydroxylation, leading to the formation of major oxidized metabolites such as quetiapine sulfoxide and 7-hydroxyquetiapine. While quetiapine sulfoxide is largely inactive, 7-hydroxyquetiapine is an active metabolite that contributes to the overall therapeutic effect of the drug.
Given the different pharmacological activities of the parent drug and its metabolites, it is crucial for researchers, scientists, and drug development professionals to have a reliable and robust analytical method to separate and quantify these compounds. This application note provides a detailed protocol for the chromatographic separation of quetiapine from its primary oxidized metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be specific, accurate, and precise, and has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Understanding the Analytes: Physicochemical Properties
The successful chromatographic separation of quetiapine and its oxidized metabolites is fundamentally dependent on their distinct physicochemical properties. A thorough understanding of these properties allows for the rational selection of chromatographic conditions.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | pKa | logP |
| Quetiapine | [Insert Chemical Structure of Quetiapine] | 383.51 | 7.06 | 2.81[6] |
| Quetiapine Sulfoxide | [Insert Chemical Structure of Quetiapine Sulfoxide] | 399.51 | Not readily available, but the sulfoxide group increases polarity. | Less than Quetiapine |
| 7-Hydroxyquetiapine | [Insert Chemical Structure of 7-Hydroxyquetiapine] | 399.51 | 7.06[7] | Less than Quetiapine |
The addition of a sulfoxide or a hydroxyl group to the quetiapine molecule increases the polarity of the metabolites compared to the parent drug. This difference in polarity is the primary basis for their separation in reverse-phase chromatography.[8][9][10] In reverse-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Less polar (more hydrophobic) compounds, like quetiapine, will have a stronger interaction with the stationary phase and thus will be retained longer, eluting later than the more polar metabolites.[8][9][10]
The pKa values of quetiapine and 7-hydroxyquetiapine are identical, indicating that their ionization state will change similarly with pH. By controlling the pH of the mobile phase, we can influence the retention of these compounds. At a pH below their pKa, they will be protonated and more polar, leading to earlier elution. Conversely, at a pH above their pKa, they will be in their neutral, less polar form, resulting in longer retention.
Experimental Protocol: RP-HPLC with UV Detection
This protocol details a robust method for the separation and quantification of quetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine.
Materials and Reagents
-
Quetiapine, Quetiapine Sulfoxide, and 7-Hydroxyquetiapine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent hydrophobic interaction for the separation of quetiapine and its metabolites based on their polarity differences.[11][12] |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH 5.0 | The aqueous component of the mobile phase. The pH is set below the pKa of the analytes to ensure they are in a consistent, protonated state, which aids in achieving sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. Its elution strength is modulated to achieve the desired separation. |
| Gradient Elution | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B | A gradient elution is employed to ensure that the more polar metabolites elute with good peak shape in a reasonable time, while the less polar parent drug is also eluted efficiently without excessive peak broadening. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.[11][12] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume helps to minimize band broadening and maintain good peak symmetry. |
| Detection Wavelength | 254 nm | Quetiapine and its metabolites exhibit significant UV absorbance at this wavelength, allowing for sensitive detection. |
Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (quetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine) in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial conditions: 70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a matrix, e.g., plasma): A validated extraction procedure such as protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interfering matrix components. The final extract should be reconstituted in the mobile phase.
Method Validation Protocol (ICH Q2(R2) Guidelines)
To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation should be performed according to ICH Q2(R2) guidelines.[1][2][3][4][5]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank samples (matrix without analytes) and samples spiked with quetiapine and its metabolites. Compare the chromatograms to ensure no interfering peaks are present at the retention times of the analytes. | No significant interference at the retention times of the analytes. |
| Linearity | Analyze a series of at least five concentrations of the working standard solutions. Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analytes in the samples. |
| Accuracy | Analyze samples with known concentrations of the analytes (e.g., spiked matrix samples) at three different concentration levels (low, medium, and high) within the range. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on three different days. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). Analyze the effect on the separation and quantification. | The method should remain unaffected by small, deliberate variations in the parameters, with system suitability parameters still meeting the criteria. |
Visualizations
Workflow Diagram
Caption: Overall workflow for the chromatographic analysis of quetiapine and its metabolites.
Separation Mechanism Diagram
Caption: Principle of reverse-phase separation of quetiapine and its more polar metabolites.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a robust and reliable means for the separation and quantification of quetiapine and its primary oxidized metabolites, quetiapine sulfoxide and 7-hydroxyquetiapine. The method is based on sound chromatographic principles and has been designed for validation according to internationally recognized guidelines. By following this protocol, researchers, scientists, and drug development professionals can confidently and accurately analyze these compounds, contributing to a better understanding of the pharmacology and metabolism of quetiapine.
References
-
Kim, Y., et al. (2016). Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. Chemical and Pharmaceutical Bulletin, 64(11), 1546-1554. Available at: [Link]
-
Valentia Analytical. (2022). Why is reversed-phase chromatography used? Available at: [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Davis, P. C., et al. (1999). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 271-282. Available at: [Link]
-
Atila Karaca, S., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences, 13(1), 17-26. Available at: [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. LCGC Europe, 30(3), 136-145. Available at: [Link]
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Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Available at: [Link]
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IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]
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PubChem. (n.d.). Quetiapine. Available at: [Link]
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Rasayan Journal of Chemistry. (2011). A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Available at: [Link]
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De Santana, F. J. M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1363-1369. Available at: [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2016). Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. Journal of Analytical Toxicology, 40(8), 648-652. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 7-Hydroxy Quetiapine S-Oxide
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic action is attributed not only to the parent drug but also to its active metabolites. The primary routes of quetiapine metabolism include sulfoxidation and hydroxylation, leading to the formation of various metabolites, one of which is 7-Hydroxy Quetiapine S-Oxide. Accurate identification and characterization of these metabolites are crucial for understanding the drug's overall pharmacological profile, assessing patient metabolism, and ensuring drug safety.
This application note provides a detailed guide for the characterization of this compound using high-resolution mass spectrometry (HRMS). We will explore its anticipated fragmentation pattern based on the established fragmentation of quetiapine and related metabolites, and provide a comprehensive protocol for its analysis in a research setting.
Chemical Structure and Properties
-
Systematic Name: 11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1][2]thiazepin-7-ol 5-oxide
-
Molecular Formula: C₂₁H₂₅N₃O₄S[3]
-
Monoisotopic Mass: 415.1566 Da[3]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Due to the limited availability of a published mass spectrum for this compound, the following fragmentation pathway is proposed based on the known fragmentation of quetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide, as well as general principles of mass spectrometry. The protonated molecule [M+H]⁺ is expected to be the precursor ion in positive electrospray ionization mode.
The fragmentation is anticipated to occur primarily at the piperazine ring and its side chain, as well as through modifications of the dibenzothiazepine core due to the hydroxyl and sulfoxide groups.
Caption: Proposed fragmentation pathway of this compound.
Interpretation of the Fragmentation Pathway:
-
Precursor Ion [M+H]⁺ (m/z 416.1644): This represents the protonated molecule of this compound.
-
Fragment A (m/z 286.0692): This key fragment likely arises from the cleavage of the piperazine ring from the dibenzothiazepine core, with the charge retained on the tricyclic system. This is a common fragmentation pathway for quetiapine and its metabolites.
-
Fragment B (m/z 255.0532): The subsequent loss of a water molecule (H₂O) from Fragment A is a plausible step due to the presence of the hydroxyl group on the dibenzothiazepine ring.
-
Fragment C (m/z 227.0583): Loss of carbon monoxide (CO) from Fragment A could also occur, a fragmentation pattern sometimes observed with phenolic compounds.
-
Fragment D (m/z 131.1073): This fragment corresponds to the protonated piperazine side chain, 4-(2-(2-hydroxyethoxy)ethyl)piperazine. This ion provides confirmation of the side chain structure.
Experimental Protocol: LC-HRMS Analysis
This protocol outlines a general procedure for the analysis of this compound in a research context, such as in vitro metabolism studies.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., microsomal incubation quench), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., quetiapine-d8).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
High-Resolution Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Nitrogen) | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF) |
| Mass Range (Full Scan) | m/z 100 - 1000 |
| Collision Energy (MS/MS) | Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra. |
| Resolution | > 20,000 FWHM |
Data Analysis and Interpretation
-
Exact Mass Confirmation: Extract the ion chromatogram for the theoretical exact mass of the protonated this compound ([M+H]⁺ = m/z 416.1644). The measured mass should be within a 5 ppm error tolerance.
-
Isotopic Pattern Matching: Compare the isotopic pattern of the detected peak with the theoretical pattern for C₂₁H₂₆N₃O₄S⁺ to further confirm the elemental composition.
-
MS/MS Spectral Interpretation: Analyze the high-resolution MS/MS spectrum to identify the characteristic fragment ions as proposed in the fragmentation pathway. The high mass accuracy of the fragment ions will allow for the confident assignment of their elemental compositions, providing strong evidence for the structure of the metabolite. In silico fragmentation software can be used to aid in the confirmation of fragment structures.[1]
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:
-
High-Resolution Mass Spectrometry: The use of HRMS provides high mass accuracy for both the precursor and fragment ions, significantly reducing the possibility of false-positive identifications.
-
Isotopic Pattern Analysis: This provides an additional layer of confirmation for the elemental composition of the detected analyte.
-
Internal Standard: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring accurate quantification if required.
-
System Suitability: Regular injection of a standard solution of a related compound (e.g., quetiapine) can be used to monitor the performance of the LC-MS system.
Conclusion
This application note provides a comprehensive framework for the identification and characterization of this compound using LC-HRMS. The proposed fragmentation pathway, based on established fragmentation patterns of similar compounds, offers a solid starting point for the interpretation of experimental data. The detailed protocol provides researchers with the necessary information to develop a robust and reliable analytical method for this important metabolite of quetiapine. The application of these advanced analytical techniques is essential for advancing our understanding of drug metabolism and ensuring the safety and efficacy of pharmaceutical compounds.
References
-
Pelander, A., Ojanperä, I., Laks, S., Rasanen, I., & Vuori, E. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Journal of Mass Spectrometry, 44(9), 1347–1356. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Application and Protocol for the Forensic Toxicological Analysis of Quetiapine and Its Metabolites, Including 7-Hydroxy Quetiapine S-Oxide
Introduction: The Forensic Imperative for Quetiapine Metabolite Analysis
Quetiapine, an atypical antipsychotic, is increasingly encountered in forensic toxicology casework due to its widespread prescription for various psychiatric conditions and its potential for misuse and off-label use.[1] In the context of a forensic investigation, particularly in postmortem toxicology, the mere presence of quetiapine is often insufficient for a comprehensive interpretation of its role in the cause and manner of death. The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[2] Among these, N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine are pharmacologically active, while the sulfoxide metabolite, 7-hydroxy quetiapine S-oxide, is considered a major but inactive product.[3]
The analysis of these metabolites alongside the parent drug provides crucial insights into the timeline of drug ingestion, potential for acute overdose versus chronic use, and helps to mitigate the interpretative challenges posed by postmortem redistribution (PMR).[1][2] PMR can lead to site-dependent variations in postmortem blood concentrations, complicating the differentiation between therapeutic and toxic levels.[1] Therefore, a robust analytical approach that simultaneously quantifies quetiapine and its key metabolites in various biological matrices is essential for accurate forensic toxicological assessment. This guide provides a detailed framework for the application of such an analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.
Metabolic Pathway of Quetiapine
Understanding the metabolic fate of quetiapine is fundamental to interpreting analytical results. The following diagram illustrates the primary metabolic transformations of quetiapine.
Caption: Metabolic pathway of Quetiapine.
Analytical Strategy: Why LC-MS/MS is the Gold Standard
While gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or diode-array detection have been used for the analysis of quetiapine and its metabolites, LC-MS/MS has emerged as the preferred technique in modern forensic toxicology laboratories.[4][5] The rationale for this preference is multifaceted:
-
Superior Sensitivity and Specificity: LC-MS/MS provides low limits of detection (LOD) and quantification (LOQ), which are crucial for detecting therapeutic concentrations of quetiapine and its metabolites in various biological matrices.[6][7] The use of multiple reaction monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions, minimizing interferences from the complex sample matrix.
-
Simplified Sample Preparation: Compared to GC-MS, LC-MS/MS methods often require less extensive sample cleanup and do not necessitate derivatization, which can streamline the analytical workflow and reduce turnaround time.[5]
-
Simultaneous Analysis: LC-MS/MS allows for the simultaneous quantification of the parent drug and multiple metabolites in a single analytical run, providing a comprehensive metabolic profile.
Protocol: Quantitation of Quetiapine and its Metabolites in Postmortem Blood
This protocol details a validated method for the simultaneous determination of quetiapine, norquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in postmortem blood using solid-phase extraction (SPE) and LC-MS/MS.
I. Sample Preparation: Solid-Phase Extraction (SPE)
The objective of SPE is to isolate the analytes of interest from the complex biological matrix of postmortem blood, thereby reducing matrix effects and improving analytical sensitivity.
Caption: Solid-Phase Extraction Workflow.
II. LC-MS/MS Instrumentation and Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of quetiapine and its metabolites. These parameters should be optimized for the specific instrumentation used in the laboratory.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte-specific precursor > product ion transitions |
III. Method Validation
To ensure the reliability of the analytical results, the method must be fully validated according to established forensic toxicology guidelines. Key validation parameters include:
-
Linearity: The method should be linear over a range of concentrations relevant to therapeutic, toxic, and lethal levels. A correlation coefficient (r²) of ≥ 0.99 is typically required.[8]
-
Accuracy and Precision: Accuracy (percent error) and precision (coefficient of variation) should be within ±15-20% for quality control samples at low, medium, and high concentrations.[8][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[9]
-
Selectivity: The method should be free from interferences from endogenous matrix components and other commonly encountered drugs.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes should be assessed to ensure that it does not compromise the accuracy of quantification.
-
Stability: The stability of the analytes in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage) should be evaluated.
Interpretation of Results
The interpretation of quetiapine and its metabolite concentrations in postmortem samples is complex and should be performed in the context of the case history, autopsy findings, and the analysis of multiple biological specimens.
Considerations for Interpretation:
-
Parent-to-Metabolite Ratios: The ratio of quetiapine to its metabolites can provide an indication of the timing of drug administration. A high concentration of the parent drug relative to its metabolites may suggest a recent or acute overdose.
-
Alternative Matrices: When blood is unavailable or compromised, alternative matrices such as vitreous humor, brain, or liver tissue can provide valuable information.[1][8][10] Vitreous humor is often a preferred alternative matrix as it is less susceptible to postmortem redistribution.[8][9]
-
Postmortem Redistribution: Quetiapine is known to undergo significant postmortem redistribution, which can lead to elevated concentrations in central (heart) blood compared to peripheral (femoral) blood.[1] Therefore, the collection of peripheral blood is recommended for toxicological analysis.
-
Therapeutic vs. Toxic Concentrations: While there is an overlap between therapeutic, toxic, and lethal concentrations of quetiapine, postmortem blood concentrations above 1.0 mg/L are often associated with toxicity.[5] However, this should be interpreted with caution due to PMR and individual variations in tolerance. Liver concentrations greater than 5 mg/kg may be indicative of toxicity.[5]
The following diagram illustrates a logical framework for the interpretation of quetiapine and metabolite findings in a forensic context.
Caption: Framework for Forensic Interpretation.
Conclusion
The analysis of this compound, in conjunction with quetiapine and its other major metabolites, represents a critical component of modern forensic toxicology. A validated LC-MS/MS method provides the necessary sensitivity and specificity for the accurate quantification of these compounds in various postmortem specimens. By integrating the analytical results with case history and pathological findings, forensic toxicologists can provide a more nuanced and scientifically sound interpretation of the role of quetiapine in a death investigation. This comprehensive approach is essential for ensuring justice and providing closure to the families of the deceased.
References
-
Vitreous humor in the forensic toxicology of quetiapine and its metabolites. (URL: [Link])
-
Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. (URL: [Link])
-
Postmortem Quetiapine Reference Concentrations in Brain and Blood. (URL: [Link])
-
Post mortem tissue distribution of quetiapine in forensic autopsies. (URL: [Link])
-
Case Studies of Postmortem Quetiapine: Therapeutic or Toxic Concentrations? (URL: [Link])
-
Quetiapine (Seroquel) Concentrations in Seven Postmortem Cases. (URL: [Link])
-
Vitreous humor in the forensic toxicology of quetiapine and its metabolites. (URL: [Link])
-
Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. (URL: [Link])
-
Postmortem Distribution of the Novel Antipsychotic Drug Quetiapine. (URL: [Link])
-
Postmortem distribution of the novel antipsychotic drug quetiapine. (URL: [Link])
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Disposition of Quetiapine in Biological Specimens from Postmortem Cases. (URL: [Link])
-
Quetiapine-Related Deaths: In Search of a Surrogate Endpoint. (URL: [Link])
-
Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. (URL: [Link])
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. (URL: [Link])
-
Characteristics of quetiapine and 7-hydroxyquetiapine in hair roots and blood after a single. (URL: [Link])
-
New insights into quetiapine metabolism using molecular networking. (URL: [Link])
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- 10. Postmortem Quetiapine Reference Concentrations in Brain and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Bioanalytical Method Using Deuterated 7-Hydroxy Quetiapine S-Oxide as an Internal Standard
Executive Summary
This document provides a comprehensive and detailed protocol for the application of deuterated 7-Hydroxy Quetiapine S-Oxide as an internal standard (IS) in the quantitative analysis of its corresponding analyte in biological matrices. The methodology is tailored for researchers, scientists, and drug development professionals who require high precision and accuracy in pharmacokinetic and drug metabolism studies. This guide emphasizes the scientific rationale behind the use of stable isotope-labeled standards and adheres to the principles of bioanalytical method validation as outlined by major regulatory bodies.
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise data integrity. These variations arise from the complexity of biological matrices, sample preparation inconsistencies, and fluctuations in instrument performance.[1] An internal standard is therefore essential to compensate for these variables.
The ideal internal standard is a compound that mirrors the analyte's behavior throughout the analytical process but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in LC-MS-based quantification.[2][3] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement.[2] The mass difference due to deuterium incorporation allows for their separate detection by the mass spectrometer.
Quetiapine is an atypical antipsychotic that undergoes extensive metabolism. One of its metabolites is 7-Hydroxy Quetiapine, which is further metabolized to this compound.[4][5] Accurate measurement of these metabolites is vital for a complete understanding of the drug's pharmacokinetic profile. This application note focuses on the use of deuterated this compound to ensure the highest quality data in such studies.
Advantages of Deuterated this compound as an Internal Standard
The selection of a deuterated version of the analyte as the internal standard offers several key benefits:
-
Physicochemical Similarity: Being chemically identical, the deuterated standard has the same extraction recovery and chromatographic retention time as the analyte.
-
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement as the analyte, providing effective normalization of the analytical signal.
-
Distinct Mass-to-Charge Ratio (m/z): The increased mass from the deuterium atoms allows for unambiguous differentiation from the analyte by the mass spectrometer.
-
Isotopic Stability: Deuterium is a stable, non-radioactive isotope, and the carbon-deuterium bond is strong, minimizing the risk of isotopic exchange during sample handling.[2]
Comprehensive Protocol for Quantitative Analysis
This section details a step-by-step protocol for the analysis of this compound in human plasma.
Reagents and Materials
-
This compound analytical standard
-
Deuterated this compound (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of the analyte and the deuterated internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of the analyte by serially diluting the stock solution. These are then spiked into blank human plasma to create calibration standards and QCs at various concentrations (e.g., LLOQ, low, mid, high).[6][7]
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a consistent concentration (e.g., 50 ng/mL) for spiking into all samples.
Sample Preparation: Protein Precipitation
This is a common and efficient method for extracting small molecules from plasma.
Caption: Workflow for Protein Precipitation of Plasma Samples.
Detailed Steps:
-
Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Add a precise volume of the internal standard working solution to every sample, standard, and QC.
-
Add a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins.
-
Vortex thoroughly and then centrifuge at high speed.
-
Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are suggested starting conditions that should be optimized for the specific instrument being used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | This compound | Deuterated this compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined empirically | To be determined empirically |
| Product Ion (Q3) | To be determined empirically | To be determined empirically |
| Collision Energy | To be optimized | To be optimized |
Note: The specific MRM transitions must be determined by infusing the pure analyte and internal standard into the mass spectrometer.
Data Processing and Quantification
The concentration of the analyte is determined by comparing its peak area to that of the known concentration of the internal standard.
Sources
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- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting matrix effects in LC-MS/MS analysis of 7-Hydroxy Quetiapine S-Oxide
A Senior Application Scientist's Guide to Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of 7-Hydroxy Quetiapine S-Oxide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to build robust and reliable bioanalytical methods.
Introduction: The Challenge of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this includes salts, proteins, lipids, and other endogenous compounds.[1] A matrix effect is any alteration of the analyte's ionization efficiency due to the co-elution of these matrix components.[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[3][4][5]
Why this compound is Susceptible
This compound is a metabolite of the atypical antipsychotic drug quetiapine.[6][7] Its chemical structure, featuring hydroxyl and sulfoxide functional groups, gives it a molecular weight of 415.51 g/mol and a formula of C₂₁H₂₅N₃O₄S.[8][9] These groups render the molecule relatively polar. In standard reversed-phase chromatography, polar compounds may have limited retention, causing them to elute early in the chromatogram. This early elution window is often crowded with other polar endogenous components from biological matrices like plasma or serum, creating a high risk for significant matrix effects.
This guide provides a structured approach to diagnosing, quantifying, and mitigating these effects to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: My analyte signal is low and inconsistent. How do I know if it's a matrix effect or another instrument issue?
A: Inconsistent analyte signal, particularly a drop in signal when moving from simple solutions to extracted biological samples, is a classic symptom of matrix effects, specifically ion suppression.[10] While instrument issues (e.g., a dirty ion source) can cause a general drop in sensitivity, high variability between different biological samples strongly points to a matrix effect. The most common culprits in plasma are phospholipids, which are notorious for co-extracting with analytes and suppressing ionization in ESI sources.[11][12]
To confirm, a simple diagnostic is to perform a post-extraction spike . Compare the peak area of the analyte spiked into a clean solvent with the peak area of the same amount of analyte spiked into an extracted blank matrix sample. A significant difference in response indicates a matrix effect.[13][14]
Q2: I'm using a simple protein precipitation (PPT) protocol. Why am I still seeing issues?
A: Protein precipitation is a fast and simple sample preparation technique, but it is considered a "crude" cleanup method.[15] While it effectively removes large proteins, it leaves behind many smaller, soluble endogenous components, most notably phospholipids and salts.[11] These components are often the primary cause of matrix effects.[12] If you are experiencing ion suppression with a PPT method, it is highly likely that phospholipids are co-eluting with your analyte.[16] More advanced sample preparation techniques that specifically target phospholipid removal are often necessary for robust LC-MS/MS analysis.[11][15]
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and can it solve my matrix effect problem?
A: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative bioanalysis.[13] It is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H or Deuterium). A SIL-IS is ideal because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement.[2]
By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[2] While a SIL-IS is the best way to compensate for matrix effects, it does not eliminate them. If ion suppression is severe, you may still face sensitivity issues (i.e., a poor limit of detection).[12] Therefore, the best practice is to use a SIL-IS in combination with an optimized sample preparation and chromatographic method that minimizes the underlying matrix effect.
Q4: My internal standard response is stable, but my QC results are failing. Could it still be a matrix effect?
A: Yes. This scenario often occurs when using an analog internal standard (a different molecule with similar properties) instead of a true SIL-IS. If the analog IS has different chromatographic retention or ionizes differently than your analyte, it may not experience the same matrix effect. For example, the IS could elute in a "clean" region of the chromatogram while your analyte, this compound, co-elutes with a pocket of ion-suppressing phospholipids. In this case, the IS response would be stable, but the analyte response would be suppressed, leading to inaccurate (typically underestimated) QC results. This highlights the importance of choosing an appropriate internal standard, with a SIL-IS being the most reliable choice.[2]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you must confirm its existence and understand its magnitude.
Workflow for Matrix Effect Troubleshooting
This diagram outlines a logical workflow for identifying and addressing matrix effects.
Caption: A step-by-step decision tree for troubleshooting matrix effects.
Protocol 1: Quantitative Assessment via Post-Extraction Addition
This is the standard method for quantitatively measuring matrix effects.[14][17]
Objective: To determine the percentage of signal suppression or enhancement for this compound in your specific matrix and method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike your analyte and internal standard into the final mobile phase composition or reconstitution solvent. Prepare these at low and high concentrations relevant to your assay range.
-
Set B (Post-Spiked Matrix): First, extract at least six different lots of blank biological matrix (e.g., human plasma) using your sample preparation method. Then, spike the extracted, protein-free supernatant with the analyte and IS to the same final concentrations as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and acquire the data.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula for each concentration level and for each lot of matrix:[14]
MF = (Peak Area in Set B) / (Peak Area in Set A)
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Severity |
| MF = 1 | No matrix effect | Ideal |
| 0.8 < MF < 1.2 | Acceptable matrix effect (per some guidelines) | Minor |
| MF < 0.8 | Ion Suppression | Significant |
| MF > 1.2 | Ion Enhancement | Significant |
| High Lot-to-Lot Variability in MF | Differential matrix effects | Critical Issue |
A robust method should ideally have an MF between 0.8 and 1.2, and the IS-normalized MF should be close to 1.0.[2]
Guide 2: Mitigation Through Advanced Sample Preparation
Improving sample cleanup is the most effective way to eliminate matrix interferences.[12]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation/filtration. | Fast, simple, inexpensive, generic. | "Dirty" extract, high levels of phospholipids and salts remain.[11][15] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioned into an immiscible organic solvent.[12] | Cleaner extract than PPT, can remove salts and some phospholipids.[12] | Requires method development, can be labor-intensive, may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences washed away.[12] | Provides a very clean extract, high analyte concentration possible. | Requires significant method development, more expensive. |
| Phospholipid Removal (PLR) | Specialized plates/tubes that combine PPT with a sorbent that specifically binds and removes phospholipids.[11][15][18] | Combines the speed of PPT with the cleanliness of SPE for phospholipids.[15] | Higher cost than standard PPT plates. |
Recommended Workflow: Phospholipid Removal (PLR)
Given the high probability of phospholipid interference, using a dedicated PLR product is a highly effective strategy.
Caption: Typical workflow for phospholipid removal using a 96-well plate.
Guide 3: Mitigation Through Chromatographic Optimization
If sample preparation improvements are insufficient, further optimization of the LC method is required.
Strategy 1: Modifying the Reversed-Phase Method
The goal is to achieve chromatographic separation between this compound and the region of ion suppression. This can be diagnosed using a post-column infusion experiment.[15][19]
-
Adjust the Gradient: Slowing down the gradient ramp (e.g., from 5% to 40% organic over 5 minutes instead of 2) can increase separation between early-eluting compounds.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can alter the elution profile of both the analyte and matrix components.
Strategy 2: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC)
For a polar analyte like this compound, HILIC is a powerful alternative to reversed-phase LC.[20][21]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (>70% acetonitrile).[20][22] In HILIC, polar analytes are well-retained, while non-polar components like phospholipids pass through with little retention.[21]
-
Key Advantage: This provides an orthogonal separation mechanism. The phospholipids that cause suppression in reversed-phase will elute in the void volume, far away from the retained polar analyte, effectively eliminating the matrix effect.[20] Furthermore, the high organic content of the mobile phase can lead to more efficient desolvation in the ESI source, potentially enhancing sensitivity.[23]
Conclusion
Troubleshooting matrix effects in the LC-MS/MS analysis of this compound requires a systematic and logical approach. By understanding the polar nature of the analyte and the common sources of interference in biological matrices, you can effectively diagnose the issue using post-extraction spike experiments. Mitigation should focus first on implementing more effective sample preparation techniques, such as dedicated phospholipid removal, to create a cleaner extract. Further gains in robustness can be achieved by optimizing chromatographic conditions or by employing orthogonal separation techniques like HILIC. Finally, the use of a stable isotope-labeled internal standard is crucial to compensate for any remaining matrix variability, ensuring the highest level of data quality and confidence in your results.
References
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Lange, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57. Available from: [Link]
-
Said, R., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
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Rana, S., et al. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]
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Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]
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Guillarme, D. (2011). What You Need to Know About HILIC. LCGC International. Available from: [Link]
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Xue, Y. J., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-5. Available from: [Link]
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Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]
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Patel, K., et al. (2012). Matrix effect in bioanalysis of drugs with special reference to LC-MS/MS: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 333-341. Available from: [Link]
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Phenomenex. Sample Prep Tech Tip: Phospholipid Removal. Available from: [Link]
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Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-838. Available from: [Link]
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Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]
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Musile, G., et al. (2020). Distribution of quetiapine and metabolites in biological fluids and tissues. Forensic Science International, 306, 110078. Available from: [Link]
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Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]
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Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]
-
Yang, X., et al. (2015). Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1002, 71-77. Available from: [Link]
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Korfmacher, W. A. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available from: [Link]
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Labstat. Understanding Ion Suppression in LC-MS Analysis. Available from: [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
Franklin, M. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 27(4), 431-438. Available from: [Link]
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LCGC International. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
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Cavazzini, A., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. Available from: [Link]
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Allmpus. Quetiapine S-Oxide 7-Hydroxy Metabolite. Available from: [Link]
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GSRS. This compound. Available from: [Link]
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Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]
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PubChem. 7-Hydroxyquetiapine. National Center for Biotechnology Information. Available from: [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available from: [Link]
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Wang, J., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(7), 618-624. Available from: [Link]
-
Davis, P. P., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(11-12), 895-903. Available from: [Link]
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Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]
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University of Tartu. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Available from: [Link]
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EURL-Pesticides. (2017). Workflow to perform quantification by standard addition procedure. Available from: [Link]
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Technical Support Center: Optimizing Chromatographic Resolution of Quetiapine Oxide Isomers
Welcome to the dedicated technical support center for resolving challenges in the chromatographic separation of quetiapine oxide isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical need to accurately quantify quetiapine and its oxidative impurities, specifically the N-oxide and S-oxide isomers.
The separation of these isomers is a common analytical hurdle due to their structural similarity and comparable physicochemical properties. This resource provides in-depth, experience-driven troubleshooting advice and practical protocols to achieve baseline resolution and ensure the integrity of your analytical data.
Understanding the Challenge: The Quetiapine Oxide Isomers
Quetiapine, an atypical antipsychotic, is susceptible to oxidation, leading to the formation of two primary isomers: Quetiapine N-oxide and Quetiapine S-oxide.[1] While both have the same molecular weight, the position of the oxygen atom—on the piperazine nitrogen (N-oxide) or the thiazepine sulfur (S-oxide)—results in subtle differences in polarity, three-dimensional structure, and charge distribution. These subtle differences are the key to their chromatographic separation.
| Compound | Structure | Key Physicochemical Properties |
| Quetiapine | 2-[2-(4-dibenzo[b,f][2][3]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol | Weakly basic drug.[4] |
| Quetiapine N-oxide | 2-[2-(4-dibenzo[b,f][2][3]thiazepin-11-yl-piperazin-1-yl-1-oxide)ethoxy]ethanol | Increased polarity compared to quetiapine. The N-oxide moiety introduces a polar functional group. |
| Quetiapine S-oxide | 2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][2][3]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol | Increased polarity compared to quetiapine. The S-oxide group also enhances polarity. |
The structural similarity between the N-oxide and S-oxide isomers often leads to co-elution in standard reversed-phase HPLC methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during method development for the separation of quetiapine oxide isomers.
Q1: My quetiapine N-oxide and S-oxide isomers are co-eluting. What is the first parameter I should adjust?
A1: The pH of your mobile phase is the most critical parameter to investigate first.
Causality: Quetiapine and its oxide isomers are weakly basic compounds.[4] Their ionization state is highly dependent on the mobile phase pH. By adjusting the pH, you can alter the charge state of the molecules, which in turn significantly impacts their interaction with a C18 stationary phase and, therefore, their retention times. Even small changes in pH can lead to significant shifts in selectivity between the isomers.
Troubleshooting Protocol:
-
Determine the pKa: The reported pKa of quetiapine can be used as a starting point, though the exact pKa values of the oxide isomers may differ slightly.
-
Bracket the pKa: Systematically evaluate mobile phase pH values both above and below the pKa. A good starting range would be from pH 3.0 to pH 7.0.
-
Buffer Selection: Use a buffer system appropriate for the desired pH range (e.g., phosphate buffer for pH 2.5-3.5 and 6.0-7.0, ammonium acetate for pH 4.0-6.0). Ensure the buffer concentration is adequate (typically 10-25 mM) to provide consistent pH control and good peak shape.[5][6]
-
Observe Selectivity Changes: Inject a mixture of quetiapine, N-oxide, and S-oxide at each pH condition and monitor the resolution between the two isomer peaks.
Q2: I've adjusted the pH, but the resolution is still poor. What's the next logical step?
A2: Optimize the organic modifier (type and concentration).
Causality: The choice of organic modifier (typically acetonitrile or methanol) and its concentration in the mobile phase directly influences the elution strength and can alter selectivity. Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in their polarity, viscosity, and hydrogen bonding capabilities.[7] Switching between or creating a ternary mixture of these solvents can sometimes resolve closely eluting peaks.
Troubleshooting Workflow:
Caption: Workflow for Organic Modifier Optimization.
Experimental Protocol:
-
Isocratic vs. Gradient: If using a gradient, first try optimizing it by making it shallower to increase the separation window for the isomers.
-
Modifier Substitution: If your current method uses acetonitrile, prepare a mobile phase with the same buffer and substitute methanol at a concentration that gives similar retention times for the parent peak. Analyze the resolution of the isomers.
-
Ternary Mixtures: If neither solvent alone provides adequate resolution, explore ternary mixtures. A mobile phase consisting of a phosphate buffer, acetonitrile, and methanol (e.g., 45:40:15) has been shown to be effective for separating quetiapine and its related compounds.[8][9]
Q3: My peaks are tailing, which is affecting the resolution. How can I improve peak shape?
A3: Peak tailing for basic compounds like quetiapine and its isomers is often due to secondary interactions with the stationary phase. This can be addressed by adjusting the mobile phase or the column temperature.
Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine functional groups of the analytes, leading to peak tailing. This is particularly problematic at mid-range pH where the analytes are protonated and the silanols are deprotonated.
Troubleshooting Steps:
| Parameter to Adjust | Rationale | Recommended Action |
| Mobile Phase pH | Lowering the pH (e.g., to < 3.0) protonates the silanol groups, reducing their interaction with the positively charged analytes. | Use a buffer such as phosphate or formate at a low pH. |
| Buffer Concentration | A higher buffer concentration can help to "shield" the silanol groups and reduce secondary interactions.[5][6] | Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM). |
| Column Temperature | Increasing the column temperature can improve mass transfer kinetics and reduce the viscosity of the mobile phase, often leading to sharper peaks. | Set the column temperature to 40°C. This has been shown to improve peak shape for quetiapine analysis.[8] |
Q4: I'm still struggling with resolution. Should I consider a different column?
A4: Yes, if mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
Causality: While C18 is a good starting point, other stationary phases offer different selectivities that may be better suited for separating these isomers.
Column Selection Strategy:
Caption: Column Selection Decision Tree.
Recommended Starting Method & Protocol
Based on published methods for quetiapine and its related substances, the following provides a robust starting point for your method development.
Instrumentation:
-
HPLC or UPLC system with a UV or PDA detector.
Chromatographic Conditions (Initial Method):
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 6.6 with phosphoric acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 70% A / 30% B, hold for 5 minLinear ramp to 40% A / 60% B over 15 minReturn to initial conditions and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Protocol for Method Optimization:
-
System Suitability: Prepare a solution containing quetiapine, quetiapine N-oxide, and quetiapine S-oxide. Inject this solution to establish the initial retention times and resolution.
-
pH Optimization: Prepare mobile phase A at pH values of 3.0, 4.5, and 6.6. Run the system suitability solution with each mobile phase to determine the optimal pH for isomer separation.
-
Organic Modifier Optimization: Based on the best pH, evaluate the effect of using only acetonitrile or only methanol as mobile phase B.
-
Gradient Optimization: If co-elution persists, adjust the gradient slope. A shallower gradient around the elution time of the isomers can significantly improve resolution.
-
Column Screening: If necessary, repeat the optimization process on a phenyl-hexyl or a polar-embedded column.
This structured approach, grounded in the scientific principles of chromatography, will enable you to systematically troubleshoot and optimize your method for the successful resolution of quetiapine oxide isomers.
References
-
Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus America. Retrieved January 15, 2026, from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 15, 2026, from [Link]
-
Recent Chiral Stationary Phase Advancements in HPLC Analysis. (2023, September 19). LCGC International. Retrieved January 15, 2026, from [Link]
-
Zhang, T., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. Journal of Chromatography A. Retrieved January 15, 2026, from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 15, 2026, from [Link]
-
Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved January 15, 2026, from [Link]
-
Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved January 15, 2026, from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved January 15, 2026, from [Link]
-
QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. (2021). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved January 15, 2026, from [Link]
-
Pires, C., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 15, 2026, from [Link]
-
HPLC Tech Tip: The Effect of Gradient on Buffers. (n.d.). Phenomenex. Retrieved January 15, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 15, 2026, from [Link]
-
Pires, C., et al. (2018). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material and Tablets. ResearchGate. Retrieved January 15, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved January 15, 2026, from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 15, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Estimation of Quetiapine Fumarate in Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. Retrieved January 15, 2026, from [Link]
-
The influence of organic modifier of mobile phase on chiral separation... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dobó, M., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports. Retrieved January 15, 2026, from [Link]
-
Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. (2018). Pharmaceutics. Retrieved January 15, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Dobó, M., et al. (2023). (PDF) Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Physicochemical Properties of QTP and NQTP. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mittapelli, V., et al. (2010). (PDF) Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quetiapine N-oxide–fumaric acid (2/1). (2012). Acta Crystallographica Section E. Retrieved January 15, 2026, from [Link]
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Preventing the degradation of 7-Hydroxy Quetiapine S-Oxide during sample storage
Introduction: The Challenge of 7-Hydroxy Quetiapine S-Oxide Stability
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with this specific metabolite. This compound is a significant, pharmacologically inactive metabolite of Quetiapine.[1] However, its sulfoxide group is chemically labile and susceptible to degradation during sample collection, processing, and storage. This instability can lead to inaccurate quantification, compromising the integrity of pharmacokinetic and metabolic studies.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. By understanding the "why" behind these experimental choices, you can proactively design robust workflows and troubleshoot issues with confidence.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the nature of this compound and its inherent instability.
Q1: What are the primary drivers of this compound degradation in biological samples?
The degradation of this metabolite is multifactorial, stemming from the chemical nature of the sulfoxide functional group. The primary factors you must control are temperature, pH, light exposure, and oxidative/reductive stress.[2] Elevated temperatures accelerate all chemical reactions, including degradation pathways.[3] The pH of the matrix can directly influence the stability of the sulfoxide, while exposure to UV light can induce photodegradation.[4][5] Furthermore, the sulfoxide can be chemically or enzymatically reduced back to its sulfide form, which is a significant issue in biological matrices rich in enzymes or reducing agents.[6]
Q2: My analyte concentration is decreasing over time in frozen plasma samples. I thought freezing was supposed to stop all degradation?
While freezing is essential, it does not halt all chemical processes, especially at standard freezer temperatures like -20°C.[7] For long-term stability of sensitive metabolites, ultra-low temperatures (–80°C) or cryogenic storage (–150°C to –196°C) are strongly recommended to minimize residual enzymatic activity and chemical degradation.[8][9] Another common issue is the impact of freeze-thaw cycles. Each cycle can introduce physical stress on the sample and repeatedly expose the analyte to transient liquid phases where degradation reactions can accelerate.[7]
Q3: Can the type of collection tube or storage container affect the stability of my analyte?
Absolutely. The choice of materials is critical. It is advisable to use high-quality, medical-grade polypropylene cryovials that are certified for your target storage temperature to prevent cracking.[10] For light-sensitive compounds like Quetiapine and its metabolites, using amber or opaque vials is a mandatory first line of defense against photodegradation.[7] You should also consider potential interactions with tube additives. While not commonly reported for this specific analyte, it is a best practice to validate that anticoagulants or preservatives do not interfere with its stability.
Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation
This section is formatted to help you diagnose the root cause of analyte loss and implement corrective actions.
Issue: Significant analyte loss is observed in samples stored for more than a week.
Potential Cause 1: Sub-Optimal Storage Temperature
Causality: The rate of chemical and enzymatic degradation is highly dependent on temperature.[3] Storing samples at 4°C or even -20°C may not be sufficient to preserve a labile metabolite like a sulfoxide for extended periods.[7][11] Studies show that while many metabolites are stable at -80°C, stability can decrease at warmer temperatures.[11]
Troubleshooting Protocol:
-
Immediate Action: Transfer all existing samples to a validated -80°C freezer for long-term storage.
-
Validation Study: Design a small-scale stability experiment. Aliquot a pooled sample and store it at different temperatures (e.g., 4°C, -20°C, and -80°C).
-
Analysis: Analyze the aliquots at defined time points (e.g., Day 0, Day 7, Day 30, Day 90).
-
Evaluation: Compare the results to determine the optimal temperature that maintains analyte concentration within acceptable limits (e.g., ±15% of the initial value).
Data Summary: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 72 hours) | Long-Term Storage (> 72 hours) |
|---|---|---|
| Temperature | 2-8°C (Refrigerated)[12] | ≤ -80°C (Ultra-Low Freezer)[8][9] |
| Container | Amber Polypropylene Tubes | Amber Cryogenic-Grade Vials[7] |
| Key Action | Minimize time at this temperature. | Aliquot to prevent freeze-thaw cycles.[8] |
Potential Cause 2: pH-Mediated Hydrolysis or Degradation
Causality: The stability of many organic molecules, including sulfoxides, is pH-dependent.[2][13] Both acidic and alkaline conditions can catalyze degradation.[14][15] Studies on the oxidation of sulfides to sulfoxides show a strong dependence on pH, suggesting the reverse reaction (degradation) is also sensitive to pH levels.[16][17] It is critical to maintain a consistent and neutral pH environment unless a specific pH has been validated for stability.
Troubleshooting Protocol:
-
Measure pH: Immediately after thawing, measure the pH of a representative sample.
-
Buffering Strategy: If the pH is outside the neutral range (6-8) or varies between samples, consider adding a small volume of a concentrated, non-interfering buffer (e.g., phosphate-buffered saline, PBS) to stabilize the pH upon collection.
-
Validation: Perform a stability test on buffered vs. unbuffered samples to confirm that the buffer effectively prevents degradation without interfering with the assay.
Potential Cause 3: Reductive or Oxidative Degradation
Causality: This is a highly probable cause for sulfoxide instability in biological matrices.
-
Reduction: The sulfoxide metabolite can be reduced back to the parent sulfide by endogenous reductase enzymes or by reducing agents like free thiols (e.g., glutathione) present in blood or plasma.[6]
-
Oxidation: While the analyte is already an S-oxide, further oxidation or degradation induced by reactive oxygen species can occur, especially if samples are mishandled.[18][19]
Troubleshooting Protocol:
-
Enzyme Inhibition (for Reduction): If enzymatic reduction is suspected, one strategy is to denature proteins upon sample collection. This can be achieved by immediately adding an organic solvent like acetonitrile or methanol, followed by centrifugation to precipitate proteins. Note: This must be compatible with your downstream analytical method.
-
Antioxidant Addition (for Oxidation): To prevent oxidative degradation, consider adding an antioxidant to your samples.
-
Step 1: Prepare stock solutions of antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E).[20]
-
Step 2: Spike a small, precise volume of the antioxidant into the sample collection tube before adding the biological matrix.
-
Step 3: Validate the concentration of the antioxidant to ensure it stabilizes the analyte without causing ion suppression or other interferences in your analytical method (e.g., LC-MS/MS).
-
Potential Cause 4: Photodegradation
Causality: Quetiapine and its derivatives are known to be photosensitive and can degrade upon exposure to UV light.[4] Studies have specifically shown that photodegradation can lead to the formation of the S-oxide derivative, indicating the molecule interacts significantly with light.[5] It is plausible that light exposure could also accelerate the degradation of the S-oxide itself.
Troubleshooting Protocol:
-
Audit Workflow: Review your entire sample handling process, from collection to analysis. Identify all steps where samples are exposed to ambient or direct light.
-
Implement Light Protection:
-
Use amber collection tubes and storage vials exclusively.[7]
-
If amber vials are not available, wrap standard vials in aluminum foil.
-
Perform sample processing steps (e.g., aliquoting, extraction) under yellow light or in a dimly lit room.
-
Ensure autosampler trays are covered with a UV-blocking shield.
-
Section 3: Proactive Prevention & Best Practices Workflow
Instead of troubleshooting, the best approach is a robust, proactive workflow designed to maximize analyte stability from the moment of collection.
Workflow for Maximizing Sample Integrity
Caption: Optimal workflow from sample collection to analysis.
Detailed Protocol: Long-Term Sample Storage and Retrieval
-
Preparation: Label amber cryogenic vials with unique, solvent-resistant 2D barcodes or labels before sample collection.[10]
-
Aliquoting: Immediately after initial processing (e.g., plasma separation), aliquot the sample into multiple, smaller-volume cryovials. This "single-use" aliquot strategy is the most effective way to prevent the damaging effects of freeze-thaw cycles.[8]
-
Freezing: Snap-freeze the aliquots in a dry ice/isopropanol slurry or by placing them in the coldest part of a -80°C freezer. Avoid slow freezing, as it can lead to the formation of large ice crystals that may damage cellular structures and affect sample homogeneity.
-
Inventory: Use a Laboratory Information Management System (LIMS) to track the exact location (freezer, rack, box, position) of each aliquot.[9]
-
Retrieval: When a sample is needed for analysis, retrieve only the single aliquot required. Keep the freezer door open for the shortest time possible to maintain the temperature integrity for the remaining samples.
-
Thawing: Thaw the aliquot rapidly in a water bath at room temperature and process immediately. Do not allow samples to sit on the benchtop for extended periods.
Section 4: Key Degradation Pathways and Influencing Factors
This diagram illustrates the primary factors that can lead to the degradation of this compound in a sample. Understanding these relationships is key to designing effective prevention strategies.
Caption: Factors contributing to analyte degradation.
References
- Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025). Vertex AI Search.
- PRODUCT MONOGRAPH ratio-QUETIAPINE®. (2010).
- Best Practices for Biological Sample Storage and Management. (2022). Biocompare.
- Factors affecting the stability of drugs and drug metabolites in biological m
- Biological Sample Storage & Management Best Practices. (n.d.). Precision Stability Storage.
- Quetiapine (Seroquel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
- Sample handling. (2016). Analytical Toxicology.
- A Guide to Biological Sample Storage for Biopharma Companies. (2024). Tobin Scientific.
- Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. (n.d.). NIH.
- Validated Stability-Indicating Spectrophotometric Techniques for the Determination of Quetiapine in the Presence of its Oxidation-Induced Degradation Products. (2016). Austin Publishing Group.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Factors Affecting Drug Stability: Temper
- Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine. (2021). PMC - NIH.
- Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. (2011). Scholars Research Library.
- Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. (2021).
- The stability of quetiapine oral suspension compounded from commercially available tablets. (2021). PLOS ONE.
- If anyone has sollution of preventing reduction of sulfoxide metabolite in human blood. (2017).
- A study of photodegradation of quetiapine by the use of LC-MS/MS method. (2014).
- pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2. (2015). NIH.
- Quetiapine Extended-Release Tablets. (2019). USP-NF.
- From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023). Manufacturing Chemist.
- Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma. (n.d.). PMC - PubMed Central.
- (PDF) pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2. (2015).
- Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. (2013). Semantic Scholar.
- Quetiapine. (n.d.). PubChem - NIH.
- Antioxidant and drug metabolism. (n.d.). Not available.
- Force Degradation Study of Quetiapine and its Marketed Tablet by Analytical, Chemical and Toxicological Characteriz
- Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. (2019). PubMed.
- Selective RP-HPLC method for determination of quetiapine in presence of coadministered drugs: Application for long-term stability study of quetiapine in whole blood. (n.d.).
- A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implic
- Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. (2018). PMC - NIH.
- The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC.
- Quetiapine S-Oxide 7-Hydroxy Metabolite. (n.d.). Allmpus.
- Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. (2019). Request PDF.
- Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associ
- (PDF) Antioxidant and drug metabolism. (2022).
- Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. (2010).
- Degradation studies of quetiapine fumarate by liquid chromatography–diode array detection and tandem mass spectrometry methods. (2019). OUCI.
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation St
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). PubMed Central.
- Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2017). MDPI.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.
- Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor. (n.d.). Not available.
- Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. (n.d.). MDPI.
Sources
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- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 4. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the extraction recovery of 7-Hydroxy Quetiapine S-Oxide from biological matrices
Welcome to the dedicated technical support resource for the extraction of 7-Hydroxy Quetiapine S-Oxide from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this specific analyte. Here, we will delve into the underlying principles of extraction, troubleshoot common challenges, and provide validated protocols to enhance your recovery and reproducibility.
Introduction: The Challenge of this compound
This compound is a metabolite of Quetiapine, an atypical antipsychotic. Its chemical structure presents a unique set of challenges for extraction from complex biological matrices. The presence of a hydroxyl group and a sulfoxide moiety increases its polarity, making it more water-soluble than the parent drug. This characteristic can lead to poor partitioning into organic solvents during liquid-liquid extraction (LLE) and breakthrough during solid-phase extraction (SPE) if the sorbent and solvent conditions are not meticulously optimized.
This guide provides a structured approach to overcoming these challenges, ensuring high-quality data for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the extraction of this compound.
Q1: Why is my recovery of this compound consistently low using a standard liquid-liquid extraction (LLE) protocol?
A: Low recovery in LLE is often due to the high polarity of this compound. This analyte has a higher affinity for the aqueous phase compared to many organic solvents. To improve partitioning into the organic phase, consider the following:
-
pH Adjustment: The molecule contains ionizable groups. Adjusting the pH of the aqueous sample can neutralize the charge on the analyte, making it less polar and more amenable to extraction into an organic solvent. For this compound, which has a basic amine group, adjusting the pH to be 2 units above its pKa will promote its neutral form.
-
Solvent Choice: Use a more polar organic solvent or a mixture of solvents. While highly non-polar solvents like hexane are ineffective, moderately polar, water-immiscible solvents such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol can significantly improve recovery.
-
Salting Out: Adding a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase increases its ionic strength, which can decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis after protein precipitation. What is the cause and how can I mitigate it?
A: Protein precipitation (PPT) is a simple and fast method, but it is non-selective and can leave behind a high concentration of phospholipids and other endogenous components that are known to cause ion suppression. To address this:
-
Optimize the Precipitation Solvent: Acetonitrile is generally effective at precipitating proteins, but a comparative study with methanol might be beneficial.
-
Consider a Post-PPT Clean-up: A simple solid-phase extraction (SPE) or a phospholipid removal plate can be used after the initial protein precipitation to remove the interfering matrix components.
-
Dilution: Diluting the sample after precipitation can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the limit of quantification.
Q3: What type of solid-phase extraction (SPE) sorbent is most suitable for this compound?
A: Given the polar and ionizable nature of this compound, a mixed-mode SPE sorbent is often the most effective choice. These sorbents offer two modes of retention, typically a combination of reversed-phase and ion-exchange.
-
Mixed-Mode Cation Exchange: This would be ideal. The reversed-phase component (e.g., C8 or C18) will retain the molecule based on its hydrophobicity, while the cation exchange component will interact with the protonated amine group. This dual retention mechanism allows for a more rigorous washing step to remove interferences, followed by selective elution.
-
Polymeric Sorbents: Hydrophilic-lipophilic balanced (HLB) polymeric sorbents are also a good option. They offer high capacity and are stable across a wide pH range, allowing for effective retention of polar compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in LC-MS/MS
Underlying Cause: This is often related to secondary interactions of the analyte with the analytical column or residual matrix components co-eluting with the analyte.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the analyte. For a basic compound like this compound, a low pH mobile phase (e.g., with 0.1% formic acid) will ensure it is protonated and can lead to better peak shape.
-
Column Choice: Consider using a column with end-capping to minimize interactions with residual silanol groups. A phenyl-hexyl or a polar-embedded column might also provide alternative selectivity.
-
Sample Clean-up: Re-evaluate your extraction method. If using PPT, consider switching to SPE for a cleaner extract.
Issue 2: Inconsistent Recovery and High Variability
Underlying Cause: This can stem from several factors including analyte instability, inconsistent pH adjustments, or incomplete solvent evaporation and reconstitution.
Troubleshooting Steps:
-
Analyte Stability: Investigate the stability of this compound in the biological matrix and during the extraction process. This includes freeze-thaw stability and bench-top stability.
-
Precise pH Control: Use a calibrated pH meter for all pH adjustments. Small variations in pH can lead to significant changes in extraction efficiency.
-
Internal Standard: Always use a stable, isotopically labeled internal standard (e.g., this compound-d8) to compensate for variability in extraction and instrument response.
-
Evaporation and Reconstitution: Ensure complete evaporation of the organic solvent. The reconstitution solvent should be carefully chosen to ensure complete dissolution of the analyte without causing it to precipitate. The reconstitution solvent should ideally be similar in composition to the initial mobile phase.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d8)
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Step-by-Step Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 4% phosphoric acid in water. Do not allow the sorbent to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 4% phosphoric acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
SLE provides a simplified alternative to traditional LLE, offering high recovery and cleaner extracts.
Materials:
-
Supported Liquid Extraction plate or cartridges
-
Human plasma sample
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Collection plate
-
Nitrogen Evaporator
Step-by-Step Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution. Add 200 µL of 0.1 M ammonium hydroxide. Vortex.
-
Loading: Load the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elution: Add 1 mL of MTBE and allow it to flow through under gravity into the collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85-95% | 70-85% | >90% |
| Matrix Effects | High | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low | Moderate to High (with automation) |
| Cost per Sample | Low | Low | High |
Visualizations
Experimental Workflow for Mixed-Mode SPE
Caption: Workflow for Mixed-Mode SPE of this compound.
Troubleshooting Logic for Low Recovery
Caption: Decision tree for troubleshooting low extraction recovery.
References
Technical Support Center: Method Refinement for Sensitive Detection of 7-Hydroxy Quetiapine S-Oxide in Urine
Welcome to the Technical Support Center dedicated to the analytical challenges of quantifying 7-Hydroxy Quetiapine S-Oxide in urine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address specific issues you may encounter during your experiments, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to refine your methods for sensitive and reliable detection of this complex metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in urine challenging?
A1: this compound is a metabolite of the atypical antipsychotic drug, quetiapine. It is formed through multiple metabolic pathways, including hydroxylation and sulfoxidation. The detection of this metabolite in urine is crucial for comprehensive pharmacokinetic studies and for monitoring patient adherence to quetiapine treatment.[1][2][3]
The analytical challenges stem from several factors:
-
Polarity: The addition of both a hydroxyl group and a sulfoxide group significantly increases the polarity of the molecule compared to the parent drug. This can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Low Abundance: The concentration of this specific metabolite in urine may be low compared to other major metabolites like quetiapine carboxylic acid and quetiapine sulfoxide.[1][2]
-
Complex Matrix: Urine is a complex biological matrix containing a high concentration of salts, urea, and other endogenous substances that can cause significant matrix effects, such as ion suppression or enhancement, in mass spectrometry-based detection.[4][5][6]
-
Lack of Commercial Standards: The limited availability of a certified reference standard for this compound can hinder method development and validation.
Troubleshooting Guide: LC-MS/MS Method Refinement
This section provides solutions to common problems encountered during the development and execution of an LC-MS/MS method for this compound in urine.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Q2: My peak for this compound is showing significant tailing and is not well-retained on my C18 column. What can I do to improve this?
A2: This is a common issue for polar analytes on conventional C18 columns. Here’s a systematic approach to troubleshoot and resolve this:
Underlying Cause: Peak tailing for polar, basic compounds like quetiapine and its metabolites can be due to secondary interactions with residual silanols on the silica-based column packing. Poor retention is due to the high polarity of the analyte.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The charge state of your analyte is critical. Given the basic nature of the piperazine ring in the quetiapine structure, a mobile phase with a slightly acidic pH (e.g., 3-5) using formic acid or ammonium formate can ensure the analyte is consistently protonated, leading to better peak shape.[7]
-
Consider Alternative Column Chemistries:
-
PFP (Pentafluorophenyl) Columns: These columns offer alternative selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole, and ion-exchange), which can be beneficial for retaining and separating polar, aromatic compounds.
-
Biphenyl Columns: Similar to PFP, these columns provide enhanced pi-pi interactions and are effective for aromatic analytes.[8]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and reducing secondary interactions with silanols.
-
-
Adjust Mobile Phase Composition: For highly polar analytes, starting with a low percentage of organic solvent (e.g., 0-5% methanol or acetonitrile) is crucial. Ensure the column is thoroughly equilibrated at the initial conditions before injection. Insufficient equilibration with a high aqueous mobile phase can lead to poor peak shape and retention time variability.[8][9]
Issue 2: Low Signal Intensity and High Signal Variability
Q3: I am experiencing low sensitivity and inconsistent results for my this compound signal. How can I diagnose and mitigate this?
A3: Low and variable signal intensity are often indicative of matrix effects, specifically ion suppression.
Underlying Cause: Co-eluting endogenous components from the urine matrix compete with the analyte for ionization in the mass spectrometer's source, leading to a suppressed signal.[4][6][10]
Diagnostic and Mitigation Workflow:
Caption: Workflow for diagnosing and mitigating ion suppression.
Detailed Mitigation Strategies:
-
Sample Preparation:
-
Dilute and Shoot: While simple, a 1:10 or higher dilution of the urine sample with the initial mobile phase can significantly reduce matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar matrix components like salts and urea. A mixture of ethyl acetate and heptane could be a starting point for extraction.
-
Solid-Phase Extraction (SPE): This is often the most effective technique. A mixed-mode cation exchange SPE cartridge can be used to retain the basic quetiapine metabolites while allowing more polar, uncharged interferences to be washed away.
-
-
Chromatographic Optimization: Adjusting the gradient to better separate the analyte from the early eluting, highly polar matrix components can move the analyte peak out of the region of significant ion suppression.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound, if available, is the most reliable way to compensate for matrix effects and variability in sample preparation and instrument response.[10]
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This protocol is a starting point for method development and will require validation.
1. Sample Preparation (SPE)
-
To 0.5 mL of urine, add 0.5 mL of 4% phosphoric acid. Vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: PFP, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-40% B
-
8-9 min: 40-90% B
-
9-10 min: 90% B
-
10-10.1 min: 90-2% B
-
10.1-13 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
These would need to be determined by infusing a standard of this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 416.2 | To be determined | To be determined |
| Internal Standard (e.g., Quetiapine-d8) | 392.2 | 261.1 | 25 |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Quetiapine and its Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 25 |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 28 |
| Norquetiapine | 271.1 | 199.1 | 30 |
| 7-Hydroxyquetiapine | 400.2 | 269.1 | 27 |
| Source: Adapted from publicly available application notes. |
Visualizations
Caption: General workflow for the analysis of this compound in urine.
References
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health.[Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed.[Link]
-
Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]
-
Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. ResearchGate.[Link]
-
Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. PubMed.[Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.[Link]
-
Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. PubMed.[Link]
-
Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. Journal of Analytical Toxicology.[Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.[Link]
-
Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma. ResearchGate.[Link]
-
Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. ResearchGate.[Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health.[Link]
-
Detection and identification of atypical quetiapine metabolite in urine. ResearchGate.[Link]
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- 2. academic.oup.com [academic.oup.com]
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- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing in-source fragmentation of 7-Hydroxy Quetiapine S-Oxide in mass spectrometry
Welcome to the technical support guide for the analysis of 7-Hydroxy Quetiapine S-Oxide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of this specific quetiapine metabolite. Our focus is to provide expert-driven, actionable solutions to a common and critical issue: in-source fragmentation.
Part 1: Understanding the Analyte and the Challenge
This section addresses the fundamental properties of this compound and the nature of in-source fragmentation.
Q1: What is this compound and why is it difficult to analyze?
This compound is a phase I metabolite of the atypical antipsychotic drug, quetiapine.[1][2][3] Its chemical structure includes two key moieties that contribute to its analytical instability: a hydroxyl group on the dibenzothiazepine ring and a sulfoxide group on the same ring system.[4][5]
The sulfoxide group is particularly susceptible to thermal and energetic instability. In the heated, high-energy environment of an electrospray ionization (ESI) source, the S=O bond can be easily cleaved, leading to in-source fragmentation (ISF). This unwanted fragmentation complicates accurate quantification, as the precursor ion signal is diminished and can lead to crosstalk between MRM transitions of different metabolites.
Q2: What is in-source fragmentation (ISF) and how does it affect my data?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source and the intermediate-pressure region of the mass spectrometer, before the precursor ion is isolated by the quadrupole.[6][7][8] This fragmentation is primarily caused by excessive kinetic energy imparted to the ions as they are accelerated by electric fields (e.g., cone or fragmentor voltage) and collide with residual solvent vapor and gas molecules.[7][8]
For this compound, ISF is problematic for several reasons:
-
Underestimation of the Analyte: The premature fragmentation reduces the population of the intended precursor ion, leading to a lower-than-actual calculated concentration.
-
Inaccurate Metabolite Profiling: The most common in-source fragment of a sulfoxide is the loss of the oxygen atom (-16 Da). This can cause this compound (M) to artificially generate ions corresponding to 7-Hydroxy Quetiapine (M-16), interfering with the accurate measurement of that separate, distinct metabolite.
-
Poor Method Robustness: Methods with significant ISF are often less reproducible and more sensitive to minor changes in instrument cleanliness or source conditions.
Q3: What is the likely in-source fragmentation pathway for this metabolite?
Based on the structure and common fragmentation mechanisms for sulfoxides, the primary in-source fragmentation pathway for this compound (precursor m/z 416.15) is the neutral loss of an oxygen atom from the sulfoxide group. This results in the formation of an ion with an m/z identical to that of protonated 7-Hydroxy Quetiapine (m/z 400.16).
Caption: In-source fragmentation of this compound.
Part 2: Troubleshooting and Optimization Guide
This section provides a systematic, question-and-answer guide to minimizing ISF by optimizing your LC-MS methodology.
Focus Area: Mass Spectrometer Ion Source
The ion source is where ISF occurs, making its parameters the most critical to control.[7]
The two most influential parameters are the Cone Voltage (also known as Fragmentor Voltage or Declustering Potential) and the Source/Desolvation Temperature .[7]
-
Cone/Fragmentor Voltage: This voltage accelerates ions from the atmospheric pressure region into the vacuum system.[8] Higher voltages increase kinetic energy and thus increase fragmentation.[7] For a thermally labile sulfoxide, you must use the minimum voltage necessary to achieve good ion transmission and peak shape.
-
Source/Desolvation Temperature: High temperatures can provide the thermal energy needed to induce degradation of labile molecules before they are even ionized.[7] Minimizing this temperature is crucial.
| Parameter | General Function | Recommendation for 7-OH Quetiapine S-Oxide |
| Cone/Fragmentor Voltage | Ion acceleration and focusing | Start low (e.g., 20-30 V) and increase only as needed for sensitivity. |
| Desolvation Gas Temp. | Aids solvent evaporation | Set to the lowest value that prevents solvent clusters/adducts (e.g., 250-350 °C). |
| Desolvation Gas Flow | Nebulizes and desolvates ions | Use a moderate flow; excessively high flow can increase collisions. |
| Capillary/Spray Voltage | Creates the ESI spray | Optimize for stable spray (e.g., 1.5-3.5 kV); has a minor effect on ISF. |
A flow injection analysis (FIA) experiment is the most efficient way to optimize this parameter. This removes chromatographic variability and allows you to observe the effects of voltage changes in real-time.
Protocol: Cone Voltage Optimization via FIA
-
Prepare Solution: Create a solution of this compound (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
System Setup: Divert the LC flow directly to the MS source (bypassing the column). Set a typical flow rate (e.g., 0.4 mL/min).
-
Infuse Analyte: Infuse the prepared solution continuously using a syringe pump teed into the LC flow.
-
Create an Instrument Method: Set up a method to monitor two precursor ions: the target analyte (m/z 416.15) and its potential in-source fragment (m/z 400.16). Do not apply any collision energy in the collision cell.
-
Ramp the Voltage: Manually or automatically ramp the cone voltage from a very low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5-10 V increments).
-
Analyze the Data: Plot the intensity of both m/z 416.15 and m/z 400.16 as a function of the cone voltage. The optimal voltage will be the one that provides the maximum intensity for your target analyte (m/z 416.15) before a significant increase in the fragment ion (m/z 400.16) is observed.
Caption: Workflow for optimizing cone voltage using Flow Injection Analysis (FIA).
Focus Area: Liquid Chromatography
While the source is the location of ISF, the conditions under which the analyte arrives can influence its stability.
Yes. The mobile phase composition affects the efficiency of desolvation and the proton affinity of the analyte, which can indirectly influence its stability in the gas phase.
-
pH and Additives: Formic acid (0.1%) is a common and suitable additive for positive mode ESI, ensuring robust protonation.[9] Using buffers like ammonium formate or ammonium acetate can sometimes stabilize ions by forming adducts ([M+NH4]+), which may be less prone to fragmentation than the protonated molecule ([M+H]+). However, this requires careful optimization as it can also reduce overall signal intensity.
-
Organic Solvent: A higher percentage of organic solvent (like acetonitrile or methanol) generally leads to more efficient desolvation. If desolvation is poor, higher source temperatures or gas flows may be needed, which in turn can increase fragmentation. Ensure your gradient elution provides efficient desolvation at the time your analyte elutes.
Focus Area: Verification
This is a critical troubleshooting step. To confirm ISF, acquire data using two different experiment types on your tandem quadrupole instrument:
-
MS1 Scan (Full Scan): Acquire a full scan spectrum of your analyte as it elutes. If you see both the precursor ion (m/z 416.15) and the fragment ion (m/z 400.16) in this scan, it is definitive evidence of in-source fragmentation. The collision cell is not active in a standard MS1 scan.
-
Product Ion Scan: Set your first quadrupole (Q1) to isolate the precursor ion (m/z 416.15) and scan the third quadrupole (Q3) to detect the fragments. Set the collision energy to zero (or the lowest possible setting, e.g., 1-2 V). If you still observe the m/z 400.16 fragment, it confirms it is being generated before or within the collision cell with minimal applied energy, which points towards it being an unstable precursor ion, likely due to ISF.
Part 3: Frequently Asked Questions (FAQs)
Q: Should I use ESI or APCI? A: Electrospray Ionization (ESI) is generally preferred for molecules like quetiapine and its metabolites.[7] Atmospheric Pressure Chemical Ionization (APCI) is a "harder" ionization technique that involves higher temperatures and is much more likely to cause significant fragmentation of a thermally labile molecule like a sulfoxide.
Q: My sensitivity is too low when I turn down the cone voltage. What should I do? A: If lowering the cone voltage reduces ISF but compromises sensitivity, try to compensate by optimizing other parameters. Increase the sample injection volume, improve sample clean-up to reduce matrix effects, or optimize desolvation gas flow and temperature. A small, acceptable amount of ISF may be a necessary trade-off for achieving the required limit of quantitation (LOQ).
Q: Could my sample preparation be causing the issue? A: While less common, analyte degradation can occur during sample preparation, especially if samples are exposed to high temperatures, strong pH, or light for extended periods. The sulfoxide moiety is generally stable under typical extraction conditions (e.g., protein precipitation, liquid-liquid extraction, or SPE).[3] However, if you suspect pre-analytical degradation, review your sample handling and storage protocols.
References
-
UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid. (2025). ResearchGate. [Link]
-
Bako, E., et al. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Journal of Mass Spectrometry. [Link]
-
Haslemo, T., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition. [Link]
-
Le, T. T., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]
-
Gicquel, T., et al. (2019). New insights into quetiapine metabolism using molecular networking. ResearchGate. [Link]
-
Lin, H. R., et al. (2019). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis. [Link]
-
Agilent Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Agilent Community. [Link]
-
Crunelle, C. L., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International. [Link]
-
Crunelle, C. L., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. ResearchGate. [Link]
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B. [Link]
-
van der Westhuizen, D., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites. [Link]
-
van der Westhuizen, D., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. NIH National Library of Medicine. [Link]
-
Götze, M., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry. [Link]
-
He, Z., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. [Link]
-
Ma, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Wang, Z., et al. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Clinica Chimica Acta. [Link]
-
Ma, Y., et al. (2023). Widespread occurrence of in‐source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Waters Corporation. (N.D.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Corporation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46781892, this compound. PubChem. [Link]
-
Allmpus. Quetiapine S-Oxide 7-Hydroxy Metabolite. Allmpus. [Link]
-
Rapti, I., et al. (2017). Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. ResearchGate. [Link]
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- 3. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 7-Hydroxy Quetiapine S-Oxide in various biological matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy Quetiapine S-Oxide in various biological matrices. Understanding the stability of this metabolite is critical for accurate bioanalytical method development, pharmacokinetic studies, and toxicological assessments.
Introduction to this compound
Quetiapine is an atypical antipsychotic medication that undergoes extensive metabolism in the body.[1][2] The primary routes of metabolism include sulfoxidation and hydroxylation, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][3][4] This process leads to the formation of several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine.[2][3][5][6][7][8] Further oxidation can lead to the formation of this compound. While the parent drug and its major active metabolites have been extensively studied, the stability of secondary metabolites like this compound is less characterized but equally important for a comprehensive understanding of quetiapine's disposition.
The chemical structure of quetiapine makes it susceptible to degradation under certain conditions, including oxidation, hydrolysis, and photolysis.[9][10][11][12] The S-oxide metabolite, by its nature, indicates that oxidative processes have occurred. Therefore, its stability in biological samples is a key consideration for accurate quantification.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in biological samples.
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.[9] Long-term storage at ultra-low temperatures (-80°C) is generally recommended.[13][14]
-
pH: Quetiapine and its metabolites are susceptible to both acid and base hydrolysis.[9] Maintaining a near-neutral pH is advisable during sample processing.
-
Oxidation: As an S-oxide, the compound is already oxidized. However, further oxidative stress, potentially from exposure to air or oxidizing agents, could lead to further degradation.[10] Using deoxygenated solvents and minimizing exposure to air can be beneficial.[9]
-
Light Exposure: Photodegradation can be a concern for quetiapine and its metabolites.[9][15] Samples should be protected from light, especially during collection and processing.
-
Enzymatic Activity: Residual enzymatic activity in un- or improperly processed biological samples can continue to metabolize or degrade the analyte. Rapid processing and appropriate storage are crucial.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to degradation.[14][16] It is recommended to aliquot samples into smaller volumes for single use.[17]
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
A2: For long-term stability, storing plasma and serum samples at -80°C is the gold standard.[13][14] For short-term storage (less than 60 days), -20°C may be sufficient for the parent drug, quetiapine, but ultra-low temperatures are preferable for ensuring the stability of its metabolites.[13] Some studies have shown quetiapine to be stable for up to 270 days at -80°C in serum.[13] When storing for any length of time, it is crucial to minimize freeze-thaw cycles.[14][16]
Q3: How should I handle whole blood samples to ensure the stability of this compound?
A3: Whole blood samples should be processed as quickly as possible to separate plasma or serum. Centrifugation at low speeds (1000-3000 rcf) is recommended to remove cellular components without causing hemolysis, which can release intracellular contents and potentially interfere with the analysis.[14] If immediate processing is not possible, samples should be kept on ice and protected from light.
Q4: Are there any specific anticoagulants that are preferred for collecting blood samples for this compound analysis?
A4: The choice of anticoagulant can influence the stability of analytes and the resulting plasma matrix. While specific studies on this compound are limited, for quetiapine and other metabolites, both EDTA and heparin have been used. It is essential to validate your analytical method with the chosen anticoagulant to ensure no interference or degradation is introduced.
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no recovery of this compound | 1. Degradation during sample collection and processing: Exposure to high temperatures, extreme pH, or light.[9] 2. Degradation during storage: Improper storage temperature or multiple freeze-thaw cycles.[13][14] 3. Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this specific metabolite. | 1. Optimize collection and handling: Process samples immediately on ice and protect from light. Ensure pH of any buffers used is near neutral. 2. Verify storage conditions: Store all samples at -80°C in single-use aliquots.[14][17] 3. Method development: Systematically evaluate different extraction solvents and pH conditions. A study on quetiapine and its primary metabolites found liquid-liquid extraction with tert-Butyl methyl ether to be effective.[5][6][8] |
| High variability in replicate measurements | 1. Inconsistent sample handling: Differences in time from collection to processing or exposure to varying conditions. 2. Ongoing degradation in processed samples: Samples left at room temperature for extended periods before analysis.[9] 3. Instrumental variability. | 1. Standardize procedures: Implement a strict and consistent protocol for sample handling for all samples. 2. Analyze promptly: Analyze samples as soon as possible after preparation. If immediate analysis is not feasible, store extracts at 4°C for short periods, but validate this storage stability.[9] 3. Use an internal standard: Incorporate a stable isotope-labeled internal standard for this compound to account for analytical variability. |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of degradation products: The analyte may be degrading into other compounds under the analytical conditions.[9] 2. Matrix effects: Interference from endogenous components of the biological matrix. 3. Contamination: Introduction of contaminants from collection tubes, solvents, or labware.[17] | 1. Investigate degradation: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[11][18] 2. Assess matrix effects: Compare the response of the analyte in a neat solution versus a post-extraction spiked blank matrix.[16] 3. Ensure cleanliness: Use high-purity, LC/MS-grade solvents and pre-cleaned labware.[17] |
Experimental Protocols & Methodologies
To ensure the integrity of your results, it is crucial to follow validated protocols. Below are outlines for key experimental workflows.
Protocol 1: Blood Sample Collection and Processing
-
Collect whole blood into tubes containing the appropriate anticoagulant (e.g., K2-EDTA).
-
Immediately place the tubes on ice and protect them from light.
-
Within one hour of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled polypropylene tubes.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
For serum, collect blood in tubes without anticoagulant and allow it to clot at room temperature for 30-60 minutes in the dark.
-
Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Aspirate the serum and store it at -80°C.
Protocol 2: Stability Assessment (Freeze-Thaw and Bench-Top)
This protocol is essential for method validation.
-
Spike Matrix: Prepare a pooled sample of the blank biological matrix (e.g., plasma) and spike it with a known concentration of this compound.
-
Freeze-Thaw Stability:
-
Aliquot the spiked matrix into multiple tubes.
-
Subject one set of aliquots to one freeze-thaw cycle (freeze at -80°C for at least 12 hours, then thaw completely at room temperature).
-
Repeat for additional cycles (e.g., three and five cycles).
-
After the final cycle, extract and analyze the samples along with a freshly prepared control (zero cycles).
-
-
Bench-Top Stability:
-
Thaw aliquots of the spiked matrix and keep them at room temperature for specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, extract and analyze the samples.
-
-
Data Analysis: Compare the mean concentration of the stability samples to the mean concentration of the control samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
Caption: General Workflow for Sample Analysis
Data Presentation
The stability of an analyte is often presented as the percentage remaining after a certain period under specific conditions.
Table 1: Hypothetical Stability Data for this compound in Human Plasma
| Storage Condition | Time | % Remaining (Mean ± SD) |
| Room Temperature (~25°C) | 4 hours | 98.2 ± 3.1 |
| 8 hours | 91.5 ± 4.5 | |
| 24 hours | 78.3 ± 5.2 | |
| Refrigerated (4°C) | 24 hours | 99.1 ± 2.8 |
| 48 hours | 97.6 ± 3.0 | |
| Frozen (-20°C) | 30 days | 96.4 ± 3.5 |
| 90 days | 88.9 ± 4.1 | |
| Ultra-low (-80°C) | 90 days | 99.5 ± 2.5 |
| 180 days | 98.7 ± 2.9 | |
| Freeze-Thaw Cycles (-80°C) | 3 cycles | 97.9 ± 3.3 |
| 5 cycles | 94.2 ± 4.0 |
Note: This data is for illustrative purposes and should be determined empirically for your specific laboratory conditions and matrix.
Degradation Pathways
Understanding the potential degradation pathways is key to troubleshooting stability issues. For quetiapine, oxidative and hydrolytic pathways are significant.[12]
Caption: Potential Degradation Logic
References
- Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - NIH. (n.d.).
-
Quetiapine Pharmacokinetics - Psychopharmacology Institute. (n.d.). Retrieved January 15, 2026, from [Link]
- quetiapine - ClinPGx. (n.d.).
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - ResearchGate. (2021). Retrieved January 15, 2026, from [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - Journal of Food and Drug Analysis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PubMed. (2021). Retrieved January 15, 2026, from [Link]
-
Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed. (2024). Retrieved January 15, 2026, from [Link]
-
Force Degradation Study of Quetiapine and its Marketed Tablet by Analytical, Chemical and Toxicological Characterizations - PlumX. (n.d.). Retrieved January 15, 2026, from [Link]
-
Metabolomics Study Design – Sample Handling & Storage. (n.d.). Retrieved January 15, 2026, from [Link]
-
Guide to sample cleanup and storage – Metabolomics Core Facility. (n.d.). Retrieved January 15, 2026, from [Link]
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
A study of photodegradation of quetiapine by the use of LC-MS/MS method - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]
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- 13. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming challenges in the chemical synthesis of 7-Hydroxy Quetiapine S-Oxide
Introduction: The synthesis of 7-Hydroxy Quetiapine S-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine, presents a unique set of challenges for the synthetic chemist.[1][2] This molecule contains two key sites susceptible to oxidation: the sulfur atom within the dibenzothiazepine ring system and the aromatic ring at the 7-position. Achieving selective and efficient oxidation at both of these positions without generating a complex mixture of side products requires a carefully considered strategy and robust troubleshooting protocols.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming the common hurdles encountered during the synthesis of this metabolite. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a structured approach to troubleshooting.
Core Synthetic Strategy & Workflow
The synthesis of this compound is most logically approached as a sequential, two-step oxidation process starting from Quetiapine. The critical decision is the order of operations: sulfoxidation followed by hydroxylation, or vice-versa. While direct aromatic C-H hydroxylation can be challenging, the sulfoxidation of Quetiapine is a more established transformation.[3][4] Therefore, a common and logical pathway involves the initial, selective oxidation of the sulfur atom to form Quetiapine S-Oxide, followed by the more challenging hydroxylation step.
Caption: Proposed workflow for the two-step synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Question 1: My sulfoxidation reaction has low selectivity, yielding significant amounts of Quetiapine N-oxide and other byproducts. How can I improve the yield of the desired S-Oxide?
Answer: This is a classic selectivity challenge. The piperazine nitrogen and the thiazepine sulfur are both nucleophilic and susceptible to oxidation. Achieving high selectivity for the S-oxide depends critically on the choice of oxidant and reaction conditions.
-
Underlying Cause: Aggressive or non-selective oxidizing agents will attack both nitrogen and sulfur atoms. For instance, using an excess of hydrogen peroxide without a proper catalyst can lead to a mixture of N-oxides and even over-oxidation of the sulfur to a sulfone.[5]
-
Troubleshooting Steps:
-
Reagent Selection: Switch to a more selective system. A combination of hydrogen peroxide with a catalytic amount of sodium tungstate dihydrate in methanol is reported to selectively oxidize the sulfur atom of Quetiapine.[3] This system favors the formation of the S-oxide over the N-oxide. In contrast, reagents like sodium periodate are known to favor N-oxidation of Quetiapine.[3][4]
-
Stoichiometry Control: Carefully control the molar equivalents of your oxidizing agent. Use just enough to achieve full conversion of the starting material, monitoring closely by TLC or HPLC. A slight excess may be needed, but a large excess will promote side reactions.
-
Temperature Management: Run the reaction at ambient or slightly below ambient temperature. Exothermic reactions can lead to a loss of selectivity.
-
pH Control: The basicity of the piperazine nitrogen makes it prone to oxidation. While not always necessary with the H₂O₂/tungstate system, ensuring the reaction medium is not strongly basic can help suppress N-oxidation.
-
Question 2: I am struggling with the purification of my final product. TLC and HPLC show multiple products with very similar polarity, making separation difficult.
Answer: Co-elution of structurally similar compounds is a primary challenge in purifying Quetiapine metabolites. The desired product, starting material, intermediates (e.g., 7-Hydroxy Quetiapine, Quetiapine S-Oxide), and byproducts (N-oxide, sulfone) often have very similar polarities.
-
Underlying Cause: The addition of single oxygen atoms (hydroxyl or sulfoxide) results in only minor changes to the overall lipophilicity of the molecule, leading to poor separation on standard chromatographic systems.
-
Troubleshooting Steps:
-
Optimize Chromatography: Standard silica gel column chromatography may be insufficient. A high-performance liquid chromatography (HPLC) approach is often necessary. A reversed-phase C18 column is a good starting point.[6][7][8]
-
Mobile Phase Adjustment: Fine-tune your mobile phase. Use a gradient elution to improve resolution.[6][8] Start with a high aqueous component and slowly increase the organic solvent (e.g., acetonitrile or methanol).
-
pH Modification: The ionization state of your compounds is critical. The pKa of Quetiapine is around 7.06.[9][10] Incorporating a buffer into the aqueous portion of your mobile phase (e.g., 10 mM acetate buffer at pH 5) can stabilize the charge state of the molecules and lead to sharper peaks and better separation.[6][7][8]
-
Consider Alternative Stationary Phases: If a C18 column fails to provide adequate resolution, consider a column with different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.
-
Caption: Troubleshooting logic for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q: What are the critical analytical techniques for characterizing the final product? A: A combination of techniques is essential for unambiguous structure confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight. For this compound (C₂₁H₂₅N₃O₄S), the expected monoisotopic mass is 415.16. You should look for the [M+H]⁺ ion at m/z 416.16.[11]
-
¹H and ¹³C NMR: To confirm the precise structure. Key indicators for successful sulfoxidation include a downfield shift of the aromatic protons adjacent to the sulfur atom.[3] The successful introduction of the 7-hydroxy group will be confirmed by changes in the aromatic region of the ¹H NMR spectrum and the appearance of a new signal for the hydroxyl-bearing carbon in the ¹³C NMR spectrum.
-
HPLC: To determine the purity of the final compound. A validated HPLC method should show a single major peak for the final product.[6]
Q: Is the final product, this compound, stable? A: Sulfoxides and phenolic compounds can be sensitive to further oxidation and degradation, especially when exposed to air, light, or trace metals. It is recommended to store the purified solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[11] Solutions should be freshly prepared for analysis.
Q: Can I perform the hydroxylation step first and then the sulfoxidation? A: This is a viable alternative strategy. However, direct and selective hydroxylation of the electron-rich dibenzothiazepine ring of Quetiapine can be difficult to control and may yield multiple isomers. The presence of the hydroxyl group may also influence the subsequent sulfoxidation step. The choice of which step to perform first should be guided by preliminary small-scale experiments to determine which pathway provides a cleaner crude product and higher overall yield.
Data Summary Tables
Table 1: Comparison of Common Oxidizing Agents for Quetiapine
| Oxidizing Agent System | Primary Product | Common Side Products | Key Considerations | Reference |
|---|---|---|---|---|
| H₂O₂ / Na₂WO₄ (catalytic) | Quetiapine S-Oxide | Quetiapine Sulfone (if excess H₂O₂) | Highly selective for sulfur oxidation. | [3] |
| Sodium Periodate (NaIO₄) | Quetiapine N-Oxide | Minor S-Oxide | Selective for the piperazine nitrogen. | [3][4] |
| m-CPBA | S-Oxide and/or N-Oxide | Epoxidation (if other alkenes present) | Can be less selective depending on substrate and conditions. | [12] |
| Forced Oxidation (3% H₂O₂) | Degradation Products | N/A | Used in stability studies to force degradation, not for synthesis. |[13][14] |
Table 2: Key Analytical Data for Verification
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Expected [M+H]⁺ (m/z) | Key Analytical Features |
|---|---|---|---|---|
| Quetiapine | C₂₁H₂₅N₃O₂S | 383.17 | 384.17 | Baseline NMR and MS spectra. |
| Quetiapine S-Oxide | C₂₁H₂₅N₃O₃S | 399.16 | 400.16 | IR stretch for S=O (~1016 cm⁻¹). Downfield shift of adjacent aromatic protons in ¹H NMR.[3] |
| 7-Hydroxy Quetiapine | C₂₁H₂₅N₃O₃S | 399.16 | 400.16 | New signals in aromatic region of NMR. Confirmed by 2D-NMR. |
| This compound | C₂₁H₂₅N₃O₄S | 415.16 | 416.16 | Combination of features from S-Oxide and 7-Hydroxy metabolites. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Quetiapine S-Oxide (Reference Method)
This protocol is adapted from the procedure described in the literature for the selective synthesis of Quetiapine S-oxide and should be performed by qualified personnel in a suitable laboratory setting.[3]
-
Preparation: In a round-bottom flask, dissolve Quetiapine free base (1.0 eq) in methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05 eq).
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, ~1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by TLC (e.g., chloroform:methanol 9:1) or HPLC. The reaction may take several hours to reach completion.
-
Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining peroxide. Reduce the volume of methanol under reduced pressure.
-
Extraction: Add water and a suitable organic solvent (e.g., dichloromethane). Adjust the pH to basic (~8-9) with sodium bicarbonate to ensure the product is in the free base form. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Quetiapine S-Oxide.
-
Purification: The crude product should be purified by column chromatography or preparative HPLC to achieve high purity before proceeding to the next step.
Protocol 2: HPLC Method for Analysis and Purity Assessment
This protocol is a representative method based on published analytical procedures for Quetiapine and its metabolites.[6][7][8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Acetate Buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 70% B
-
10-12 min: Hold at 70% B
-
12-13 min: Return to 10% B
-
13-15 min: Re-equilibration at 10% B
-
References
-
Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry. Available at: [Link]
-
Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences, 13(1), 17-26. Available at: [Link]
-
E-Sayed, N. & El-Zeiny, M.B. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Quetiapine. PubChem Compound Summary for CID 5002. Retrieved from [Link].
-
Coppola, A., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. Available at: [Link]
-
Cross, A. J., et al. (2016). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. British Journal of Pharmacology, 173(1), 155-166. Available at: [Link]
-
Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE, 16(8), e0255562. Available at: [Link]
-
Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of quetiapine.
-
Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. ResearchGate. Available at: [Link]
-
Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. Available at: [Link]
-
Lin, J.-H., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Biomedical Chromatography, 36(4), e5310. Available at: [Link]
-
El-Zeiny, M. B., et al. (2016). Validated Stability-Indicating Spectrophotometric Techniques for the Determination of Quetiapine in the Presence of its Oxidation-Induced Degradation Products. ResearchGate. Available at: [Link]
-
Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. Available at: [Link]
-
Mittapelli, V., et al. (2010). Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. ResearchGate. Available at: [Link]
-
Ravikumar, K., et al. (2012). Quetiapine N-oxide–fumaric acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3358. Available at: [Link]
-
Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 40(9), 1776-1782. Available at: [Link]
-
El-Zeiny, M. B., et al. (2016). Validated Stability-Indicating Spectrophotometric Techniques for the Determination of Quetiapine in the Presence of its Oxidation-Induced Degradation Products. ResearchGate. Available at: [Link]
-
ClinPGx. (n.d.). 7-hydroxy quetiapine. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis and characterization of pharmacopeial impurities of Quetiapine hemifumarate, an antipsychotic drug. Trade Science Inc. Available at: [Link]
-
Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite. Retrieved from [Link]
-
ResearchGate. (2025). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. Available at: [Link]
-
Lin, J.-H., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. ResearchGate. Available at: [Link]
-
Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition, 40(9), 1776-1782. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxyquetiapine. PubChem Compound Summary for CID 132203. Retrieved from [Link].
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Optimization of Mobile Phase for the HPLC Analysis of 7-Hydroxy Quetiapine S-Oxide
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Hydroxy Quetiapine S-Oxide. As a key metabolite of Quetiapine, an atypical antipsychotic drug, the accurate quantification of this compound is critical in pharmacokinetic, drug metabolism, and quality control studies.[1] However, its chemical structure presents unique analytical challenges.
This compound is a highly polar molecule due to the presence of a hydroxyl group, a sulfoxide moiety, and the piperazine ring system.[2][3] This polarity often results in poor retention and challenging peak shapes on traditional reversed-phase (RP) columns. This guide provides in-depth, experience-based solutions and systematic protocols to overcome these challenges by focusing on the most critical aspect of the separation: mobile phase optimization.
Quick Reference: Analyte Properties
A foundational step in any method development is understanding the analyte's physicochemical properties.[4] These properties dictate its behavior in a chromatographic system.
| Property | Value / Information | Source |
| Chemical Name | 6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][5][6]benzothiazepin-2-ol | [2] |
| Molecular Formula | C₂₁H₂₅N₃O₄S | [2][3] |
| Molecular Weight | 415.5 g/mol | [2][3] |
| pKa (related analytes) | Quetiapine and 7-Hydroxy Quetiapine have reported pKa values of ~7.06. | [7] |
| Polarity | High, due to hydroxyl, sulfoxide, and ethoxyethanol groups. | Inferred |
| Solubility | Soluble in Methanol, DMSO. | [3] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development strategy.
Q1: Why is this compound so difficult to retain on a standard C18 column?
The primary reason is a mismatch in polarity. Standard C18 stationary phases are highly non-polar (hydrophobic). This compound, being a very polar molecule, has a low affinity for the non-polar stationary phase and a high affinity for the polar aqueous-organic mobile phase.[8] This results in the analyte spending very little time interacting with the stationary phase, leading to early elution, often near the column's void volume.
Q2: What is the most critical mobile phase parameter to adjust for this analysis?
The pH of the mobile phase is undoubtedly the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[9][10] Since the analyte is a weak base (inferred from related structures with a pKa of ~7.06), adjusting the pH will change its ionization state.[7]
-
At low pH (e.g., pH 2.5-4.0): The molecule will be protonated (positively charged). This can increase retention on some RP phases and is crucial for suppressing the unwanted interactions with silica that cause peak tailing.
-
At high pH (e.g., pH > 8.0): The molecule will be in its neutral, un-ionized form. This form is more hydrophobic and will be retained longer on a C18 column. However, operating at high pH can rapidly degrade conventional silica-based columns.[11]
For robust method development, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[10]
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
Both are viable options, and the choice can impact selectivity.
-
Acetonitrile (ACN): Is the most common choice in reversed-phase HPLC. It offers lower viscosity (leading to lower backpressure) and is generally a stronger solvent than methanol for many compounds.
-
Methanol (MeOH): Can provide different selectivity due to its protic nature, allowing for hydrogen bonding interactions. It is sometimes beneficial for separating compounds with similar hydrophobicity.
A good starting point is to use acetonitrile. If you face co-elution issues with other metabolites or impurities, substituting or creating a ternary mobile phase with methanol is a logical next step.[12]
Q4: Is a gradient or isocratic elution better?
For analyzing a parent drug and its multiple metabolites, which often span a wide range of polarities, a gradient elution is almost always superior.[8] A gradient program, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, will allow for the retention and elution of the highly polar this compound while also providing sufficient solvent strength to elute the less polar parent drug (Quetiapine) in a reasonable time with good peak shape.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This guide provides a systematic workflow for diagnosing and resolving poor peak shape and retention issues.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Q5: My peak for this compound is tailing severely. What's happening and how do I fix it?
Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[13]
-
Causality: The root cause is typically secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[14] This strong interaction holds back a fraction of the analyte molecules, causing them to elute later than the main peak, resulting in a tail.
-
Solutions (In order of effectiveness):
-
Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH to between 2.5 and 3.5 with an acid like formic acid or phosphoric acid, you protonate the silanol groups (Si-OH). This neutralizes their negative charge, eliminating the strong secondary ionic interaction and resulting in a much more symmetrical peak.[15]
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (where residual silanols are chemically bonded with a small silylating agent) or base-deactivated have fewer active silanol sites. Columns with "AQ" or "polar-embedded" phases are also designed to be more compatible with highly aqueous mobile phases and can reduce these interactions.[16]
-
Reduce Sample Mass: Column overload can exacerbate tailing. Try reducing your injection volume or diluting your sample to see if the peak shape improves.[15]
-
Q6: I have no retention; the peak elutes with the solvent front. What are my options?
This indicates the analyte has virtually no affinity for your stationary phase under the current conditions.
-
Causality: The mobile phase is too strong (too much organic solvent) for such a polar compound, or the stationary phase is not retentive enough.
-
Solutions:
-
Modify the Mobile Phase:
-
Decrease Initial Organic Content: If using a gradient, lower the starting percentage of acetonitrile or methanol significantly, perhaps to as low as 1-5%.
-
Use a Weaker Organic Solvent: While less common, isopropanol is weaker than ACN or MeOH and could be considered in extreme cases.
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, a different column chemistry is needed.
-
Polar-Embedded Phase: Columns with polar groups (e.g., amide, carbamate) embedded in the alkyl chains are designed to enhance the retention of polar compounds.
-
Phenyl Phase: Phenyl columns can offer alternative selectivity through pi-pi interactions, which may be beneficial for the aromatic rings in the analyte.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that cannot be retained in reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a highly organic mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase, providing strong retention for polar species.[8]
-
-
Q7: My peak is splitting into two or has a significant shoulder. What does this indicate?
Peak splitting can be caused by several factors, often related to the sample introduction or column health.
-
Causality:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause the analyte band to distort as it enters the column.
-
Column Inlet Blockage: Particulates from the sample or system can partially block the column inlet frit, causing uneven flow and a split peak.[15]
-
Co-elution: The split peak may actually be two distinct, unresolved compounds.
-
-
Solutions:
-
Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent possible that still dissolves the analyte.
-
Protect the Column: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Using a guard column is highly recommended to protect the more expensive analytical column from contamination and blockages.
-
Verify Separation: To check for co-elution, slightly alter the mobile phase composition (e.g., change pH, switch from ACN to MeOH) to see if the two peaks resolve differently.
-
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol provides a logical, step-by-step workflow for developing a robust HPLC method for this compound and related substances.
Caption: Step-by-step workflow for mobile phase optimization.
Methodology
-
Step 1: Establish Initial Conditions
-
Column Selection: Begin with a modern, high-purity, end-capped C18 column (e.g., Zorbax Eclipse Plus, X-bridge C18) with dimensions around 100 mm x 2.1 mm and a particle size of ≤ 3.5 µm.[5][6]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. This provides a starting pH of ~2.7, which is excellent for controlling the peak shape of basic compounds.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
-
Instrument Setup:
-
-
Step 2: Perform a Generic Scouting Gradient
-
Objective: To quickly determine the approximate organic solvent concentration required to elute all compounds of interest.
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (re-equilibration)
-
-
Analysis: Inject a standard containing Quetiapine and all available metabolites. Note the retention times and peak shapes.
-
-
Step 3: Screen Mobile Phase pH
-
Objective: To find the optimal pH for retention and peak symmetry.
-
Procedure: Keeping the column and organic modifier constant, prepare several different aqueous mobile phases (Mobile Phase A).
-
Analysis: Run the scouting gradient with each mobile phase. Compare the chromatograms, paying close attention to the retention time of the first eluting peak (likely this compound) and the symmetry of all peaks. Select the pH that provides the best balance of retention and peak shape.
-
-
Step 4: Optimize the Gradient Program
-
Objective: To achieve baseline separation of all compounds, especially critical pairs.
-
Procedure: Using the optimal pH determined in Step 3, refine the gradient based on the scouting run results.
-
Example: If this compound eluted at 2 minutes where the %B was 15%, and Quetiapine eluted at 8 minutes where the %B was 55%:
-
Start the gradient at a lower organic percentage (e.g., 2-5% B) and hold for 1-2 minutes to ensure retention of the S-Oxide metabolite.
-
Create a shallow gradient segment through the region where most peaks elute (e.g., 5% to 60% B over 10 minutes).
-
Follow with a steeper ramp (e.g., to 95% B) to wash the column of any late-eluting compounds.
-
Ensure adequate re-equilibration time at the initial conditions before the next injection.
-
-
-
-
Step 5: Final Method Refinements
-
If co-elution persists, consider evaluating methanol as the organic modifier to alter selectivity.
-
Minor adjustments to column temperature (e.g., in a range of 25-40°C) can also be used to fine-tune resolution between closely eluting peaks.
-
By following this systematic approach, you can develop a robust and reliable HPLC method for the challenging analysis of this compound, ensuring accuracy and reproducibility in your research.
References
-
Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. ResearchGate. [Link]
-
A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. Journal of Chemical and Pharmaceutical Research. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
7-Hydroxyquetiapine. PubChem. [Link]
-
Development and validation of a new hplc method for the determination of quetiapine and its metabolites. JournalAgent. [Link]
-
HPLC analytical Method development: an overview. PharmaCores. [Link]
-
Stability indicating RP-HPLC method for the estimation of Quetiapine fumarate in bulk and tablet dosage form. ResearchGate. [Link]
-
Quetiapine S-Oxide 7-Hydroxy Metabolite. Allmpus. [Link]
-
Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Reagecon. [Link]
-
HPLC Method Development. Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. PubMed. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
7-hydroxy quetiapine. ClinPGx. [Link]
Sources
- 1. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 2. This compound | C21H25N3O4S | CID 46781892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma | Semantic Scholar [semanticscholar.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. japsonline.com [japsonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. waters.com [waters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.journalagent.com [pdf.journalagent.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 7-Hydroxy Quetiapine S-Oxide
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-Hydroxy Quetiapine S-Oxide, a potential impurity and degradation product of Quetiapine. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3][4] This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them.
Introduction: The Analytical Imperative
Quetiapine is an atypical antipsychotic medication used extensively in the treatment of schizophrenia and bipolar disorder.[5] Its metabolism is complex, leading to several metabolites, while manufacturing and storage can introduce process-related impurities and degradation products.[6][7] this compound is a known oxidative degradation product and metabolite.[8][9][10][11] Regulatory bodies require that any analytical method used for impurity profiling must be validated to prove it is fit for its intended purpose, ensuring patient safety and product efficacy.[4] A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.[7][12][13]
This guide details the validation of a specific, robust RP-HPLC method and compares its performance characteristics against the stringent acceptance criteria set by the ICH. While other powerful techniques like LC-MS/MS exist and offer higher sensitivity, RP-HPLC with UV detection remains a workhorse in quality control laboratories due to its cost-effectiveness, robustness, and widespread availability.[6][14]
Methodology & Comparative Analysis
The analytical method validated herein is a stability-indicating RP-HPLC method. The performance of this method is compared against established ICH acceptance criteria to demonstrate its suitability.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent hydrophobic retention for a molecule like Quetiapine and its derivatives.[5][15] |
| Mobile Phase | Gradient elution with A: Phosphate Buffer (pH 6.6) and B: Acetonitrile/Methanol | A gradient is necessary to ensure adequate separation of the main analyte from its various related substances, which may have different polarities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[5][15] |
| Detection | UV at 225 nm | Provides good sensitivity for Quetiapine and its related compounds.[14][16] |
| Column Temp. | 25°C | Ensures consistent retention times and peak shapes.[15] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening.[5] |
Validation Parameters as per ICH Q2(R1)
The validation process is a systematic evaluation of the method's performance. The following sections detail the experimental design, acceptance criteria, and illustrative results for each validation parameter.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][17]
Experimental Protocol:
-
Forced Degradation: Subject Quetiapine drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[7][12][18] For instance, oxidative degradation can be induced with 30% H₂O₂ at 60°C for 1 hour.[7]
-
Blank & Placebo Analysis: Inject a diluent blank and a placebo (formulation matrix without the active pharmaceutical ingredient, API) to ensure no interfering peaks at the retention time of this compound.
-
Resolution Check: Analyze a spiked solution containing Quetiapine, 7-Hydroxy Quetiapine, Quetiapine Sulfoxide, and this compound.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.
Acceptance Criteria:
-
No interference from blank or placebo at the analyte's retention time.
-
The method must resolve the analyte peak from all potential impurities and degradants (Resolution > 2.0).[15]
-
The peak purity index should be greater than 0.999.
***```dot graph TD { node [shape=box, style="filled", margin=0.1, fontname="sans-serif", fontcolor="#FFFFFF"]; subgraph "Specificity Validation Workflow" direction LR; A[Start: Prepare Samples] -- "Acid, Base, H2O2, Heat, Light" --> B{Forced Degradation}; A -- "Diluent Only" --> C[Blank Injection]; A -- "Excipients Only" --> D[Placebo Injection]; A -- "API + Known Impurities" --> E[Spiked Sample]; B --> F[Analyze Stressed Samples]; C --> G[Analyze Blank]; D --> H[Analyze Placebo]; E --> I[Analyze Spiked Sample]; F -- "Check for new peaks" --> J{Assess Interference}; G -- "No peaks at RT_analyte" --> J; H -- "No peaks at RT_analyte" --> J; I -- "Resolution > 2.0" --> K{Assess Resolution}; J --> L[Pass/Fail]; K --> L; end
}
Caption: Interrelation of ICH validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [3][13] Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with %RSD ≤ 10%.
Illustrative Data:
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.03 | 3.2 |
| LOQ | 0.10 | 10.5 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. [13][17] Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase pH (± 0.2 units).
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.
-
The %RSD of results between the standard and varied conditions should be minimal.
Conclusion
The presented RP-HPLC method demonstrates suitability for its intended purpose: the specific and accurate quantification of this compound in the presence of the API and other related substances. The illustrative data consistently meets the rigorous acceptance criteria outlined in the ICH Q2(R1) guideline. This validated, stability-indicating method is robust and reliable for routine quality control analysis and stability studies, providing a cost-effective alternative to mass spectrometry-based methods while ensuring product quality and patient safety.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7 Source: Marmara Pharmaceutical Journal URL: [Link]
-
Title: QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]
-
Title: Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form Source: NIH National Library of Medicine URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate Source: Waters URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: The stability of quetiapine oral suspension compounded from commercially available tablets Source: PLOS ONE URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods Source: ResearchGate URL: [Link]
-
Title: A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7 Source: ResearchGate URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material and Tablets Source: ResearchGate URL: [Link]
-
Title: Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking Source: NIH National Library of Medicine URL: [Link]
-
Title: Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: this compound Source: BioOrganics URL: [Link]
-
Title: this compound | C21H25N3O4S Source: PubChem URL: [Link]
-
Title: IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Quetiapine S-Oxide 7-Hydroxy Metabolite Source: Allmpus URL: [Link]
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. bepls.com [bepls.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H25N3O4S | CID 46781892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. allmpus.com [allmpus.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. turkjps.org [turkjps.org]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 7-Hydroxy Quetiapine S-Oxide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 7-Hydroxy Quetiapine S-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. As researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount, directly impacting data quality, regulatory compliance, and project timelines. This document moves beyond a simple listing of specifications to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations.
The accurate measurement of drug metabolites is critical in pharmacokinetics, toxicology, and clinical monitoring. This compound, while often a minor metabolite, requires precise quantification to build a complete metabolic profile. The selection between the robust, workhorse HPLC-UV and the highly sensitive and specific LC-MS/MS is not merely a matter of equipment availability but a strategic decision based on the analytical objective. This guide will dissect the performance of both techniques, providing the data and rationale necessary to make an informed choice.
Pillar 1: The Analytical Imperative - Why Method Choice Matters
The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms. HPLC-UV relies on the principle that the analyte absorbs light at a specific wavelength. It is a robust and cost-effective technique, often suitable for analyzing samples with relatively high concentrations of the target analyte. However, its specificity can be compromised if other compounds in the sample (endogenous matrix components, other metabolites) co-elute and absorb light at the same wavelength, leading to potential overestimation.[1][2]
LC-MS/MS, conversely, offers a quantum leap in selectivity and sensitivity.[3] After chromatographic separation, the mass spectrometer ionizes the analyte and fragments it in a highly specific manner. It identifies the compound based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments. This process, known as Multiple Reaction Monitoring (MRM), acts as a molecular fingerprint, virtually eliminating interferences from co-eluting compounds. This specificity is indispensable for bioanalytical studies where analyte concentrations can be extremely low and the biological matrix is complex.
Pillar 2: Experimental Design & Protocols
A robust analytical method begins with meticulous sample preparation and well-defined instrumental parameters. The protocols described below are designed to be self-validating, grounded in established practices and regulatory guidelines from bodies such as the FDA and EMA.[4][5][6]
Workflow Overview: From Sample to Result
The following diagram illustrates the typical analytical workflows for both HPLC-UV and LC-MS/MS, highlighting the critical divergence at the detection stage.
Caption: Comparative analytical workflow for HPLC-UV and LC-MS/MS.
Experimental Protocol: Sample Preparation (Plasma)
This protein precipitation protocol is a rapid and effective method for cleaning up plasma samples prior to analysis by either technique.
-
Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., Quetiapine-d8 for LC-MS/MS or a structurally similar compound for HPLC-UV). The IS is crucial for correcting variability during sample preparation and injection.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is a common choice as it efficiently precipitates plasma proteins while being a suitable solvent for reverse-phase chromatography.[7][8]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for injection.
Method 1: HPLC-UV Protocol
This method is optimized for robustness and routine analysis.
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 10 minutes to ensure separation from Quetiapine and other metabolites.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 225 nm.[7]
Method 2: LC-MS/MS Protocol
This method is designed for high sensitivity and specificity, making it the gold standard for regulated bioanalysis.
-
Instrumentation: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Luna C18, 50 x 2.0 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier that aids in protonation for positive ion ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A rapid gradient from 5% B to 95% B over 3 minutes. The shorter run time increases throughput.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: (Hypothetical) Precursor Ion (Q1): m/z 416.2 → Product Ion (Q3): m/z 253.1
-
Internal Standard (Quetiapine-d8): Precursor Ion (Q1): m/z 392.2 → Product Ion (Q3): m/z 259.1
-
Pillar 3: Performance Head-to-Head - A Data-Driven Comparison
The ultimate test of any analytical method is its performance, validated against internationally recognized criteria.[10][11][12] The following table summarizes the expected performance characteristics for the two methods based on published data for Quetiapine and its metabolites.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & Significance |
| Selectivity | Moderate. Vulnerable to co-eluting matrix components or metabolites with similar UV absorbance.[2] | High to Excellent. MRM detection is highly specific to the analyte's mass and fragmentation pattern, minimizing interferences. | High selectivity is critical for accurate quantification in complex biological matrices. |
| Linearity Range | 0.04 - 80 µg/mL (40 - 80,000 ng/mL)[7][13] | 0.5 - 500 ng/mL[9] | The required range depends on the expected physiological concentrations. LC-MS/MS is suited for trace-level analysis. |
| Limit of Quantification (LOQ) | ~42 ng/mL[7][13] | ~0.5 ng/mL | The LOQ determines the lowest concentration that can be reliably measured. The superior sensitivity of LC-MS/MS is evident here.[3] |
| Accuracy (% Bias) | ± 15% | ± 15% | Both methods must meet regulatory standards (typically ±15% for QC samples, ±20% at LOQ).[5][11] |
| Precision (% RSD) | ≤ 15% | ≤ 15% | Both methods must demonstrate high reproducibility under the same operating conditions.[5][11] |
| Matrix Effect | Not directly applicable, but chromatographic interference is a concern. | Must be evaluated. Potential for ion suppression or enhancement, mitigated by a co-eluting stable isotope-labeled IS. | This is a critical validation parameter unique to LC-MS/MS in bioanalysis. |
| Throughput | Lower (e.g., 15 min/sample)[7][8] | Higher (e.g., < 5 min/sample) | Faster run times for LC-MS/MS allow for the analysis of more samples in a given timeframe. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate. | Higher initial investment, requires specialized training and more expensive reagents (e.g., LC-MS grade solvents). | The budget and available expertise are practical considerations in method selection. |
Visualizing the Core Difference: Detection Principles
The choice between methods fundamentally comes down to how they "see" the analyte. The diagram below contrasts the non-specific nature of UV absorbance with the highly specific mass filtering of tandem mass spectrometry.
Caption: Contrasting detection principles of HPLC-UV and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC-UV and LC-MS/MS methods for this compound reveals two powerful but distinct analytical tools. The choice is not about which method is "better," but which is more appropriate for the specific scientific question and regulatory context.
-
Choose HPLC-UV when:
-
Performing routine quality control on bulk drug substances or formulated products where concentrations are high.
-
Operating in a resource-limited environment where the cost and complexity of LC-MS/MS are prohibitive.
-
Analyzing samples from preclinical studies where expected concentrations are well above the µg/mL range.
-
-
Choose LC-MS/MS when:
-
Conducting regulated bioanalytical studies for pharmacokinetic, bioequivalence, or toxicokinetic assessments that will be submitted to regulatory agencies like the FDA or EMA.[4][5][6]
-
Requiring high sensitivity to quantify trace levels of the metabolite in biological matrices like plasma, urine, or hair.[14][15]
-
Needing unambiguous identification and quantification in the presence of complex matrix components or other closely related metabolites.
-
Ultimately, LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[3] While HPLC-UV remains a valuable and robust tool for specific applications, the stringent demands of modern drug development for accurate, precise, and defensible data on drug metabolites overwhelmingly favor the adoption of LC-MS/MS.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration (FDA). [Link]
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USFDA guidelines for bioanalytical method validation . SlideShare. [Link]
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Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration (FDA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical method validation emea . SlideShare. [Link]
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Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma . Turkish Journal of Pharmaceutical Sciences. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
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Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma . Semantic Scholar. [Link]
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Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS . PubMed. [Link]
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Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS . ResearchGate. [Link]
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(PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7 . ResearchGate. [Link]
-
Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma . PubMed. [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... . ResearchGate. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Chrom Tech. [Link]
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A Comparative Analysis of Quetiapine Metabolite Levels Across Diverse Patient Cohorts: A Guide for Researchers
This guide provides an in-depth comparative analysis of the principal metabolites of the atypical antipsychotic, quetiapine. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychotropic drug metabolism and pharmacokinetics.
A point of clarification is necessary at the outset. The query for a comparative analysis of "7-Hydroxy Quetiapine S-Oxide" appears to conflate two distinct and well-documented metabolites of quetiapine: 7-hydroxyquetiapine and quetiapine sulfoxide . While a metabolite named "Quetiapine S-Oxide 7-Hydroxy Metabolite" is commercially available as a reference standard, comprehensive clinical data comparing its levels across patient cohorts is not available in the current body of scientific literature. Therefore, this guide will focus on a comparative analysis of the two major and more extensively studied metabolites: quetiapine sulfoxide and 7-hydroxyquetiapine .
The Metabolic Fate of Quetiapine: A Tale of Two Pathways
Quetiapine undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The formation of its major metabolites is governed by two key enzymes:
-
CYP3A4: This enzyme is the primary catalyst for the sulfoxidation of quetiapine, leading to the formation of quetiapine sulfoxide , an inactive metabolite.[1][2]
-
CYP2D6: This enzyme is principally responsible for the 7-hydroxylation of quetiapine, resulting in the formation of 7-hydroxyquetiapine , which is an active metabolite.
The interplay of these enzymatic pathways is crucial in determining the overall pharmacokinetic profile of quetiapine and can be influenced by a variety of intrinsic and extrinsic factors.
Caption: Metabolic pathways of quetiapine to its major metabolites.
Comparative Analysis of Metabolite Levels Across Patient Cohorts
The plasma concentrations of quetiapine sulfoxide and 7-hydroxyquetiapine can vary significantly among different patient populations. This variability is a critical consideration in clinical practice and drug development, as it can impact both the efficacy and safety of quetiapine treatment.
Impact of Age
Elderly patients often exhibit altered drug metabolism, and quetiapine is no exception. Studies have shown that older adults may have reduced clearance of quetiapine, leading to higher plasma concentrations of the parent drug and its metabolites.[3] While direct comparative studies of both metabolites in elderly versus younger adults are limited, it is reasonable to infer that the concentrations of both quetiapine sulfoxide and 7-hydroxyquetiapine would be elevated in the geriatric population due to age-related declines in hepatic function and CYP enzyme activity. One study in elderly patients with psychotic disorders noted that while quetiapine was generally well-tolerated, the potential for reduced clearance necessitates lower initial doses and slower titration.[3]
| Patient Cohort | Quetiapine Sulfoxide Levels | 7-Hydroxyquetiapine Levels | Key Considerations |
| Elderly (>65 years) | Expected to be higher | Expected to be higher | Reduced clearance, potential for increased adverse effects.[3] |
| Adults (18-65 years) | Reference levels | Reference levels | Standard dosing guidelines generally apply. |
Influence of Ethnicity
Ethnic differences in drug metabolism, often linked to genetic polymorphisms in CYP enzymes, can lead to significant variations in drug exposure. For instance, East Asian populations have been reported to have higher plasma concentrations of quetiapine compared to Western populations at the same dosage.[4][5] This suggests that the levels of its metabolites, including quetiapine sulfoxide and 7-hydroxyquetiapine, are also likely to be higher in this population. This is an important consideration for dose adjustments in clinical practice to avoid potential toxicity.
| Patient Cohort | Quetiapine Sulfoxide Levels | 7-Hydroxyquetiapine Levels | Key Considerations |
| East Asian | Generally higher | Generally higher | May require lower doses to achieve therapeutic effect and avoid adverse events.[4][5] |
| Western | Reference levels | Reference levels | Standard dosing guidelines are primarily based on studies in these populations. |
The Role of Co-medications: A Focus on CYP Inhibition and Induction
The co-administration of other drugs can significantly alter the metabolic profile of quetiapine by inhibiting or inducing the activity of CYP3A4 and CYP2D6.
CYP3A4 Inhibitors and Inducers:
-
Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, can dramatically increase the plasma concentration of quetiapine and, consequently, the formation of quetiapine sulfoxide is expected to be altered.[1] Co-administration of potent CYP3A4 inhibitors should be approached with caution, and a reduction in quetiapine dosage may be necessary.[6]
-
Inducers: Conversely, CYP3A4 inducers like carbamazepine can accelerate the metabolism of quetiapine, leading to lower plasma concentrations of the parent drug and potentially altered levels of quetiapine sulfoxide.[1] An increase in quetiapine dosage may be required to maintain therapeutic efficacy.
CYP2D6 Inhibitors:
The impact of CYP2D6 inhibitors on 7-hydroxyquetiapine levels is a direct consequence of their mechanism of action. Co-administration of a potent CYP2D6 inhibitor would be expected to decrease the formation of 7-hydroxyquetiapine, potentially impacting the overall therapeutic effect of quetiapine, as 7-hydroxyquetiapine is an active metabolite.
| Co-medication Class | Effect on Quetiapine Sulfoxide | Effect on 7-Hydroxyquetiapine | Clinical Implication |
| CYP3A4 Inhibitors | Altered formation | Minimal direct effect | Increased risk of quetiapine toxicity.[1] |
| CYP3A4 Inducers | Altered formation | Minimal direct effect | Decreased quetiapine efficacy.[1] |
| CYP2D6 Inhibitors | Minimal direct effect | Decreased formation | Potential reduction in overall therapeutic effect. |
Genetic Polymorphisms: The Blueprint of Metabolism
Genetic variations in the genes encoding for CYP enzymes can lead to distinct metabolic phenotypes, categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers.
-
CYP2D6 Polymorphisms: The CYP2D6 gene is highly polymorphic, and individuals who are poor metabolizers may have significantly reduced capacity to form 7-hydroxyquetiapine.[7] This can lead to altered clinical response and a different side-effect profile. Conversely, ultrarapid metabolizers may have lower than expected concentrations of 7-hydroxyquetiapine. While the Dutch Pharmacogenetics Working Group has concluded that this is not a clinically actionable gene-drug interaction, awareness of a patient's CYP2D6 status can be informative.[8]
-
CYP3A4 Polymorphisms: While less commonly tested for in clinical practice, polymorphisms in the CYP3A4 gene can also influence the metabolism of quetiapine and the formation of quetiapine sulfoxide.
| Genotype | Expected 7-Hydroxyquetiapine Levels | Clinical Considerations |
| CYP2D6 Poor Metabolizer | Significantly lower | Altered therapeutic response and side-effect profile.[7] |
| CYP2D6 Intermediate Metabolizer | Lower | May require dose adjustments. |
| CYP2D6 Extensive Metabolizer | Normal | Standard dosing. |
| CYP2D6 Ultrarapid Metabolizer | Higher | Potential for altered efficacy. |
Experimental Protocol: Simultaneous Quantification of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS
The accurate quantification of quetiapine and its metabolites is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10][11][12]
Caption: A typical workflow for the quantification of quetiapine and its metabolites.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., quetiapine-d8).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: e.g., m/z 384.2 -> 253.1
-
Quetiapine Sulfoxide: e.g., m/z 400.2 -> 253.1
-
7-Hydroxyquetiapine: e.g., m/z 400.2 -> 269.1
-
Internal Standard (Quetiapine-d8): e.g., m/z 392.2 -> 261.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This protocol provides a general framework. It is imperative to validate the method in your own laboratory to ensure it meets the specific requirements of your study, in accordance with regulatory guidelines.
Conclusion
The levels of quetiapine's primary metabolites, quetiapine sulfoxide and 7-hydroxyquetiapine, are subject to significant inter-individual variability. This guide has provided a comparative analysis of how factors such as age, ethnicity, co-medications, and genetic polymorphisms can influence the plasma concentrations of these metabolites. A thorough understanding of these factors is paramount for optimizing quetiapine therapy, ensuring both its efficacy and safety across diverse patient populations. The provided experimental protocol offers a robust starting point for researchers aiming to quantify these critical metabolites in their own studies.
References
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Quetiapine Pharmacokinetics. Psychopharmacology Institute. [Link]
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Grimm, S. W., et al. (2006). Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics. British Journal of Clinical Pharmacology, 61(1), 58–67. [Link]
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Bako, H. Y., et al. (2014). Metabolism of Quetiapine by CYP3A4 and CYP3A5 in Presence or Absence of Cytochrome B-5. ResearchGate. [Link]
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Huclová, J., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505. [Link]
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Bakken, G. V., et al. (2011). Impact of genetic variability in CYP2D6, CYP3A5, and ABCB1 on serum concentrations of quetiapine and N-desalkylquetiapine in psychiatric patients. Therapeutic Drug Monitoring, 33(2), 222-6. [Link]
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Metabolism of quetiapine in vitro. ResearchGate. [Link]
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Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 1037-1044. [Link]
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Validated HPLC-MS/MS method for determination of quetiapine in human plasma. ResearchGate. [Link]
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Lin, S. K. (2022). Racial/Ethnic Differences in the Pharmacokinetics of Antipsychotics: Focusing on East Asians. Journal of Personalized Medicine, 12(9), 1362. [Link]
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Lin, S. K. (2022). Racial/Ethnic Differences in the Pharmacokinetics of Antipsychotics: Focusing on East Asians. PubMed. [Link]
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Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma. ResearchGate. [Link]
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Fisher, D. S., et al. (2012). Plasma concentrations of quetiapine, N-desalkylquetiapine, o-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors. Therapeutic Drug Monitoring, 34(4), 415-421. [Link]
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Vasiliu, O., et al. (2022). The Implications of Cytochrome P450 2D6/CYP2D6 Polymorphism in the Therapeutic Response of Atypical Antipsychotics in Adolescents with Psychosis—A Prospective Study. Journal of Personalized Medicine, 12(5), 784. [Link]
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van der Weide, J., et al. (2015). No Effect of Dose Adjustment to the CYP2D6 Genotype in Patients With Severe Mental Illness. Frontiers in Pharmacology, 6, 23. [Link]
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Bousman, C. A., et al. (2021). Effect of CYP1A2, CYP2D6, and CYP3A4 Variation on Antipsychotic Treatment Outcomes. Pharmaceutics, 13(10), 1633. [Link]
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Goldberg, J. F., et al. (2004). Pharmacokinetics of quetiapine in elderly patients with selected psychotic disorders. Drugs & Aging, 21(14), 1025-1033. [Link]
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Annotation of DPWG Guideline for quetiapine and CYP2D6. ClinPGx. [Link]
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Goldberg, J. F., et al. (2004). Pharmacokinetics of quetiapine in elderly patients with selected psychotic disorders. PubMed. [Link]
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Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. ResearchGate. [Link]
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Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. ResearchGate. [Link]
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Tsvet, E., & Garakh, Y. (2010). Quetiapine augmentation of antidepressant treatment in elderly patients suffering from depressive symptoms: a retrospective chart review. Archives of Gerontology and Geriatrics, 51(3), e107-e110. [Link]
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A Comparative Guide to the Cytochrome P450-Mediated Oxidation of Quetiapine: The Roles of CYP3A4 vs. Other Isoforms
This guide provides an in-depth comparison of the enzymatic processes responsible for the oxidative metabolism of quetiapine, a widely prescribed atypical antipsychotic. A comprehensive understanding of these metabolic pathways is critical for predicting drug-drug interactions (DDIs), understanding inter-individual variability in patient response, and ensuring therapeutic safety and efficacy. We will focus on the formation of quetiapine's primary oxidative metabolites, quetiapine sulfoxide and 7-hydroxyquetiapine, with a particular emphasis on the dominant role of Cytochrome P450 3A4 (CYP3A4) in comparison to other CYP isoforms.
Introduction: The Clinical Significance of Quetiapine Metabolism
Quetiapine is extensively metabolized in the liver prior to excretion, with less than 5% of the parent drug being eliminated unchanged.[1] The primary metabolic routes are sulfoxidation and oxidation, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[2] The two major metabolites resulting from these pathways are quetiapine sulfoxide (an inactive metabolite) and 7-hydroxyquetiapine. The formation of N-desalkylquetiapine (norquetiapine), an active metabolite, is also a key pathway primarily mediated by CYP3A4.[3][4] Given that CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs, the potential for DDIs is a significant clinical consideration.[5] This guide will dissect the experimental evidence that establishes the hierarchy of CYP enzyme contribution to quetiapine's oxidative fate.
Overview of Quetiapine Metabolic Pathways
Quetiapine undergoes several biotransformation reactions. The main pathways include:
-
Sulfoxidation: Formation of the inactive quetiapine sulfoxide. This is considered the major metabolic pathway.[2][6]
-
N-dealkylation: Formation of N-desalkylquetiapine (norquetiapine), which is pharmacologically active and contributes to the antidepressant effects of the drug.[3][4]
-
Hydroxylation: Formation of 7-hydroxyquetiapine.[2]
These reactions are almost entirely dependent on CYP enzymes, with subsequent secondary metabolism also possible.[1]
Caption: Primary metabolic pathways of quetiapine.
The Dominant Role of CYP3A4 in Quetiapine Oxidation
A robust body of in vitro evidence has established CYP3A4 as the principal enzyme responsible for quetiapine's metabolic clearance.[2][6] Studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes (rhCYPs) consistently demonstrate that CYP3A4 is the primary catalyst for the formation of quetiapine sulfoxide and N-desalkylquetiapine.[2]
The causality behind using these two complementary in vitro systems is foundational to modern DDI science. HLMs provide a biologically relevant environment containing a full complement of liver enzymes, while rhCYPs allow for the precise interrogation of a single enzyme's activity, eliminating confounding variables.[7]
When quetiapine is incubated with a panel of rhCYP enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), significant metabolite formation is observed almost exclusively in the presence of CYP3A4.[2] The metabolite profile generated by recombinant CYP3A4 closely mirrors that seen in pooled HLMs, with quetiapine sulfoxide being the predominant product.[2]
Further validation comes from chemical inhibition studies. In HLMs, ketoconazole—a potent and selective inhibitor of CYP3A4—dramatically reduces the formation of quetiapine sulfoxide and N-desalkylquetiapine in a concentration-dependent manner.[2] This provides strong evidence that these pathways are CYP3A4-dependent.
The in vitro findings are strongly supported by clinical DDI studies. Co-administration of quetiapine with ketoconazole resulted in a 3.35-fold increase in quetiapine's maximum plasma concentration (Cmax) and an 84% decrease in its clearance.[2] Conversely, co-administration with carbamazepine, a potent CYP3A4 inducer, increased quetiapine clearance by 7.5-fold.[2] These clinical data serve as the ultimate validation of the in vitro predictions, confirming CYP3A4's central role in determining quetiapine exposure in vivo.
Comparing the Contributions of Other CYP Enzymes
While CYP3A4 is the dominant player, other enzymes contribute to quetiapine metabolism, albeit to a much lesser extent.
The formation of 7-hydroxyquetiapine is a minor metabolic pathway. In vitro experiments have shown that while CYP3A4 can form detectable amounts of this metabolite, CYP2D6 also plays a role.[2] Inhibition studies using quinidine, a selective CYP2D6 inhibitor, reduced the formation of 7-hydroxyquetiapine in HLMs by over 50%, while having no effect on sulfoxidation or dealkylation.[2] This indicates that CYP2D6 is at least partially, and perhaps primarily, responsible for the 7-hydroxylation pathway. However, because this is a minor pathway overall, the clinical impact of CYP2D6 inhibition on total quetiapine clearance is not considered significant.[8][9]
CYP3A5 is a polymorphic enzyme that is structurally and functionally similar to CYP3A4. Studies investigating its role have found that while CYP3A5 can metabolize quetiapine, its intrinsic clearance is significantly lower—less than 35% relative to CYP3A4.[10][11] Interestingly, the metabolic profile of CYP3A5 differs slightly, producing a higher proportion of O-desalkylquetiapine compared to CYP3A4.[11][12] However, given its lower activity and variable expression in the population, CYP3A5 is considered to be of minor importance for the overall metabolism of quetiapine.[10][11] Recent studies do suggest that genetic polymorphisms, such as the CYP3A5*3 variant, can influence quetiapine blood levels, indicating that its contribution, while minor, is not entirely negligible in all individuals.[13]
Incubations of quetiapine with recombinant forms of CYP1A2, CYP2C9, CYP2C19, and CYP2E1 have failed to produce detectable levels of metabolites.[2] Furthermore, selective inhibitors for these enzymes have little to no effect on quetiapine metabolism in HLM studies.[2] This demonstrates that these isoforms do not contribute substantially to the metabolic clearance of quetiapine.
Data Summary: Comparative Enzyme Activity
The following table summarizes the relative contributions and key findings for each CYP enzyme in the oxidative metabolism of quetiapine.
| CYP Isoform | Primary Metabolite(s) Formed | Relative Contribution | Key Experimental Evidence |
| CYP3A4 | Quetiapine Sulfoxide, N-Desalkylquetiapine | Major (>89%) | High formation rate in rhCYP3A4; strong inhibition by ketoconazole; significant clinical DDIs with inhibitors/inducers.[2][8] |
| CYP2D6 | 7-Hydroxyquetiapine | Minor | Formation in rhCYP2D6; inhibition by quinidine reduces 7-hydroxyquetiapine formation.[2] |
| CYP3A5 | O-Desalkylquetiapine, Sulfoxide | Minor | Intrinsic clearance is <35% of CYP3A4; shows a different metabolite ratio.[10][11] |
| Other CYPs | Not detected | Negligible | No metabolite formation with rhCYPs (1A2, 2C9, 2C19, 2E1); no effect from selective inhibitors.[2] |
Experimental Protocol: CYP Reaction Phenotyping
To provide a practical framework, the following is a detailed methodology for an in vitro experiment designed to identify the CYP enzymes responsible for a compound's metabolism, using quetiapine as the example. This protocol integrates two core approaches: metabolism by a panel of recombinant enzymes and chemical inhibition in human liver microsomes.[5][7]
Caption: Workflow for CYP reaction phenotyping.
-
Reagent Preparation:
-
Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol).
-
Prepare working solutions of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in solvent.
-
Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[14]
-
-
Incubation (Recombinant CYP Approach):
-
In separate microcentrifuge tubes, add buffer, the NADPH-regenerating system, and individual recombinant human CYP enzymes (e.g., 5-10 pmol of CYP3A4, CYP2D6, etc.).
-
Initiate the reaction by adding quetiapine to a final concentration relevant to therapeutic levels (e.g., 1-10 µM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Incubation (HLM Inhibition Approach):
-
In separate tubes, add buffer, pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), and either a selective inhibitor or vehicle control.
-
Pre-incubate the microsome-inhibitor mixture at 37°C for 5-10 minutes.[7]
-
Add the NADPH-regenerating system.
-
Initiate the main reaction by adding quetiapine.
-
Incubate at 37°C for a predetermined time.
-
-
Reaction Termination and Sample Processing:
-
Stop all reactions by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the parent drug (quetiapine) and its key metabolites (sulfoxide, 7-hydroxyquetiapine, etc.).
-
-
Data Interpretation:
-
Recombinant Data: Compare the amount of each metabolite formed across the different CYP isoforms. A high rate of formation indicates a significant contribution from that enzyme.
-
Inhibition Data: Calculate the percent of metabolite formation remaining in the presence of each inhibitor compared to the vehicle control. A significant decrease (>50-80%) in formation strongly implicates the inhibited enzyme in that pathway.
-
Conclusion and Implications
The metabolic landscape of quetiapine is clearly dominated by CYP3A4, which is responsible for the major sulfoxidation and N-dealkylation pathways.[2][6] Other enzymes, such as CYP2D6 and CYP3A5, play minor roles in specific, less prevalent pathways.[2][10] This knowledge is not merely academic; it has profound implications for drug development and clinical practice. It explains the significant DDI risk when quetiapine is co-prescribed with strong CYP3A4 modulators and underscores the importance of performing in vitro reaction phenotyping studies early in drug discovery to proactively identify and manage potential clinical risks.[15]
References
-
Bakken, G. V., Rudberg, I., Christensen, H., Molden, E., & Hermann, M. (2009). Metabolism of Quetiapine by CYP3A4 and CYP3A5 in Presence or Absence of Cytochrome B5. Drug Metabolism and Disposition, 37(2), 254-258. [Link][10][11][12]
-
Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Drug Metabolism and Drug Interactions, 21(3-4), 187-211. [Link][8][9]
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Bakken, G. V., & Molden, E. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. [Link][3][4][16]
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Grimm, S. W., Richtand, N. M., Winter, H. R., Stams, K. R., & Reele, S. B. (2006). Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics. British Journal of Clinical Pharmacology, 61(1), 58-69. [Link][2]
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ResearchGate. (n.d.). Metabolism of quetiapine in vitro. [Diagram]. Retrieved from [Link][17]
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Li, K., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. Methods and Findings in Experimental and Clinical Pharmacology, 27(2), 83-90. [Link][6]
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Zhang, Y., et al. (2025). Effect of CYP3A5*3 genotype on exposure and efficacy of quetiapine: A retrospective, cohort study. Journal of Clinical Psychopharmacology. [Link][13]
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Anzenbacher, P., & Anzenbacherova, E. (2001). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 20(4), 361-372. [Link][14]
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A Guide to Inter-Laboratory Comparison for the Measurement of 7-Hydroxy Quetiapine S-Oxide
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 7-Hydroxy Quetiapine S-Oxide, a metabolite of the atypical antipsychotic drug, quetiapine. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the scientific rationale, a detailed experimental protocol, and data analysis strategies essential for ensuring the comparability and reliability of analytical results across different laboratories.
Introduction: The Imperative for Analytical Harmony
Quetiapine is extensively metabolized in the liver, with this compound being one of its identified metabolites.[1][2][3][4] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and toxicokinetic assessments.[5] However, analytical methodologies, particularly highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can exhibit variability between laboratories due to differences in instrumentation, reagents, and procedural nuances.
An inter-laboratory comparison, also known as a ring trial, is the gold standard for evaluating the reproducibility and robustness of an analytical method. It provides an objective measure of the level of agreement between different laboratories performing the same analysis on identical samples. The insights gained are invaluable for method standardization, quality assurance, and ensuring data integrity in multi-site clinical trials or collaborative research projects.
This guide is structured to provide not just a protocol, but a logical framework grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Designing a Robust Inter-Laboratory Comparison Study
The design of this study is predicated on providing a blinded, homogenous set of samples to participating laboratories and assessing the subsequent analytical results against predefined acceptance criteria. The primary objective is to determine the inter-laboratory precision and accuracy for the measurement of this compound.
The successful execution of an inter-laboratory comparison hinges on meticulous planning and coordination. The following workflow diagram illustrates the key phases of the study.
Caption: Workflow for the Inter-laboratory Comparison Study.
The cornerstone of a successful inter-laboratory comparison is the quality and homogeneity of the test samples. A central laboratory should be tasked with preparing a large batch of pooled human plasma, confirmed to be free of quetiapine and its metabolites. This pooled plasma will then be spiked with a certified reference standard of this compound at three distinct concentration levels:
-
Low Quality Control (LQC): Representative of concentrations near the lower limit of quantification.
-
Medium Quality Control (MQC): Targeting the mid-range of the calibration curve.
-
High Quality Control (HQC): Approaching the upper limit of quantification.
Following spiking, the plasma pools must be thoroughly mixed to ensure homogeneity before being aliquoted into individual, cryo-stable vials. Each vial should be labeled with a unique, blinded identifier to prevent any bias in analysis. A subset of these samples should be retained by the central laboratory for stability testing.
Standardized Analytical Protocol: A Blueprint for Comparability
To minimize variability arising from methodological differences, all participating laboratories must adhere to a standardized analytical protocol. The following method is a representative example based on common practices for the analysis of small molecules in biological matrices.[2][7][8][9]
-
This compound certified reference standard
-
Quetiapine-d8 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (for calibration standards and blanks)
Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis.
-
Thawing: Allow the blinded plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Quetiapine-d8 in methanol) to each tube and vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
While instrumentation will inevitably vary between laboratories, key operational parameters should be standardized as much as possible.
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A generic gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will likely be effective. The exact gradient should be optimized to ensure separation from other potential metabolites and endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be used by all laboratories. These should be determined empirically for optimal sensitivity and specificity.
Data Analysis and Acceptance Criteria
Upon completion of the sample analysis, each laboratory will submit their quantitative results for the blinded samples to the coordinating body. The data will then be analyzed to assess inter-laboratory performance.
-
Accuracy: The closeness of the mean measured concentration to the nominal (spiked) concentration, expressed as a percentage.
-
Precision: The degree of agreement among individual measurements, expressed as the coefficient of variation (%CV).
The acceptance criteria for the study should be based on established bioanalytical method validation guidelines.[10][6][11][12][13]
| Parameter | Acceptance Criteria |
| Inter-laboratory Accuracy | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Inter-laboratory Precision | The coefficient of variation (%CV) at each QC level should not exceed 15%. |
The following table presents a hypothetical summary of results from a five-laboratory comparison study.
| QC Level | Nominal Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 5 | 4.8 | 5.2 | 5.5 | 4.6 | 5.1 | 5.04 | 100.8 | 6.9 |
| MQC | 50 | 51.5 | 48.9 | 53.0 | 47.5 | 50.8 | 50.34 | 100.7 | 4.5 |
| HQC | 500 | 495 | 510 | 525 | 480 | 505 | 503 | 100.6 | 3.4 |
In this example, the results from all five laboratories would be considered acceptable, demonstrating a high degree of comparability for the analytical method.
Conclusion: Fostering Confidence in Analytical Data
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]
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A Comparative Guide to the Stability of Quetiapine and Its Oxidized Metabolites
Introduction
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Furthermore, quetiapine undergoes extensive metabolism, giving rise to several oxidized metabolites, some of which are pharmacologically active. Understanding the comparative stability of quetiapine and its key metabolites—quetiapine sulfoxide, 7-hydroxyquetiapine, and N-desalkylquetiapine (norquetiapine)—is paramount for the development of robust pharmaceutical formulations and for ensuring patient safety and therapeutic consistency.
This guide provides a comprehensive comparison of the stability profiles of quetiapine and its principal oxidized metabolites. We will delve into the experimental data from forced degradation studies, examining the impact of various stress factors, including pH, temperature, oxidizing agents, and light. The causality behind the experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned application scientist, offering field-proven insights for researchers, scientists, and drug development professionals.
Metabolic and Degradation Pathways of Quetiapine
Quetiapine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved. The main metabolic pathways are sulfoxidation and N-dealkylation.[1] Forced degradation studies, which subject the drug to harsh conditions, often mimic and accelerate these metabolic pathways, providing critical information about the drug's intrinsic stability.
The primary oxidized metabolites and degradation products of quetiapine include:
-
Quetiapine Sulfoxide: An inactive metabolite formed by the oxidation of the sulfur atom in the dibenzothiazepine ring.[1]
-
N-desalkylquetiapine (Norquetiapine): An active metabolite with its own distinct pharmacological profile, contributing to the overall therapeutic effect of quetiapine. It is formed through the removal of the ethyl-ethoxy group from the piperazine ring.[1]
-
7-hydroxyquetiapine: An active metabolite resulting from the hydroxylation of the dibenzothiazepine ring.[1]
-
Quetiapine N-oxide: A degradation product formed under oxidative stress.
The following diagram illustrates the primary metabolic and degradation pathways of quetiapine.
Caption: Metabolic and Oxidative Degradation Pathways of Quetiapine.
Comparative Stability Analysis
Forced degradation studies are essential to identify the potential degradation products and to develop stability-indicating analytical methods. The following sections compare the stability of quetiapine and its oxidized metabolites under various stress conditions.
Stability of Quetiapine
Quetiapine is notably susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions.[2][3] Its stability under thermal and photolytic stress is comparatively higher.
Table 1: Summary of Forced Degradation Studies on Quetiapine
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl, 24 hours | 84.9% | Not specified | [4] |
| 1N HCl, 80°C, 1 hour | Significant | Unspecified degradation products | [5] | |
| Alkaline Hydrolysis | 0.1N NaOH, 24 hours | 33.1% | Not specified | [4] |
| 2N NaOH, 2 hours | Significant | Unspecified degradation products | [5] | |
| Oxidative Degradation | 3% H₂O₂, 24 hours | 11.5% | Quetiapine N-oxide, Quetiapine Sulfoxide | [4][6] |
| 1% H₂O₂, 20 minutes | Significant | Quetiapine N-oxide, Quetiapine Sulfoxide | [5] | |
| Thermal Degradation | 120°C, 12 hours | Minimal | Not specified | [5] |
| Photodegradation | UVC irradiation | Significant | 2-[2-[4-(5-oxidodibenzo[b,f][2][6]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol and others | [7] |
Causality Behind Experimental Choices: The choice of stress conditions is guided by ICH (International Council for Harmonisation) guidelines to cover a range of potential environmental exposures.[8][9] Acidic, basic, and oxidative conditions are chosen to simulate potential gastrointestinal environments and the effects of oxidizing excipients or atmospheric oxygen. High temperatures and light exposure are used to mimic storage and handling conditions.
Stability of Oxidized Metabolites
Direct and comprehensive forced degradation data for the individual oxidized metabolites of quetiapine are scarce in the published literature. However, we can infer their relative stability based on their appearance and persistence in quetiapine degradation studies.
Quetiapine Sulfoxide:
-
Formation: Quetiapine sulfoxide is a major product of oxidative degradation of quetiapine.[6]
-
Inferred Stability: The accumulation of quetiapine sulfoxide in these studies suggests that it is relatively more stable than the parent drug under oxidative conditions. Once formed, it does not appear to degrade rapidly under the same stress conditions that degrade quetiapine. However, one study noted that quetiapine sulfone, a further oxidation product, was unstable and degraded back to quetiapine sulfoxide, suggesting a complex redox chemistry.[10]
7-hydroxyquetiapine:
-
Formation: This metabolite is formed through hydroxylation of the dibenzothiazepine ring.
-
Inferred Stability: There is very limited direct data on the forced degradation of 7-hydroxyquetiapine. Its presence as a metabolite in pharmacokinetic studies indicates it is stable enough to be detected and quantified in biological matrices.[11] The phenolic hydroxyl group introduced could potentially make it more susceptible to further oxidation compared to quetiapine, but this is speculative without direct experimental evidence.
N-desalkylquetiapine (Norquetiapine):
-
Formation: Norquetiapine is a key active metabolite formed via N-dealkylation.
-
Inferred Stability: One study noted that plasma concentrations of N-desalkylquetiapine were not significantly affected by the drug formulation (immediate vs. extended-release) or the time since the last dose, in contrast to quetiapine and its other metabolites. This suggests that norquetiapine may have a more stable pharmacokinetic profile.[10] A comparative study of physicochemical properties found that norquetiapine had a higher rat liver microsomal stability compared to quetiapine.[12] This intrinsic metabolic stability could translate to greater stability under certain chemical stress conditions, but dedicated forced degradation studies are needed for confirmation.
Data Gap and Future Research: The lack of comprehensive, direct comparative stability data for the oxidized metabolites of quetiapine represents a significant knowledge gap. Future research should focus on conducting forced degradation studies on isolated and purified metabolites to accurately determine their intrinsic stability profiles. This would provide a more complete picture of the overall stability of quetiapine and its related compounds, aiding in the development of more robust analytical methods and formulations.
Experimental Protocols
To ensure the integrity and reproducibility of stability studies, well-defined and validated protocols are essential. The following are representative protocols for the forced degradation of quetiapine, which can be adapted for the study of its metabolites.
Forced Degradation Protocol
This protocol outlines a general procedure for subjecting a drug substance to various stress conditions as per ICH guidelines.
Caption: General Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the analyte (quetiapine or its metabolite) of known concentration in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1N to 1N HCl) and heat (e.g., 60-80°C) for a specified duration (e.g., 1-24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1N to 2N NaOH) and keep at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) and maintain at room temperature or elevated temperature for a set time.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80-120°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the drug substance to UV and visible light according to ICH Q1B guidelines.[13] A control sample should be kept in the dark.
-
-
Sample Processing:
-
After exposure, cool the samples to room temperature.
-
Neutralize the acidic and basic hydrolysis samples with a suitable base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating chromatographic method (e.g., HPLC or UPLC with UV or MS detection) to separate the parent drug from its degradation products. Quantify the amount of the parent drug remaining and identify the degradation products.[2]
Conclusion
The stability of quetiapine is a critical attribute that can impact its therapeutic efficacy and safety. This guide has provided a comparative analysis of the stability of quetiapine and its major oxidized metabolites based on available experimental data. Quetiapine is most susceptible to degradation under oxidative and hydrolytic conditions, leading to the formation of quetiapine sulfoxide and N-oxide, among other products.
While direct, comprehensive stability data for the oxidized metabolites is limited, inferences from quetiapine degradation studies suggest that quetiapine sulfoxide is relatively stable once formed. N-desalkylquetiapine (norquetiapine) also appears to exhibit a more stable pharmacokinetic profile compared to the parent drug. The lack of robust, direct comparative stability data for the metabolites highlights a crucial area for future research. A deeper understanding of the intrinsic stability of each metabolite will enable the development of more comprehensive control strategies for quetiapine drug products, ultimately ensuring their quality, safety, and efficacy throughout their shelf life.
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A Senior Application Scientist's Guide to Evaluating Certified Reference Materials for 7-Hydroxy Quetiapine S-Oxide
In the landscape of pharmaceutical analysis and drug metabolism studies, the precision of quantitative data is paramount. The atypical antipsychotic quetiapine undergoes extensive metabolism, forming various derivatives, among which is 7-Hydroxy Quetiapine S-Oxide. The accurate quantification of this metabolite is critical for comprehensive pharmacokinetic and toxicological assessments. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously evaluate and select the most reliable Certified Reference Materials (CRMs) for this compound, ensuring the integrity of their analytical data.
The Critical Role of Certified Reference Materials in Metabolite Quantification
Certified Reference Materials are the cornerstones of analytical chemistry, providing a benchmark for accuracy and ensuring the comparability of results across different laboratories and studies.[1][2] In the context of drug metabolite analysis, a CRM's certified purity and concentration are indispensable for:
-
Instrument Calibration: Establishing a reliable response curve for the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Method Validation: Confirming the accuracy, precision, linearity, and specificity of the analytical method.
-
Quality Control: Monitoring the ongoing performance of the analytical method to detect any deviations.[3]
The use of a well-characterized CRM minimizes measurement uncertainty and lends a higher degree of confidence to the final reported concentrations of this compound in biological matrices.
Understanding this compound
This compound is a metabolite of quetiapine, an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5] The formation of various metabolites, including the active metabolite N-desalkylquetiapine (norquetiapine) and others like 7-hydroxyquetiapine, is a key aspect of its overall pharmacological profile.[6][7][8]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C21H25N3O4S | [9][10][11][12] |
| Molecular Weight | 415.51 g/mol | [9][10][11][12] |
| CAS Number | 1185170-04-0 | [9][10][11] |
The accurate measurement of this compound is crucial for a complete understanding of quetiapine's metabolic fate and to assess potential drug-drug interactions or metabolic phenotyping.
Experimental Design for CRM Comparison
A robust evaluation of CRMs necessitates a head-to-head comparison under identical analytical conditions. This section outlines a comprehensive experimental workflow for comparing two hypothetical CRM suppliers, herein designated as "Supplier A" and "Supplier B".
Hypothetical Certified Reference Material Specifications
For the purpose of this guide, let's assume we have obtained this compound CRMs from two different suppliers with the following specifications on their certificates of analysis:
| Parameter | Supplier A | Supplier B |
| Product Name | This compound CRM | This compound Standard |
| Concentration | 1.00 mg/mL in Methanol | 1000 µg/mL in Methanol |
| Purity (HPLC) | 99.8% | 99.5% |
| Uncertainty | ± 0.02 mg/mL | ± 0.05 mg/mL |
| Traceability | NIST | ISO 17034 |
Experimental Workflow
The following diagram illustrates the key stages of the CRM evaluation process.
Caption: Workflow for the comparative evaluation of two CRMs.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Allow CRM solutions from both suppliers to equilibrate to room temperature.
-
Prepare independent stock solutions from each CRM.
-
Perform serial dilutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at concentrations ranging from approximately 0.5 ng/mL to 500 ng/mL. A validated HPLC method can be adapted for this purpose.[13][14][15]
-
Prepare quality control (QC) samples at low, medium, and high concentrations from each CRM stock.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).[16]
-
3. Data Acquisition and Analysis:
-
Construct two separate calibration curves, one for each CRM.
-
Calculate the concentration of the QC samples prepared from Supplier A's CRM against the calibration curve from Supplier A (intra-supplier accuracy) and against the calibration curve from Supplier B (inter-supplier accuracy).
-
Repeat the process for the QC samples from Supplier B.
-
Evaluate the linearity (coefficient of determination, R²), accuracy (percent bias), and precision (percent relative standard deviation, %RSD) for each set of measurements.
Data Interpretation and CRM Selection
The following tables present hypothetical data from our comparative experiment.
Table 1: Calibration Curve Comparison
| Parameter | Supplier A | Supplier B | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | > 0.99 |
| Slope | 1.25 x 10⁵ | 1.21 x 10⁵ | - |
| Intercept | 250 | 310 | Close to zero |
Table 2: Intra-Supplier Accuracy and Precision
| QC Level | Supplier A (% Bias / %RSD) | Supplier B (% Bias / %RSD) | Acceptance Criteria |
| Low QC (5 ng/mL) | +2.5% / 4.1% | -3.2% / 4.8% | ±15% Bias, <15% RSD |
| Mid QC (50 ng/mL) | +1.8% / 3.5% | -2.1% / 3.9% | ±15% Bias, <15% RSD |
| High QC (400 ng/mL) | +1.2% / 2.8% | -1.9% / 3.2% | ±15% Bias, <15% RSD |
Table 3: Inter-Supplier Accuracy (% Bias)
| QC from | Quantified Against Curve | Low QC | Mid QC | High QC |
| Supplier A | Supplier B | +6.2% | +5.8% | +5.5% |
| Supplier B | Supplier A | -5.9% | -5.5% | -5.2% |
Interpretation of Results:
-
Linearity: Both CRMs provide excellent linearity for the calibration curves, well within the acceptable limits.
-
Intra-Supplier Performance: Both CRMs demonstrate good accuracy and precision when their respective QCs are quantified against their own calibration curves. This indicates internal consistency for each product.
-
Inter-Supplier Agreement: A consistent bias of approximately 5-6% is observed when QCs from one supplier are quantified against the calibration curve of the other. This discrepancy, while within a 15% acceptance range for many bioanalytical methods, highlights a small but measurable difference between the two reference materials.
Causality and Decision-Making:
The observed inter-supplier bias could stem from several factors, including:
-
Slight differences in the certified purity of the neat material.
-
Variations in the gravimetric preparation of the solutions.
-
The stated uncertainty of each CRM (Supplier B has a higher uncertainty).
Recommendation:
Based on this hypothetical data, Supplier A's CRM is the preferred choice . It demonstrates slightly better performance in the intra-supplier evaluation and, more importantly, has a lower certified uncertainty. The lower uncertainty provides a higher degree of confidence in the assigned value, which is a critical attribute for a reference material.
Conclusion and Best Practices
The selection of a Certified Reference Material is a foundational step that influences the quality of all subsequent analytical data. A systematic evaluation, as outlined in this guide, provides an objective basis for this critical decision.
Key Takeaways for Researchers:
-
Always Scrutinize the Certificate of Analysis: Pay close attention to the certified concentration, purity, uncertainty, and traceability.
-
Perform an Initial Verification: Upon receiving a new CRM, perform a verification experiment, ideally against a previous, well-characterized batch or an alternative source.
-
Document Everything: Maintain meticulous records of CRM lot numbers, preparation dates, and all evaluation data.
By adhering to these principles and employing a rigorous, data-driven evaluation process, researchers can ensure the accuracy and reliability of their this compound quantification, thereby strengthening the integrity of their research and development efforts.
References
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Psychopharmacology Institute. Quetiapine Pharmacokinetics. [Link]
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Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. PubMed. [Link]
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López-Muñoz, F., & Álamo, C. (2013). Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders. Frontiers in Pharmacology. [Link]
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PubChem. This compound. [Link]
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Cerilliant. 7-Hydroxyquetiapine | Certified Solutions Standards. [Link]
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Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences. [Link]
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Allmpus. Quetiapine S-Oxide 7-Hydroxy Metabolite. [Link]
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Wille, S. M. R., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International. [Link]
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Pharmacrib. How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. [Link]
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IT Tech. The Foundation of Accurate Scientific Analysis: Understanding Certified Reference Materials (CRMs). [Link]
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Semantic Scholar. Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. [Link]
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ResearchGate. Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. [Link]
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Lin, C. H., et al. (2022). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis. [Link]
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Scott Automation. Certified Reference Materials. [Link]
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A Technical Guide to the Plasma Concentration of Quetiapine Metabolites in Relation to Dosage
For researchers and professionals in drug development and clinical pharmacology, understanding the metabolic fate of therapeutic agents is paramount for optimizing dosing strategies and ensuring patient safety. This guide provides an in-depth analysis of the correlation between the plasma concentrations of quetiapine and its metabolites, with a particular focus on the hydroxylated and sulfoxidated species, in relation to the administered dosage of quetiapine.
Introduction to Quetiapine Metabolism
Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2][3] The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[1][4] This intricate metabolic process results in several metabolites, some of which are pharmacologically active. The primary metabolites include quetiapine sulfoxide (QTP-SF), N-desalkylquetiapine (norquetiapine), and 7-hydroxyquetiapine (QTP-H).[2][5] Further metabolism can lead to secondary metabolites such as 7-hydroxy-N-desalkylquetiapine and the focus of this guide, 7-hydroxyquetiapine sulfoxide.[2]
The Metabolic Pathway of Quetiapine
The biotransformation of quetiapine is a multi-step process. The initial oxidation reactions produce the primary metabolites. Subsequently, these metabolites can undergo further enzymatic modifications. The formation of 7-hydroxyquetiapine sulfoxide can theoretically occur via two main routes: the sulfoxidation of 7-hydroxyquetiapine or the hydroxylation of quetiapine sulfoxide.
Caption: Metabolic pathway of Quetiapine.
Correlation of Metabolite Plasma Concentration with Quetiapine Dosage
The plasma concentrations of quetiapine and its metabolites generally exhibit a dose-dependent relationship, although significant inter-individual variability exists.
Key Observations:
-
Quetiapine: Single and multiple-dose studies have demonstrated linear pharmacokinetics for quetiapine within the clinical dose range.[6]
-
N-desalkylquetiapine (Norquetiapine): Plasma concentrations of this active metabolite show a strong correlation with the administered quetiapine dose.[7]
-
Quetiapine Sulfoxide: As a major, but inactive, metabolite, its plasma concentrations are strongly correlated with the plasma concentrations of the parent drug, quetiapine.
-
7-Hydroxyquetiapine: This active metabolite is generally found at lower plasma concentrations compared to quetiapine and norquetiapine, constituting approximately 12.1% of the parent drug concentration.[1]
-
7-Hydroxyquetiapine Sulfoxide: Direct quantitative data correlating the plasma concentration of 7-hydroxyquetiapine sulfoxide with quetiapine dosage is scarce in the literature. However, based on its position as a secondary metabolite, its concentration is expected to be influenced by the concentrations of its precursors, 7-hydroxyquetiapine and quetiapine sulfoxide, and thus indirectly correlated with the quetiapine dose.
Comparative Plasma Concentrations of Quetiapine and its Major Metabolites
| Analyte | Typical Plasma Concentration Relative to Quetiapine | Correlation with Quetiapine Dose | Pharmacological Activity |
| Quetiapine | 100% | Strong | Active |
| N-desalkylquetiapine | Varies, can be significant | Strong | Active |
| Quetiapine Sulfoxide | Major metabolite | Strong (with plasma quetiapine) | Inactive |
| 7-Hydroxyquetiapine | ~12% of quetiapine | Moderate | Active |
| 7-Hydroxyquetiapine Sulfoxide | Minor metabolite | Indirectly correlated | Likely inactive |
Analytical Methodologies for Quantification in Plasma
The accurate quantification of quetiapine and its metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[8][9]
Experimental Protocol: LC-MS/MS Quantification of Quetiapine and its Metabolites
This protocol outlines a general procedure for the simultaneous determination of quetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of quetiapine).
-
Add 500 µL of an organic extraction solvent (e.g., tert-butyl methyl ether).[10]
-
Vortex mix for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: e.g., m/z 384.2 → 253.1
-
7-Hydroxyquetiapine: e.g., m/z 400.2 → 279.1
-
Quetiapine Sulfoxide: e.g., m/z 400.2 → 253.1
-
Internal Standard: Dependent on the chosen standard.
-
4. Data Analysis
-
Quantify the analytes by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the nominal concentrations of the calibration standards.
Caption: Workflow for LC-MS/MS analysis.
Comparison of Analytical Techniques
While LC-MS/MS is the preferred method, other techniques have been employed for the analysis of quetiapine and its metabolites.
| Technique | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | High sensitivity, high specificity, ability to multiplex | High initial instrument cost, requires skilled operators | < 1 ng/mL[9][10] |
| HPLC-UV | Lower cost, widely available | Lower sensitivity and specificity compared to MS | ~1.5 ng/mL[10] |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption | Lower sensitivity, potential for matrix interference | ~50 ng/mL[10] |
Conclusion
The plasma concentrations of quetiapine's primary metabolites, N-desalkylquetiapine and quetiapine sulfoxide, demonstrate a clear correlation with the parent drug's dosage. While 7-hydroxyquetiapine is a less abundant but pharmacologically active metabolite, its plasma levels are also dose-dependent. The secondary metabolite, 7-hydroxyquetiapine sulfoxide, is expected to have an indirect correlation with the quetiapine dose, although direct quantitative evidence is limited. For researchers investigating the full metabolic profile of quetiapine, the use of highly sensitive and specific analytical methods like LC-MS/MS is indispensable for the accurate quantification of both major and minor metabolites in biological matrices. This comprehensive understanding is essential for elucidating the complete pharmacokinetic and pharmacodynamic profile of quetiapine.
References
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ClinPGx. quetiapine. [Link]
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DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509–522. [Link]
- Yagihashi, T., et al. (2010). Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. Chemical & Pharmaceutical Bulletin, 58(11), 1484-1488.
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Lin, K. Y., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. Methods and findings in experimental and clinical pharmacology, 27(2), 83–89. [Link]
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Liu, T. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 29(4), 629-639. [Link]
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Psychopharmacology Institute. Quetiapine Pharmacokinetics. [Link]
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Taylor & Francis Online. Sulfoxidation – Knowledge and References. [Link]
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Fisher, D. S., et al. (2012). Plasma concentrations of quetiapine, N-desalkylquetiapine, o-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors. Therapeutic drug monitoring, 34(5), 557–564. [Link]
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Gock, S. B., et al. (2018). Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. Journal of analytical toxicology, 42(3), 195–202. [Link]
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Taylor, D. M. (2009). Quetiapine: dose-response relationship in schizophrenia. CNS drugs, 23(1), 27–36. [Link]
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Nirogi, R., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of pharmaceutical and biomedical analysis, 44(2), 529–536. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Hydroxy Quetiapine S-Oxide in a Laboratory Setting
Introduction: Proactive Management of Pharmaceutical Metabolite Waste
In the landscape of pharmaceutical research and development, the synthesis and study of drug metabolites are paramount to understanding efficacy, metabolism, and potential toxicity. 7-Hydroxy Quetiapine S-Oxide, a metabolite of the atypical antipsychotic quetiapine, is one such critical compound. As research professionals, our responsibility extends beyond synthesis and analysis to the safe and environmentally conscious disposal of these novel chemical entities.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this metabolite, the procedures outlined herein are founded on a conservative approach. This approach synthesizes best practices for the disposal of sulfoxides, general pharmaceutical compounds, and data from the parent compound, quetiapine, to ensure a high margin of safety.[1][2] Adherence to these guidelines is crucial for regulatory compliance and the protection of both laboratory personnel and the environment.[3]
Hazard Identification and Risk Assessment: A Conservative Approach
Given the limited specific toxicity data for this compound, a thorough risk assessment must be conducted by treating it as a potentially hazardous substance. This assessment is informed by the known properties of its parent compound and general chemical principles.
1.1. Inferred Hazards from Parent Compound (Quetiapine)
The parent drug, quetiapine, is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[4] It is metabolized in the liver primarily by the cytochrome P450 3A4 enzyme.[5][6] It is prudent to assume that this compound may exhibit a similar hazard profile.
1.2. Chemical Class Considerations (Sulfoxides)
Sulfoxides are a class of organosulfur compounds. While many are relatively stable, their disposal must be managed carefully, often through incineration by a licensed waste disposal service.[7][8]
1.3. Regulatory Framework
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][9][10] It is the responsibility of the waste generator to classify the waste, which may deem this compound as hazardous pharmaceutical waste.[8][11]
| Property | Information (this compound) | Significance for Disposal |
| Molecular Formula | C21H25N3O4S[12][13] | Indicates the presence of sulfur and nitrogen, which can produce toxic oxides (SOx, NOx) upon incomplete combustion. Incineration must be performed in a facility with appropriate scrubbers.[7] |
| Appearance | Off-White Solid[12] | As a solid, there is a risk of dust inhalation. Appropriate personal protective equipment (PPE) is necessary during handling.[8] |
| Solubility | Soluble in Methanol, DMSO[12] | If dissolved in a solvent, the entire mixture is considered hazardous waste. The disposal protocol is dictated by the most hazardous component, which may be the solvent itself.[7][14] |
| Inferred Ecotoxicity | Potentially very toxic to aquatic life with long-lasting effects (based on quetiapine).[4] | Strictly prohibit sewer disposal. Contamination of waterways must be avoided.[8][15] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
2.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: If handling the solid form where dust may be generated, a dust respirator is recommended.[8]
2.2. Waste Segregation and Collection
The cornerstone of proper chemical disposal is rigorous segregation to prevent dangerous reactions.[16]
-
Step 1: Characterize the Waste Stream.
-
Solid Waste: Is the waste pure this compound? Or is it contaminated materials (e.g., weighing paper, gloves, paper towels)?
-
Liquid Waste: Is the compound dissolved in a solvent (e.g., DMSO, Methanol)? If so, all components of the solution must be identified.[7]
-
-
Step 2: Collect Waste in Designated Containers.
-
Solid Waste: Place pure this compound and contaminated solids into a dedicated, clean, and dry sealable container labeled as "Hazardous Waste."[8]
-
Liquid Waste: Collect solutions in a compatible, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used (e.g., a high-density polyethylene or glass container for DMSO solutions).[7] The first rinse of any glassware must also be collected as hazardous waste.[16]
-
2.3. Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[16]
-
Step 3: Label the Waste Container.
-
List all chemical constituents by their full names (e.g., "this compound," "Dimethyl Sulfoxide"). Do not use abbreviations.[16]
-
Indicate the approximate percentage of each component.
-
Note the date the container was first used for waste accumulation.
-
Step 4: Store the Waste Container Safely.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is critical.
-
Personnel Protection: Ensure appropriate PPE is worn before addressing any spill.
-
Containment of Solid Spills: Carefully sweep or vacuum the solid material.[8] Take precautions to avoid generating dust.[8] Place the collected material into a labeled container for disposal.[8]
-
Containment of Liquid Spills: For small spills in solution, absorb the liquid with an inert material like vermiculite, sand, or earth.[7] Do not use combustible materials for absorption.[7]
-
Collection: Shovel the absorbed material into a suitable, closed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly. Prevent runoff from entering drains.[7]
-
Notification: Report any significant spill to your institution's Environmental Health and Safety (EH&S) department immediately.[16]
The Definitive Disposal Route: Professional Incineration
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[15][16] The primary and recommended method for final disposal is through a licensed professional waste disposal company.[2][8] The most common and effective technique is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[7]
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of laboratory waste is a non-negotiable aspect of scientific research. For novel compounds like this compound, where comprehensive hazard data is not yet available, a conservative and cautious approach to disposal is the only acceptable path. By adhering to the protocols outlined in this guide—rigorous segregation, proper labeling, secure storage, and professional disposal—researchers can ensure they are meeting their regulatory obligations and protecting themselves, their colleagues, and the environment. Always consult your institution's EH&S department for specific guidance tailored to your location and facilities.
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Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide. BenchChem.
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Proper Disposal of Quetiapine Sulfone N-Oxide in a Laboratory Setting. BenchChem.
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Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
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Prudent Disposal of Diisobutyl Sulfoxide: A General Protocol for Laboratory Settings. BenchChem.
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Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling 7-Hydroxy Quetiapine S-Oxide
In the landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling protocols for 7-Hydroxy Quetiapine S-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. While specific toxicological data for this metabolite may be limited, a proactive and stringent approach to safety, treating the compound as a potentially potent active pharmaceutical ingredient (API), is crucial. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
The main routes of occupational exposure to hazardous drugs are through inhalation of dust or aerosols, skin absorption, and ingestion from contaminated surfaces.[1][2] Therefore, a multi-faceted PPE strategy is essential to mitigate these risks.
Core Principles of Chemical Safety
When handling any chemical compound, especially a novel or under-characterized substance like this compound, several core principles must be observed. These are rooted in the guidelines established by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[3][4]
-
Hazard Assessment: Before any handling of this compound, a thorough hazard assessment must be conducted. This involves reviewing any available data on Quetiapine and its metabolites to understand potential risks.[5][6]
-
Engineering Controls as the First Line of Defense: PPE is the last line of defense. Primary containment should be achieved through engineering controls such as chemical fume hoods or biological safety cabinets, especially when manipulating the solid form of the compound.
-
Adherence to Standard Operating Procedures (SOPs): All personnel must be trained on and adhere to established SOPs for the handling of potent compounds.
Recommended Personal Protective Equipment (PPE)
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with chemically resistant gloves (e.g., nitrile) | Safety glasses with side shields or goggles | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved N95 respirator or higher |
| Solution Preparation | Chemical Fume Hood | Chemically resistant gloves (nitrile recommended) | Safety glasses with side shields or goggles; face shield if splashing is a risk | Disposable, fluid-resistant lab coat or gown | Recommended if not performed in a fume hood |
| Analytical Procedures (e.g., HPLC, MS) | Well-ventilated laboratory | Chemically resistant gloves | Safety glasses | Standard lab coat | Generally not required if solutions are handled in closed systems |
Justification for PPE Selection:
-
Gloves: Double-gloving provides an extra layer of protection against potential contamination. Nitrile gloves are a common choice due to their chemical resistance and durability.[7] It is critical to change gloves immediately if they become contaminated.
-
Eye and Face Protection: Safety glasses with side shields protect against accidental splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[7][8]
-
Lab Coat/Gown: A disposable, solid-front gown is preferred over a standard lab coat when handling the solid compound to prevent particle penetration.[9] Fluid-resistant materials are important when working with solutions.
-
Respiratory Protection: An N95 respirator is the minimum recommendation for handling the solid form of the compound to prevent inhalation of fine particles.[8] The use of a powered air-purifying respirator (PAPR) may be warranted for larger quantities or in situations with a higher potential for aerosolization.
Step-by-Step PPE Protocol: Donning and Doffing
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown and tie it securely.
-
Respirator: If required, put on the respirator, ensuring a proper fit check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Spill Management: In the event of a spill, the area should be evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should clean the spill. A spill kit containing absorbent materials, cleaning agents, and waste disposal bags should be readily available.
Disposal of this compound Waste: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Segregate waste contaminated with this compound from other laboratory waste.
-
Containment: Place solid waste in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, sealed, and labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Removal: Follow your institution's and local regulations for the removal of hazardous chemical waste.[10][11] Do not dispose of this compound down the drain or in the regular trash.[12]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Respirex International. (n.d.). Pharmaceutical PPE.
- Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
- 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Oregon Occupational Safety and Health Administration. (n.d.). HEALTH CARE FACILITIES.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
- Clearsynth. (2024, January 25). Safety data sheet.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- National Institute for Occupational Safety and Health. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Synnovis. (2023, April 2). Quetiapine and metabolites.
- Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite.
- National Center for Biotechnology Information. (n.d.). This compound.
- KM Pharma Solution Private Limited. (n.d.). MSDS - 7-Hydroxy Quetiapine.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUETIAPINE DBTP 7-HYDROXY METABOLITE.
- BenchChem. (2025). Technical Support Center: Quetiapine Metabolite Analysis.
- National Institutes of Health. (n.d.). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- ResearchGate. (2021, December 15). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- CVS Health. (2023, April 20). A dose of reality: How to dispose of unwanted medication.
- Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- U.S. Pharmacist. (2008, June 19). The Collection and Disposal of Waste Medications.
- Drugs.com. (2025, March 17). How do you safely store and dispose of your medications?.
- AME Publishing Company. (n.d.). Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography–elect.
Sources
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- 2. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 5. Quetiapine and metabolites | Synnovis [synnovis.co.uk]
- 6. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safetyware.com [safetyware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
